Phosphonous acid
説明
特性
CAS番号 |
14332-09-3 |
|---|---|
分子式 |
H3O2P |
分子量 |
65.996 g/mol |
IUPAC名 |
phosphonous acid |
InChI |
InChI=1S/H3O2P/c1-3-2/h1-3H |
InChIキー |
XRBCRPZXSCBRTK-UHFFFAOYSA-N |
SMILES |
OPO |
正規SMILES |
OPO |
他のCAS番号 |
14332-09-3 |
製品の起源 |
United States |
Foundational & Exploratory
Theoretical Underpinnings of Phosphonous Acid Tautomerism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical studies concerning the tautomeric equilibrium of phosphonous acid and related phosphinylidene compounds. The dynamic interplay between the pentavalent phosphoryl form (P(V)) and the trivalent phosphinous acid form (P(III)) is a critical factor in the reactivity and application of these compounds, particularly in pharmaceuticals, herbicides, and as P-ligands in catalysis. This document synthesizes key findings from computational and experimental studies, presenting quantitative data, detailed methodologies, and visual representations of the core concepts to facilitate a comprehensive understanding.
Introduction to this compound Tautomerism
Phosphinylidene compounds, characterized by the R¹R²P(O)H functional group, exhibit prototropic tautomerism, a phenomenon involving the migration of a proton. In this specific case, the equilibrium lies between the tetracoordinated pentavalent phosphine oxide form and the tricoordinated trivalent phosphinous acid form. While the pentavalent tautomer is generally more stable and predominates in the equilibrium mixture, the trivalent form is often more reactive due to the presence of a lone pair of electrons on the phosphorus atom, which imparts enhanced nucleophilicity.[1][2] Understanding the factors that influence this equilibrium—such as substituent effects and solvent conditions—is paramount for controlling the reactivity of these compounds in chemical syntheses.[1][3]
The tautomeric equilibrium can be represented as follows:
Theoretical and Computational Methodologies
The study of this compound tautomerism heavily relies on computational chemistry to elucidate the thermodynamics and kinetics of the interconversion. Density Functional Theory (DFT) and ab initio methods are the predominant theoretical approaches employed.
Computational Protocols
A typical computational workflow for investigating this compound tautomerism involves several key steps:
-
Geometry Optimization: The three-dimensional structures of both the P(V) and P(III) tautomers, as well as the transition state connecting them, are optimized to find the lowest energy conformations.
-
Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for the tautomers) or a first-order saddle point (for the transition state) and to obtain zero-point vibrational energies (ZPVE).
-
Energy Calculations: Single-point energy calculations, often at a higher level of theory or with a larger basis set, are carried out on the optimized geometries to obtain more accurate electronic energies.
-
Solvation Effects: The influence of different solvents on the tautomeric equilibrium is often modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM).[1]
Levels of Theory and Basis Sets
A variety of DFT functionals and basis sets have been successfully applied to the study of this compound tautomerism. The choice of method often represents a compromise between computational cost and accuracy.
-
DFT Functionals: The B3LYP hybrid functional is widely used and has been shown to provide results in good agreement with higher-level methods when paired with appropriate basis sets.[1][4] Other functionals, such as ωB97XD, which includes empirical dispersion corrections, are also employed.[1]
-
Basis Sets: Pople-style basis sets, such as 6-31+G(d,p) and the more extensive 6-311++G(3df,3pd), are commonly utilized.[1][4] Correlation-consistent basis sets, like cc-pVTZ, also find application.[1] For accurate calculations of gas-phase tautomerization energies, very large basis sets are often required.[4]
Quantitative Data on Tautomerism
The relative stability of the P(V) and P(III) tautomers is quantified by the tautomerization energy (ΔE) or the Gibbs free energy of tautomerization (ΔG). A positive value typically indicates that the P(V) form is more stable.
Tautomerization Energies of Selected Compounds
The following table summarizes the calculated tautomerization energies for a range of phosphinylidene compounds from various studies.
| R¹ | R² | Method | Basis Set | ΔE (kcal/mol) | ΔG (kJ/mol) | Reference |
| H | H | B3LYP | cc-pV(Q+d)Z | ~0.9 (from ref) | - | [4] |
| H | H | B3LYP | 6-311++G(3df,3pd) | ~1.6 (from ref) | - | [4] |
| Me | Me | B3LYP | 6-31+G(d,p) | - | -7.6 | [3] |
| Et | Et | B3LYP | 6-31+G(d,p) | - | -8.9 | [3] |
| MeO | MeO | B3LYP | 6-31+G(d,p) | - | -15.6 | [3] |
| EtO | EtO | B3LYP | 6-31+G(d,p) | - | -17.6 | [3] |
| Ph | Ph | B3LYP | 6-31+G(d,p) | - | -4.0 | [3] |
| F | F | B3LYP | 6-31+G(d,p) | - | 27.3 | [3] |
| CF₃ | CF₃ | B3LYP | 6-31+G(d,p) | - | 39.1 | [3] |
Note: The sign conventions for energy differences may vary between publications. The values presented here are adjusted for consistency where possible.
Substituent Effects
The electronic nature of the substituents (R¹ and R²) on the phosphorus atom has a profound impact on the tautomeric equilibrium.
-
Electron-donating groups (e.g., alkyl groups) generally stabilize the P(V) form.
-
Electron-withdrawing groups (e.g., CF₃, C₆F₅) can significantly stabilize the P(III) form, in some cases even making it the more stable tautomer.[1][3] This is attributed to the inductive effect of these substituents.
The influence of substituents on the rate of tautomerization has also been investigated, with deuteration rates decreasing in the order: H₃PO₂ > Ph₂P(O)H > (PhO)₂P(O)H > PhP(O)(OAlk)H > AlkP(O)(OAlk)H ≈ (AlkO)₂P(O)H.[4]
Experimental Protocols for Validation
Theoretical predictions are often validated through experimental studies. A common technique for quantifying the rate of tautomerization is through deuterium exchange experiments monitored by ³¹P NMR spectroscopy.
Deuteration Rate Measurement via ³¹P NMR
-
Sample Preparation: The phosphinylidene compound of interest is dissolved in a suitable solvent (e.g., an organic solvent).
-
Initiation of Exchange: A large excess of deuterium oxide (D₂O) is added to the solution to initiate the H/D exchange at the P-H position.
-
NMR Monitoring: The reaction is monitored over time using proton-coupled ³¹P NMR spectroscopy. The P-H bond results in a characteristic doublet in the ³¹P spectrum due to J-coupling. As the proton is exchanged for a deuteron, this doublet is replaced by a triplet (due to coupling with deuterium, which has a nuclear spin of 1), or more commonly, the signal corresponding to the P-D species is observed as a singlet in the proton-decoupled spectrum.
-
Rate Determination: The initial rate of tautomerization is determined by monitoring the change in the integrals of the P-H and P-D signals over time.[5]
This experimental approach provides a quantitative measure of the tautomerization kinetics, which can then be correlated with the computational results, offering a powerful synergy between theory and experiment for understanding the reactivity of these important compounds.[4]
References
Quantum Chemical Insights into the Stability of Phosphonous Acid and its Tautomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the quantum chemical calculations that illuminate the stability of phosphonous acid and its tautomeric forms. Understanding the relative stability and interconversion of these isomers is crucial for comprehending their reactivity, which has significant implications in fields ranging from synthetic chemistry to drug development. This document summarizes key findings from computational studies, presents quantitative data in a structured format, details the methodologies employed in these calculations, and provides visual representations of the core concepts.
Introduction: The Tautomeric Challenge of this compound
This compound, and related H-phosphinylidene compounds, exhibit prototropic tautomerism, existing in an equilibrium between a tetracoordinate pentavalent (P(V)) form and a tricoordinate trivalent (P(III)) form. The P(V) tautomer, often referred to as phosphonic acid, is generally the more stable and predominant species in equilibrium.[1] However, the P(III) form, though less stable, is often the more reactive species in many chemical transformations.[1]
Quantum chemical calculations have been instrumental in dissecting the energetics of this tautomeric relationship. They provide quantitative estimates of the relative stabilities of the tautomers and the energy barriers that hinder their interconversion. These computational investigations have revealed that the direct intramolecular proton transfer from phosphorus to oxygen faces a substantial activation barrier, rendering it unlikely at room temperature without a catalyst.[2]
Computational Methodologies
The insights presented in this guide are derived from a variety of quantum chemical methods. A summary of the typical computational protocols employed in the study of this compound stability is provided below.
| Parameter | Description | Common Methods/Basis Sets |
| Software | The quantum chemistry software package used for the calculations. | Gaussian 09, Gaussian 03[2][3] |
| Methodology | The theoretical model for approximating the electronic structure. | Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2, MP4), Coupled Cluster (CCSD(T))[4][5] |
| DFT Functionals | The specific exchange-correlation functional used in DFT calculations. | B3LYP, B3PW91, ωB97XD[1][6] |
| Basis Sets | The set of functions used to build the molecular orbitals. | Pople-style (e.g., 6-31G*, 6-31+G(d,p), 6-311++G(3df,3pd)), Correlation-consistent (e.g., cc-pVTZ)[1][3][4] |
| Solvent Effects | The model used to simulate the influence of a solvent. | Polarizable Continuum Model (PCM)[1][2] |
| Zero-Point Energy | Correction to the electronic energy to account for vibrational energy at 0 K. | Calculated from harmonic vibrational frequencies.[5] |
Experimental Protocol Example (DFT Calculation):
-
Geometry Optimization: The initial structures of the this compound tautomers are optimized without constraints using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)).[1]
-
Frequency Calculation: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) corrections.
-
Transition State Search: For tautomerization pathways, a transition state (TS) search is performed. The resulting TS structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.
-
Energy Calculation: Single-point energy calculations may be performed at a higher level of theory or with a larger basis set (e.g., ωB97XD/6-311++G(3df,3pd)) on the optimized geometries to obtain more accurate relative and activation energies.[1]
-
Solvation Modeling: The effect of a solvent is incorporated by performing the geometry optimization and energy calculations within a PCM framework, specifying the dielectric constant of the desired solvent.
Quantitative Analysis of Tautomer Stability
Computational studies consistently show that the tetracoordinate P(V) form of hydrophosphoryl compounds is significantly more stable than the tricoordinate P(III) form. The magnitude of this stability difference, however, is influenced by substituents and the solvent environment.[2]
Table 1: Calculated Tautomeric Equilibrium Constants for Phosphorous Acid and its Esters
Data adapted from Guthrie, J. P. (1979).[4][7]
| Reaction | log K (in favor of P(V) form) |
| P(OEt)2OH ⇌ HPO(OEt)2 | 7.2 |
| P(OEt)(OH)2 ⇌ HPO(OEt)(OH) | 8.7 |
| P(OH)3 ⇌ HPO(OH)2 | 10.3 |
These equilibrium constants, derived from thermodynamic data, highlight the strong preference for the phosphonate (P(V)) tautomer.[4]
Interconversion Pathways and Activation Barriers
The high activation energy for direct intramolecular proton transfer suggests that alternative, lower-energy pathways are responsible for the observed tautomeric equilibrium.[2] Computational studies have explored several catalyzed mechanisms, including those assisted by water molecules or through dimerization.
Table 2: Calculated Gibbs Free Energy of Activation (ΔG‡) for Tautomerization Pathways of Selected >P(O)H Compounds (in kJ mol-1)
Calculations performed at the B3LYP/6-31+G(d,p) level in the gas phase. Data from a study on H-phosphonates, H-phosphinates, and secondary phosphine oxides, which are analogous to this compound tautomerism.[2]
| Compound/Pathway | Intramolecular (a) | Water-Assisted (b) | Dimeric (c) |
| Compound 1 | 230.4 | 92.8 | 115.9 |
| Compound 3 | 224.9 | 98.2 | 141.6 |
| Compound 6 | 231.7 | 64.7 | 96.9 |
These results clearly demonstrate that pathways involving proton shuttles, such as water molecules or another acid molecule, significantly lower the activation barrier for tautomerization compared to the direct intramolecular shift.[2] The water-assisted pathway, in particular, presents a much more feasible route for interconversion under ambient conditions.
Visualizing Quantum Chemical Concepts
Diagrams generated using Graphviz provide a clear visual language for the complex relationships and workflows discussed.
Caption: Tautomeric equilibrium of this compound.
Caption: Comparison of this compound tautomerization pathways.
Caption: Workflow for calculating tautomer stability.
Conclusion
Quantum chemical calculations provide indispensable tools for understanding the stability and reactivity of this compound and its tautomers. The consensus from numerous theoretical studies is that the tetracoordinate P(V) form is thermodynamically favored over the tricoordinate P(III) form. The high energy barrier for direct interconversion underscores the critical role of catalysts, such as solvent molecules, in facilitating the tautomeric equilibrium. The computational methodologies and quantitative data summarized herein offer a robust framework for researchers and professionals in drug development to predict and rationalize the behavior of molecules containing the this compound moiety.
References
- 1. researchgate.net [researchgate.net]
- 2. A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. uvadoc.uva.es [uvadoc.uva.es]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Spectroscopic Characterization of Phosphonous Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core spectroscopic techniques used in the characterization of phosphonous acid derivatives. It is designed to serve as a practical resource for researchers and professionals involved in the synthesis, analysis, and application of these compounds in fields such as drug development and materials science. This document details the principles and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and presents key quantitative data for the identification and structural elucidation of this class of organophosphorus compounds.
Introduction to this compound Derivatives and their Spectroscopic Features
This compound derivatives are characterized by a trivalent phosphorus atom bonded to one hydrogen, one oxygen, and one organic substituent (in the case of monoesters) or two oxygen atoms and one organic substituent (in the case of diesters). A key feature of these compounds is their tautomeric equilibrium between the tricoordinate this compound form (P(III)) and the tetracoordinate phosphonate form (P(V))[1]. This equilibrium is crucial to their reactivity and spectroscopic properties. Spectroscopic analysis is fundamental to confirming the structure, purity, and stability of these derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound derivatives. ³¹P, ¹H, and ¹³C NMR are routinely employed to provide detailed information about the phosphorus environment, the organic framework, and the connectivity of the molecule.
³¹P NMR Spectroscopy
Phosphorus-31 NMR provides direct insight into the chemical environment of the phosphorus nucleus. With a natural abundance of 100% and a wide chemical shift range, ³¹P NMR spectra are typically simple and informative[2].
Key Characteristics:
-
Chemical Shifts (δ): The chemical shift of the phosphorus atom is highly sensitive to its coordination state and the nature of its substituents. In the tetracoordinate phosphonate tautomer, which is often the major species for dialkyl phosphites, the ³¹P chemical shifts typically appear in the range of δ = 0 to +10 ppm [3][4]. The tricoordinate phosphite tautomer resonates at a much lower field, typically in the range of δ = +120 to +140 ppm [5][6].
-
Coupling Constants (J): A defining feature of this compound derivatives is the large one-bond coupling constant between phosphorus and the directly attached proton (¹JP-H), which is typically in the range of 600-700 Hz [2]. This large coupling is a clear diagnostic for the presence of the P-H bond in the phosphonate tautomer.
| Compound Name | Structure | Solvent | ³¹P Chemical Shift (δ, ppm) | ¹JP-H (Hz) |
| Diethyl Phosphite | (CH₃CH₂O)₂P(O)H | CDCl₃ | 8.41 | ~700 |
| Diphenyl Phosphite | (C₆H₅O)₂P(O)H | CDCl₃ | 0.82 | Not Reported |
| Dibenzyl Phosphite | (C₆H₅CH₂O)₂P(O)H | CDCl₃ | 8.36 | 707.6 |
| Diisopropyl Phosphite | ((CH₃)₂CHO)₂P(O)H | CDCl₃ | 4.92 | Not Reported |
¹H NMR Spectroscopy
Proton NMR provides information on the organic substituents of the this compound derivative.
Key Characteristics:
-
P-H Proton: The proton directly attached to the phosphorus atom in the phosphonate tautomer appears as a doublet with a large coupling constant (¹JH-P) that mirrors the ¹JP-H coupling observed in the ³¹P spectrum.
-
O-Alkyl/Aryl Protons: The protons on the carbon atoms attached to the oxygen atoms show coupling to the phosphorus atom, typically over three bonds (³JH-P). For example, in diethyl phosphite, the methylene protons (-OCH₂-) appear as a multiplet due to coupling with both the methyl protons and the phosphorus atom.
| Compound Name | Structure | Solvent | ¹H Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| Diethyl Phosphite | (CH₃CH₂O)₂P(O)H | CDCl₃ | 1.35 (t, 6H, CH₃), 4.15 (dq, 4H, OCH₂), 6.85 (d, 1H, P-H) | ³JH-H = 7.1, ³JH-P = 9.4, ¹JH-P = 685 |
| Diphenyl Phosphite | (C₆H₅O)₂P(O)H | CDCl₃ | 7.19-7.37 (m, 10H, Ar-H), 8.21 (d, 1H, P-H) | ¹JH-P ≈ 700 |
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule.
Key Characteristics:
-
C-P Coupling: Carbon atoms in proximity to the phosphorus atom will exhibit coupling. The magnitude of the coupling constant depends on the number of bonds separating the carbon and phosphorus atoms (¹JC-P > ²JC-P > ³JC-P). For carbons directly attached to the phosphorus (in cases of C-P bonds), the one-bond coupling is large. For this compound esters, the carbons of the alkoxy or aryloxy groups show two-bond (²JC-P) and three-bond (³JC-P) couplings.
| Compound Name | Structure | Solvent | ¹³C Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| Diethyl Phosphite | (CH₃CH₂O)₂P(O)H | CDCl₃ | 16.3 (d, CH₃), 62.5 (d, OCH₂) | ³JC-P = 5.8, ²JC-P = 6.9 |
| Diphenyl Phosphite | (C₆H₅O)₂P(O)H | CDCl₃ | 120.6 (d, C-ortho), 125.9 (s, C-para), 130.1 (s, C-meta), 149.4 (d, C-ipso) | JC-P = 4.8, JC-P = 8.1 |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in this compound derivatives. The key vibrational modes are associated with the P=O, P-H, and P-O-C bonds.
Key Diagnostic Bands:
-
P=O Stretch: A strong and sharp absorption band corresponding to the P=O stretching vibration is typically observed in the range of 1200-1260 cm⁻¹ . This is a characteristic feature of the tetracoordinate phosphonate tautomer.
-
P-H Stretch: The stretching vibration of the P-H bond gives rise to a sharp, medium-intensity band in the region of 2300-2450 cm⁻¹ . The presence of this band is a strong indicator of the phosphonate tautomer.
-
P-O-C Stretch: The stretching vibrations of the P-O-C linkage typically appear as strong bands in the fingerprint region, usually around 1000-1050 cm⁻¹ (asymmetric stretch) and 750-850 cm⁻¹ (symmetric stretch).
| Compound Name | P=O Stretch (cm⁻¹) | P-H Stretch (cm⁻¹) | P-O-C Stretch (cm⁻¹) |
| Diethyl Phosphite | ~1250 | ~2400 | ~1030, ~780 |
| Triethyl Phosphite | N/A | N/A | ~1030, ~750[7] |
| Tributyl Phosphite | N/A | N/A | ~1025, ~770[8] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound derivatives, which aids in their identification and structural confirmation. Electron Ionization (EI) is a common technique for volatile derivatives.
Key Fragmentation Pathways:
-
Loss of Alkene: For alkyl esters, a common fragmentation pathway involves the loss of an alkene molecule from an alkoxy group via a McLafferty-type rearrangement.
-
Cleavage of the P-O-C Bond: The bond between the phosphorus and the oxygen of the ester group can cleave, leading to the loss of an alkoxy or aryloxy radical.
-
Rearrangements: Hydrogen rearrangements are common in the fragmentation of organophosphorus compounds.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Diethyl Phosphite | 138[9] | 111, 99, 83, 65, 47[9][10] |
| Diphenyl Phosphite | 234 | 141, 94, 77, 65, 51 |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of the this compound derivative into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆). Chloroform-d is a common choice for many derivatives.
-
Cap the NMR tube and gently invert to dissolve the sample completely.
Instrument Parameters (General):
-
³¹P NMR:
-
¹H NMR:
-
Spectrometer Frequency: e.g., 400 MHz
-
Reference: Tetramethylsilane (TMS) (δ = 0 ppm) or residual solvent signal.
-
-
¹³C NMR:
-
Spectrometer Frequency: e.g., 100 MHz
-
Pulse Program: Standard proton-decoupled experiment.
-
IR Spectroscopy
Sample Preparation (Liquid Samples):
-
Place a drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top and gently rotate to create a thin film.
-
Mount the plates in the spectrometer's sample holder.
Sample Preparation (Solid Samples - KBr Pellet):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Mount the pellet in the sample holder.
Data Acquisition:
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are usually sufficient to obtain a good signal-to-noise ratio.
Mass Spectrometry (GC-MS for Volatile Derivatives)
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
If derivatization is necessary to increase volatility, common reagents include silylating agents like BSTFA.
GC Parameters (Example):
-
Column: HP-5ms (or equivalent)
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 50 °C, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
MS Parameters (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230 °C.
Visualizations of Key Concepts and Workflows
Tautomeric Equilibrium of Dialkyl Phosphites
Caption: Tautomeric equilibrium between the phosphonate and phosphite forms.
General Spectroscopic Analysis Workflow
Caption: A typical workflow for spectroscopic characterization.
Pudovik Reaction Signaling Pathway
Caption: Simplified pathway of the Pudovik reaction.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 3. rsc.org [rsc.org]
- 4. Diethylphosphite - Wikipedia [en.wikipedia.org]
- 5. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. Triethyl phosphite [webbook.nist.gov]
- 8. Phosphorous acid, tributyl ester [webbook.nist.gov]
- 9. Diethyl phosphite [webbook.nist.gov]
- 10. Diethyl hydrogen phosphite | C4H10O3P+ | CID 6327654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Exploratory Synthesis of Novel Phosphonous Acid Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis, characterization, and application of novel phosphonous acid ligands. Phosphonous acids, and their derivatives, are a versatile class of organophosphorus compounds that have garnered significant interest in fields ranging from catalysis to medicinal chemistry. Their unique electronic and steric properties make them valuable ligands for transition metal-catalyzed reactions and as isosteres of phosphates or transition-state analogues for enzyme inhibition. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and outlines experimental protocols for the synthesis and characterization of these important compounds.
Introduction to this compound Ligands
Phosphonous acids are organophosphorus compounds with the general formula R-P(OH)₂. They exist in equilibrium with their tautomeric form, the phosphinic acids (R-P(H)(=O)OH). The term "this compound" is often used to describe the class of compounds, even though the phosphinic acid tautomer may be the predominant species. These compounds serve as precursors to a variety of other organophosphorus ligands and have been investigated for their utility in catalysis and drug design. In medicinal chemistry, the related phosphonate group is often used as a stable mimic of the phosphate group in substrates for enzymes, leading to the development of potent inhibitors.[1][2]
Synthetic Methodologies
The synthesis of this compound ligands and their precursors can be achieved through several key methodologies. The choice of method often depends on the desired substitution pattern and the stability of the target compound.
Hydrolysis of Dichlorophosphines
A primary route to phosphonous acids is the controlled hydrolysis of the corresponding dichlorophosphine (RPCl₂). This reaction must be carried out under carefully controlled conditions to avoid over-hydrolysis and the formation of byproducts.
General Reaction: RPCl₂ + 2 H₂O → R-P(OH)₂ + 2 HCl
This method is particularly useful for the synthesis of arylphosphonous acids. The dichlorophosphine precursors can be synthesized by reacting phosphorus trichloride (PCl₃) with organometallic reagents such as Grignard or organozinc reagents. The use of organozinc reagents is often preferred as they are less nucleophilic, reducing the likelihood of multiple alkylations on the phosphorus center.
Michaelis-Arbuzov Reaction of Phosphonites
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry and can be adapted for the synthesis of phosphinates, which are closely related to phosphonous acids. This reaction involves the treatment of a phosphonite ester with an alkyl halide.[3]
General Reaction: R'P(OR)₂ + R''X → R'(R'')P(=O)(OR) + RX
While this reaction directly yields a phosphinate, subsequent hydrolysis can provide the corresponding phosphinic acid. The reactivity of the starting materials is a key consideration, with phosphonites being generally more reactive than phosphite esters.[3]
Synthesis of Bulky this compound Ligand Precursors
The synthesis of sterically demanding this compound ligand precursors, such as bulky phosphonites, is crucial for their application in catalysis. These can be prepared by reacting dihalophosphines with sterically hindered phenols in the presence of a base.[4]
General Reaction: ArXyl₂PCl₂ + 2 HO-Ar' → ArXyl₂P(O-Ar')₂ + 2 HCl
These bulky phosphonite ligands can then be used in coordination chemistry or further modified.
Data Presentation
The following tables summarize key quantitative data from the synthesis and characterization of various this compound derivatives and related compounds.
Synthesis and Spectroscopic Data of Phosphonite Ligands
| Ligand | Precursors | Base | Yield (%) | ³¹P NMR (δ, ppm) | ¹H NMR (δ, ppm) | Ref. |
| PArXyl₂(OPhNO₂)₂ | PArXyl₂Cl₂, 4-Nitrophenol | Triethylamine | High | ~166 | 7.0-8.0 (aromatic) | [4] |
| PArXyl₂(OPhNO₂,Me)₂ | PArXyl₂Cl₂, 4-Nitro-2,6-dimethylphenol | Triethylamine | 70 | Not Reported | 1.85, 1.86 (CH₃), 7.1-7.7 (aromatic) | [4] |
ArXyl₂ = 2,6-bis(2,6-dimethylphenyl)phenyl
Application of Phosphorus Ligands in Catalysis
| Reaction | Catalyst | Ligand | Substrates | Product Yield (%) | Ref. |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ | Zheda-Phos | Aryl chlorides and boronic acids | High | [5] |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ | 3-aryl-1-phosphinoimidazo[1,5-a]pyridines | Aryl halides and boronic acids | up to 96% | [6] |
| Aryl Amination | Pd(dba)₂ | Phosphine-urea ligands | Aryl halides and amines | Not Specified | [7] |
Inhibition of Matrix Metalloproteinases (MMPs) by Phosphonate Analogues
| Inhibitor | Target MMP | Kᵢ (nM) | Selectivity | Ref. |
| Heterotrimeric THPIs | MMP-13 | 100-400 | Selective vs. MMP-1 | [2] |
| Heterotrimeric THPIs | MT1-MMP | 100-400 | Selective vs. MMP-1 | [2] |
| N-(Furan-2-yl)carbonyl-Leu-L-Trp(P)-(OH)₂ | Adamalysin II | 75-fold increase in activity | - | [1] |
Experimental Protocols
Synthesis of a Terphenyl Phosphonite Ligand (PArXyl₂(OPhNO₂)₂)
This protocol is adapted from the synthesis of bulky phosphonite ligands.[4]
Materials:
-
PArXyl₂Cl₂ (2,6-bis(2,6-dimethylphenyl)phenyl dichlorophosphine)
-
4-Nitrophenol
-
Triethylamine
-
Toluene (anhydrous)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve PArXyl₂Cl₂ (1.0 eq) in anhydrous toluene.
-
In a separate flask, dissolve 4-nitrophenol (2.0 eq) and triethylamine (2.2 eq) in anhydrous toluene.
-
Slowly add the solution of 4-nitrophenol and triethylamine to the stirred solution of PArXyl₂Cl₂ at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
The formation of triethylamine hydrochloride will be observed as a white precipitate.
-
Filter the reaction mixture under inert atmosphere to remove the precipitate.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., toluene/hexane) to afford the desired phosphonite ligand as a yellow solid.
Characterization:
-
³¹P NMR: A singlet is expected around δ 166 ppm.[4]
-
¹H NMR: Resonances corresponding to the aromatic protons of the terphenyl backbone and the nitrophenyl groups are expected in the range of δ 7.0-8.0 ppm.
General Procedure for Hydrolysis of Dichlorophosphines to Phosphonous Acids
This is a general procedure for the hydrolysis of dichlorophosphines.
Materials:
-
Dichlorophosphine (RPCl₂)
-
Concentrated Hydrochloric Acid
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add the dichlorophosphine (1.0 eq).
-
Cool the flask in an ice bath.
-
Slowly add a stoichiometric amount of deionized water (2.0 eq) dropwise with vigorous stirring. Alternatively, the dichlorophosphine can be slurried in concentrated hydrochloric acid.[8]
-
Control the addition rate to maintain the reaction temperature below a certain threshold to minimize side reactions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The resulting this compound may precipitate from the solution or can be isolated by extraction with a suitable organic solvent, followed by drying and removal of the solvent under reduced pressure.
Characterization:
-
³¹P NMR: The chemical shift will be dependent on the R group.
-
¹H NMR: The spectrum will show signals corresponding to the organic moiety and potentially a broad signal for the P-OH protons.
Mandatory Visualizations
Synthetic Pathways to this compound Derivatives
Caption: Key synthetic routes to phosphonous acids and their derivatives.
Experimental Workflow for Phosphonite Ligand Synthesis
Caption: Workflow for the synthesis and purification of a phosphonite ligand.
Inhibition of Matrix Metalloproteinases (MMPs)
Caption: Mechanism of MMP inhibition by a phosphonate transition-state analogue.
References
- 1. Inhibition of adamalysin II and MMPs by phosphonate analogues of snake venom peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix Metalloproteinase Inhibition by Heterotrimeric Triple-Helical Peptide Transition State Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and applications of phosphine-urea ligands for palladium-catalyzed cross-coupling reactions - American Chemical Society [acs.digitellinc.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
Unlocking the P-H Bond: A Technical Guide to the Reactivity of Phosphonous Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles governing the reactivity of the phosphorus-hydrogen (P-H) bond in phosphonous acid and its derivatives. A comprehensive understanding of this functionality is paramount for its application in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. This document provides a detailed overview of the structural and electronic properties of this compound, its key reactions, quantitative data on its reactivity, detailed experimental protocols, and its relevance in biological pathways.
The Nature of the P-H Bond in this compound
This compound, more formally known as phosphonic acid (H₃PO₃), exists in a tautomeric equilibrium with its trivalent form, phosphorous acid. However, the equilibrium overwhelmingly favors the tetracoordinate phosphonic acid tautomer, which possesses a characteristic P-H bond. This bond is the focal point of the molecule's rich and versatile chemistry.
Structure and Properties:
The tetrahedral geometry of phosphonic acid places the hydrogen atom directly bonded to the phosphorus center. This P-H bond is relatively weak and susceptible to cleavage, making it a reactive site for various chemical transformations. The bond dissociation energy of a typical P-H bond is approximately 322 kJ/mol. This moderate bond strength underpins its ability to participate in a wide array of addition and substitution reactions.
Key Reactions Involving the P-H Bond
The reactivity of the P-H bond is most notably demonstrated in several name reactions that have become cornerstones of organophosphorus chemistry.
The Pudovik Reaction
The Pudovik reaction involves the addition of the P-H bond across a carbon-heteroatom double bond, most commonly the C=O of aldehydes and ketones or the C=N of imines. This reaction is a powerful tool for the formation of α-hydroxyphosphonates and α-aminophosphonates, which are important structural motifs in medicinal chemistry.
The reaction is typically base-catalyzed, with the base serving to deprotonate the this compound, generating a more nucleophilic phosphite anion that readily attacks the electrophilic carbon of the carbonyl or imine.
The Atherton-Todd Reaction
The Atherton-Todd reaction is a method for the synthesis of phosphoramidates, phosphonamidates, and phosphate esters. It involves the reaction of a compound containing a P-H bond with an alcohol or an amine in the presence of a base and a halogenating agent, typically carbon tetrachloride. The reaction proceeds through the in situ formation of a reactive phosphoryl chloride intermediate, which is then attacked by the nucleophilic alcohol or amine.
Quantitative Data on P-H Bond Reactivity
The following tables summarize quantitative data regarding the P-H bond dissociation energy and the yields of key reactions under various conditions.
| Property | Value | Reference |
| P-H Bond Dissociation Energy | 322 kJ/mol | --INVALID-LINK-- |
Table 1: P-H Bond Dissociation Energy
| Reaction | Substrate 1 | Substrate 2 | Catalyst/Conditions | Yield (%) | Reference |
| Pudovik | Benzaldehyde | Diethyl phosphite | DBN (1 mol%), microwave, 100°C, 30 min | 95 | --INVALID-LINK-- |
| Pudovik | 4-Nitrobenzaldehyde | Diethyl phosphite | DBN (1 mol%), microwave, 100°C, 30 min | 98 | --INVALID-LINK-- |
| Pudovik | Cyclohexanecarboxaldehyde | Diethyl phosphite | DBN (1 mol%), microwave, 100°C, 30 min | 92 | --INVALID-LINK-- |
| Pudovik | N-Benzylideneaniline | Diethyl phosphite | NaOEt, EtOH, reflux | 85 | --INVALID-LINK-- |
| Atherton-Todd | Diethyl phosphite | Aniline | CCl₄, Et₃N | 75 | --INVALID-LINK-- |
| Atherton-Todd | Diethyl phosphite | Benzylamine | CCl₄, Et₃N | 88 | --INVALID-LINK-- |
| Atherton-Todd | Diethyl phosphite | Ethanol | CCl₄, Et₃N | 82 | --INVALID-LINK-- |
Table 2: Representative Yields for Pudovik and Atherton-Todd Reactions
Experimental Protocols
General Protocol for the Microwave-Assisted Pudovik Reaction
Materials:
-
Aldehyde or imine (1.0 mmol)
-
Dialkyl phosphite (1.2 mmol)
-
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (0.01 mmol, 1 mol%)
-
Microwave reactor vials
-
Stir bar
Procedure:
-
To a microwave reactor vial equipped with a stir bar, add the aldehyde or imine and the dialkyl phosphite.
-
Add the DBN catalyst to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100°C for 30 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The crude product can be purified by column chromatography on silica gel.
General Protocol for the Atherton-Todd Reaction
Materials:
-
Dialkyl phosphite (1.0 mmol)
-
Amine or alcohol (1.0 mmol)
-
Triethylamine (1.5 mmol)
-
Carbon tetrachloride (2.0 mL)
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask, dissolve the dialkyl phosphite and the amine or alcohol in anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the triethylamine to the cooled solution with stirring.
-
Add the carbon tetrachloride dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography or distillation.
Biological Relevance and Signaling Pathways
The P-H bond's reactivity is not only crucial in synthetic chemistry but also finds parallels in biological systems. Phosphonates, the products of many reactions involving the P-H bond, are found in various natural products with significant biological activities. The biosynthesis of these compounds often involves enzymatic steps that create the stable carbon-phosphorus bond.
Fosfomycin Biosynthesis Pathway
Fosfomycin is a clinically important antibiotic characterized by a phosphonate group. Its biosynthesis involves a series of enzymatic transformations starting from phosphoenolpyruvate. The pathway highlights the enzymatic strategies for C-P bond formation in nature.[1][2][3][4][5]
Caption: Biosynthetic pathway of the antibiotic fosfomycin.
Phosphinothricin Metabolic Pathway
Phosphinothricin is a potent herbicide that acts as an inhibitor of glutamine synthetase. Its metabolic pathway in resistant plants involves the acetylation of the amino group, detoxifying the compound. This highlights how organisms can evolve mechanisms to modify phosphonate-containing molecules.
Caption: Metabolic pathways of L-phosphinothricin in resistant and non-resistant plants.
Conclusion
The P-H bond in this compound is a gateway to a vast and diverse area of organophosphorus chemistry. Its unique reactivity, characterized by a moderate bond dissociation energy, allows for a range of synthetically valuable transformations, including the Pudovik and Atherton-Todd reactions. These reactions provide efficient routes to a variety of phosphonate-containing molecules with significant applications in medicinal chemistry and materials science. Furthermore, the study of naturally occurring phosphonates and their biosynthetic pathways offers valuable insights into the enzymatic strategies for C-P bond formation and metabolism, providing inspiration for the design of new catalysts and bioactive compounds. This guide serves as a foundational resource for researchers seeking to harness the synthetic potential of the P-H bond in their scientific endeavors.
References
- 1. Characterization of Two Late-Stage Enzymes Involved in Fosfomycin Biosynthesis in Pseudomonads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of fosfomycin in pseudomonads reveals an unexpected enzymatic activity in the metallohydrolase superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Mechanism of Enzymes Involved in Biosynthesis and Breakdown of the Phosphonates Fosfomycin, Dehydrophos, and Phosphinothricin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08299A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic Properties of Substituted Phenylphosphonous Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electronic properties of substituted phenylphosphonous acids and their closely related analogs, the phenylphosphonic acids. Understanding these properties is crucial for applications in medicinal chemistry, materials science, and synthetic chemistry, where the modulation of a molecule's electronic character can significantly impact its reactivity, binding affinity, and overall function. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts and workflows to facilitate a deeper understanding of these versatile compounds.
Introduction to Phenylphosphonous Acids
Phenylphosphonous acids are organophosphorus compounds characterized by a phenyl group and two hydroxyl groups attached to a phosphorus atom. The electronic properties of the phenyl ring can be systematically tuned by introducing various substituents, thereby influencing the acidity (pKa) and the electron density around the phosphorus nucleus, which can be probed by ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. These modifications are often quantified using Hammett substituent constants (σ), which provide a measure of the electron-donating or electron-withdrawing nature of a substituent.
Quantitative Electronic Data
The following tables summarize key quantitative data for a series of para-substituted phenylphosphonic acids, which serve as a well-studied proxy for understanding the electronic effects in phenylphosphonous acids.
Acidity Constants (pKa) and Hammett Constants
The acidity of substituted phenylphosphonic acids is a critical parameter that governs their ionization state at a given pH, profoundly affecting their solubility, membrane permeability, and interaction with biological targets. The pKa values for the first (pKa₁) and second (pKa₂) deprotonation of a series of para-substituted phenylphosphonic acids have been experimentally determined, along with their corresponding Hammett constants (σp).
| Substituent (X) | Hammett Constant (σp) | pKa₁ | pKa₂ |
| -H | 0.00 | 1.83 | 7.07 |
| -CH₃ | -0.17 | 1.94 | 7.24 |
| -OCH₃ | -0.27 | 2.02 | 7.33 |
| -Cl | 0.23 | 1.63 | 6.84 |
| -NO₂ | 0.78 | 1.13 | 6.24 |
Data compiled from various sources. It is important to note that experimental conditions can influence pKa values.
A refined Hammett equation for predicting the pKa values of arylphosphonic acids has been determined based on highly accurate measurements[1][2][3]:
-
pKa₁ = 1.70 - 0.894σ
-
pKa₂ = 6.92 - 0.934σ
³¹P NMR Chemical Shifts
³¹P NMR spectroscopy is a powerful tool for characterizing organophosphorus compounds. The chemical shift (δ) is sensitive to the electronic environment of the phosphorus nucleus. Electron-withdrawing substituents on the phenyl ring generally lead to a downfield shift (higher ppm value), while electron-donating groups cause an upfield shift (lower ppm value).
| Substituent (X) | ³¹P NMR Chemical Shift (δ, ppm) |
| -H | ~20-25 |
| -CH₃ | ~19-23 |
| -OCH₃ | ~18-22 |
| -Cl | ~22-26 |
| -NO₂ | ~25-30 |
Note: The specific chemical shift values can vary depending on the solvent, concentration, and pH. The values presented are typical ranges.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining high-quality data. The following sections describe the methodologies for key experiments related to the electronic properties of substituted phenylphosphonous acids.
Synthesis of Substituted Phenylphosphonous Acids
A general method for the synthesis of substituted phenylphosphonous acids involves the hydrolysis of the corresponding dichlorophosphine.
Materials:
-
Substituted phenyldichlorophosphine
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a fume hood, cautiously add the substituted phenyldichlorophosphine dropwise to a stirred excess of deionized water, typically at 0°C to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete hydrolysis.
-
Extract the aqueous solution with diethyl ether to remove any unreacted starting material or byproducts.
-
Collect the aqueous layer and remove the water under reduced pressure using a rotary evaporator to yield the crude substituted phenylphosphonous acid.
-
The crude product can be further purified by recrystallization from an appropriate solvent system.
A visual representation of this synthetic workflow is provided below.
Caption: General workflow for the synthesis of substituted phenylphosphonous acids.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa values of acids.
Materials:
-
Calibrated pH meter and electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Solution of the substituted phenylthis compound of known concentration
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Pipette a known volume and concentration of the substituted phenylthis compound solution into a beaker.
-
Add a magnetic stir bar and place the beaker on a magnetic stirrer.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Record the initial pH of the solution.
-
Begin adding the standardized NaOH solution from the burette in small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration past the expected equivalence points.
-
Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be determined from the inflection points of the titration curve or by plotting the first or second derivative of the curve.
The workflow for this experimental procedure is illustrated below.
Caption: Experimental workflow for determining pKa values via potentiometric titration.
³¹P NMR Spectroscopy
³¹P NMR provides direct insight into the electronic environment of the phosphorus atom.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
Substituted phenylthis compound sample
-
Phosphoric acid (85%) as an external standard
Procedure:
-
Prepare a solution of the substituted phenylthis compound in the chosen deuterated solvent at a known concentration.
-
Transfer the solution to an NMR tube.
-
Acquire the ³¹P NMR spectrum. Proton decoupling is typically used to simplify the spectrum to a single peak for each unique phosphorus environment.
-
Reference the spectrum to the external standard of 85% phosphoric acid (δ = 0 ppm).
-
Process the spectrum to determine the chemical shift of the phosphorus signal.
Relationship Between Electronic Properties
The electronic properties of substituted phenylphosphonous acids are intrinsically linked. The nature of the substituent on the phenyl ring, as quantified by the Hammett constant, directly influences the acidity (pKa) and the electron density at the phosphorus center, which is reflected in the ³¹P NMR chemical shift. This relationship is a cornerstone of physical organic chemistry and is crucial for the rational design of molecules with desired properties.
The logical flow of these relationships is depicted in the following diagram.
Caption: Logical relationship between substituent effects and key electronic properties.
Conclusion
The electronic properties of substituted phenylphosphonous acids are tunable and predictable, making them valuable scaffolds in various scientific disciplines. By understanding the quantitative relationships between substituent effects, acidity, and spectroscopic characteristics, researchers can rationally design and synthesize novel compounds with tailored properties for applications ranging from drug development to materials science. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for further investigation and application of this important class of molecules.
References
Phosphonous Acid Tautomerism in Diverse Solvent Environments: A Technical Guide for Researchers
For Immediate Release
An In-depth Technical Guide on the Tautomeric Equilibrium of Phosphonous Acid, a Critical Consideration for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the tautomerism of this compound (H₃PO₂), detailing the influence of solvent environments on the equilibrium between its two tautomeric forms. This document is intended to serve as a core resource, offering quantitative data, detailed experimental protocols, and logical visualizations to aid in research and development involving this compound and its derivatives.
Introduction: The Tautomeric Nature of this compound
This compound, also known as phosphinic acid, exists in a tautomeric equilibrium between two forms: the tetracoordinate phosphonate form, phosphonic acid (HP(O)(OH)₂), and the tricoordinate phosphite form, dihydroxyphosphine (P(OH)₃). The phosphonate form is characterized by a phosphorus atom double-bonded to one oxygen atom and single-bonded to two hydroxyl groups and one hydrogen atom. In contrast, the phosphite form features a phosphorus atom single-bonded to three hydroxyl groups.
The equilibrium between these two forms is crucial in understanding the reactivity and properties of this compound. While the tetracoordinate phosphonate tautomer is generally the more stable and predominant form, the tricoordinate phosphite tautomer, with its lone pair of electrons on the phosphorus atom, can play a significant role in certain reactions, particularly in coordination chemistry.[1] The position of this equilibrium is highly sensitive to the surrounding chemical environment, including the polarity of the solvent and the nature of substituents on the this compound molecule.
The Influence of Solvent Environment on Tautomeric Equilibrium
The solvent plays a critical role in determining the relative stability of the this compound tautomers. The polarity of the solvent and its ability to form hydrogen bonds can preferentially stabilize one tautomer over the other, thereby shifting the equilibrium.
Generally, polar solvents tend to stabilize the more polar phosphonate tautomer (HP(O)(OH)₂), which possesses a significant dipole moment due to the P=O bond. In contrast, nonpolar solvents may have a lesser effect on the equilibrium or, in some cases, relatively favor the less polar phosphite form (P(OH)₃). Computational studies have revealed a logarithmic relationship between the stability of the pentavalent (phosphonate) form and the relative permittivity of the solvent medium, with the phosphonate form being more stable in solvents with higher relative permittivity.[1]
Quantitative Analysis of Tautomeric Equilibrium
The tautomeric equilibrium constant (KT) provides a quantitative measure of the relative concentrations of the two tautomers at equilibrium. It is defined as:
KT = [Phosphite form] / [Phosphonate form]
Due to the overwhelming stability of the phosphonate form, the direct experimental determination of KT can be challenging. However, a combination of experimental techniques and computational modeling has provided valuable insights into the magnitude of this equilibrium in different environments.
Table 1: Tautomeric Equilibrium Constants of Phosphorous Acid and its Ethyl Esters in Aqueous Solution
| Compound | Phosphonate Tautomer | Phosphite Tautomer | KT (in water) | Reference |
| Phosphorous Acid | HP(O)(OH)₂ | P(OH)₃ | 10-10.3 | [2] |
| Monoethyl Phosphite | HP(O)(OEt)(OH) | P(OEt)(OH)₂ | 10-8.7 | [2] |
| Diethyl Phosphite | HP(O)(OEt)₂ | P(OEt)₂OH | 10-7.2 | [2] |
Table 2: Calculated Gibbs Free Energy Change and Equilibrium Constants for the Tautomerism of Substituted Phosphonous Acids in Dichloromethane
| Compound | ΔG (kcal/mol) | KT |
| (CH₃)₂P(O)H | 12.3 | 1.2 x 10⁻⁹ |
| (C₆H₅)₂P(O)H | 9.8 | 1.1 x 10⁻⁷ |
| (CF₃)₂P(O)H | -2.1 | 31.8 |
Note: The Gibbs free energy change (ΔG) for the conversion of the phosphonate to the phosphite form was calculated using computational methods. The equilibrium constant (KT) was then derived using the equation ΔG = -RTln(KT), where R is the gas constant and T is the temperature (assumed to be 298 K). The negative ΔG and KT > 1 for (CF₃)₂P(O)H indicate that the phosphite form is more stable for this compound, a shift attributed to the strong electron-withdrawing nature of the trifluoromethyl groups.[1]
Experimental Protocols for Studying Tautomerism
A variety of spectroscopic and computational techniques are employed to investigate the tautomeric equilibrium of this compound.
31P Nuclear Magnetic Resonance (NMR) Spectroscopy
31P NMR is a powerful and direct method for studying phosphorus-containing compounds due to the 100% natural abundance of the 31P isotope and its wide chemical shift range, which minimizes signal overlap.[3]
Detailed Protocol for 31P NMR Analysis:
-
Sample Preparation: Dissolve a known concentration of the this compound derivative in the desired deuterated solvent. For quantitative analysis, a calibrated internal standard can be added.
-
Instrument Setup:
-
Tune the NMR probe to the 31P frequency.
-
Set the spectral width to cover the expected chemical shift range for both phosphonate and phosphite tautomers.
-
Use a pulse sequence with a sufficient relaxation delay to ensure full relaxation of the 31P nuclei for accurate quantification. Inverse-gated proton decoupling is recommended to suppress the Nuclear Overhauser Effect (NOE) and obtain reliable integrals.[4]
-
-
Data Acquisition: Acquire the 31P NMR spectrum.
-
Data Processing:
-
Apply appropriate window functions and Fourier transform the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the signals corresponding to the phosphonate and phosphite tautomers. The chemical shifts will be distinct for the two forms.
-
-
Quantification: The ratio of the integrals of the two signals directly corresponds to the molar ratio of the two tautomers, from which the equilibrium constant (KT) can be calculated.
To study the kinetics of tautomerization, proton-coupled 31P NMR experiments can be performed after exchanging the P-H proton with deuterium by adding D₂O to the sample. The rate of disappearance of the P-H coupling can be monitored over time.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the functional groups present in the tautomers. The key vibrational modes to distinguish between the phosphonate and phosphite forms are the P=O stretching and P-OH stretching vibrations.
Detailed Protocol for ATR-FTIR Analysis:
-
Instrument Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the clean, dry crystal.
-
Record a background spectrum of the pure solvent.
-
-
Sample Analysis:
-
Place a small amount of the this compound solution onto the ATR crystal, ensuring complete coverage.
-
Acquire the FTIR spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the solvent spectrum from the sample spectrum.
-
Analyze the spectral region between 900 cm⁻¹ and 1300 cm⁻¹. The phosphonate tautomer will exhibit a strong absorption band corresponding to the P=O stretch (typically around 1200-1300 cm⁻¹). The P-OH stretching vibrations of both tautomers will also be present in this region.[6]
-
Changes in the relative intensities of these bands in different solvents can provide qualitative information about the shift in the tautomeric equilibrium.
-
Mandatory Visualizations
Tautomeric Equilibrium of this compound
Caption: Tautomeric equilibrium between the phosphonate and phosphite forms of this compound.
Influence of Solvent Polarity on Tautomeric Equilibrium
Caption: The tautomeric equilibrium of this compound is shifted towards the phosphonate form in polar solvents.
Experimental Workflow for Tautomerism Analysis
Caption: A general experimental and computational workflow for the analysis of this compound tautomerism.
Computational Modeling of Tautomerism
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying tautomerism. By calculating the relative energies of the tautomers, the equilibrium constant can be predicted. The use of a Polarizable Continuum Model (PCM) allows for the simulation of solvent effects.[7]
General Computational Workflow:
-
Structure Optimization: The geometries of both the phosphonate and phosphite tautomers are optimized in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies).
-
Solvation Modeling: The optimized structures are then used as starting points for further geometry optimizations and frequency calculations within a simulated solvent environment using the PCM.
-
Energy Calculation: The Gibbs free energies of both tautomers are calculated in the gas phase and in the simulated solvent.
-
Equilibrium Constant Prediction: The tautomeric equilibrium constant (KT) is calculated from the difference in the Gibbs free energies (ΔG) of the two tautomers in the desired environment.
Implications for Drug Development
Phosphonic acids are important structural motifs in medicinal chemistry, often used as bioisosteres of phosphates or carboxylic acids.[8] A thorough understanding of their tautomeric behavior is critical for drug design and development. The predominant tautomer will dictate the molecule's shape, polarity, and hydrogen bonding capabilities, all of which are crucial for its interaction with biological targets. The ability to predict and potentially control the tautomeric equilibrium through structural modifications or formulation in specific solvent systems can be a powerful tool in optimizing the efficacy and pharmacokinetic properties of a drug candidate.
Conclusion
The tautomerism of this compound is a complex phenomenon governed by a delicate balance of structural and environmental factors. The equilibrium between the more stable tetracoordinate phosphonate form and the more reactive tricoordinate phosphite form is significantly influenced by the solvent's polarity and hydrogen bonding capacity. A combination of advanced spectroscopic techniques, such as 31P NMR and FTIR, and robust computational methods provides researchers with the necessary tools to probe and quantify this equilibrium. For scientists and professionals in drug development, a deep understanding of this compound tautomerism is essential for the rational design of new therapeutic agents.
References
- 1. A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM) – Oriental Journal of Chemistry [orientjchem.org]
- 8. pubs.acs.org [pubs.acs.org]
The Emergence of Phosphine Organocatalysis: A Technical Guide to the [3+2] Annulation of Allenes
For Immediate Release
A comprehensive technical guide exploring the burgeoning field of phosphine organocatalysis, with a specific focus on the powerful [3+2] annulation reaction of allenes with electron-deficient olefins. This document provides researchers, scientists, and drug development professionals with a detailed overview of the reaction's mechanism, quantitative data from recent studies, and explicit experimental protocols.
The field of organocatalysis has witnessed exponential growth over the past two decades, offering a sustainable and often more selective alternative to traditional metal-based catalysis. Within this domain, phosphorus-based catalysts have carved out a significant niche. While the direct use of phosphonous acids (R-P(OH)₂) in catalysis is limited by their inherent instability and tendency to tautomerize to secondary phosphine oxides (R₂P(O)H), the closely related and highly versatile tertiary phosphines (R₃P) have emerged as powerful nucleophilic catalysts for a wide array of chemical transformations.
This whitepaper delves into a cornerstone of phosphine organocatalysis: the [3+2] annulation reaction between allenes and electron-deficient olefins. This atom-economical reaction provides a highly efficient route to functionalized five-membered carbocycles, which are prevalent structural motifs in numerous natural products and pharmaceutical agents.
Catalytic Cycle and Mechanism
The phosphine-catalyzed [3+2] annulation proceeds through a well-elucidated catalytic cycle, initiated by the nucleophilic attack of a tertiary phosphine on the central carbon of an allenoate. This generates a key zwitterionic intermediate which then engages the electron-deficient olefin in a stepwise or concerted fashion to forge the cyclopentene ring. The final step involves the elimination of the phosphine catalyst, thereby regenerating it for the next catalytic cycle.
investigating the supramolecular chemistry of phosphonous acids
An In-Depth Technical Guide to the Supramolecular Chemistry of Phosphonous Acids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphonous acids, organophosphorus compounds characterized by the R−P(OH)₂ functional group, represent a unique and underexplored class of molecules in supramolecular chemistry. Existing in equilibrium with their more stable phosphinic acid tautomer, R−PH(=O)(OH), their trivalent P(III) form offers distinct electronic and steric properties compared to the more extensively studied pentavalent phosphonic acids [R−PO(OH)₂]. This guide provides a comprehensive technical overview of the synthesis, structural characteristics, and supramolecular behavior of phosphonous acids. By drawing parallels with well-understood phosphonic acid systems, we illuminate the principles of their self-assembly and host-guest interactions. Detailed experimental protocols for key characterization techniques and tabulated quantitative data are provided to support researchers in this emerging field.
Introduction to Phosphonous Acids
The foundational functional group of a phosphonous acid is R−P(OH)₂. However, these compounds predominantly exist as their tetracoordinated, pentavalent tautomer, the H-phosphinate or phosphinic acid, which has the structure R−PH(=O)(OH). This tautomerism is a critical feature influencing their reactivity and supramolecular behavior. The trivalent P(III) form, though typically less stable, can be harnessed in synthesis and coordination chemistry.[1][2] Its enhanced nucleophilicity and distinct geometry make it a valuable synthon.[1]
In contrast, phosphonic acids [R−PO(OH)₂] are exclusively pentavalent and feature a phosphoryl (P=O) group and two hydroxyl (−OH) groups.[3][4] This structural difference is paramount; the P=O group in phosphonic acids is a powerful hydrogen bond acceptor, while the two P-OH groups are strong hydrogen bond donors. This dual donor/acceptor capability drives the robust self-assembly observed in phosphonic acid crystal structures, often forming predictable motifs like dimers, chains, and sheets.[3][5] While the supramolecular chemistry of phosphonous acids is less documented, the principles derived from phosphonic acids provide a strong predictive framework.
Synthesis of this compound Derivatives
The synthesis of phosphonous acids and their precursors is foundational to their study. Key methods often involve the hydrolysis of phosphonous dichlorides or the oxidation of primary or secondary phosphines. A general synthetic pathway often starts from precursors like dialkyl phosphonates, which can be dealkylated to form the desired acid.
A common and effective method for preparing the parent phosphonic acids from dialkyl phosphonates is the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis.[3][6] Hydrolysis under strong acidic conditions (e.g., concentrated HCl) is another widely used method.[3][4] The synthesis of this compound precursors can be achieved through reactions like the Michaelis-Arbuzov reaction, which forms a P-C bond.[7]
Supramolecular Assembly and Host-Guest Chemistry
The ability of phosphonous acids to form ordered structures is dictated by non-covalent interactions, primarily hydrogen bonding. The P−OH group is a potent hydrogen bond donor, while the P=O group in the phosphinic acid tautomer is a strong acceptor.
Hydrogen Bonding Motifs
Drawing from the extensive studies on phosphonic acids, several key hydrogen bonding motifs can be anticipated for phosphonous acids in the solid state.[5] These include:
-
Dimers: Molecules pair up through strong P−OH···O=P hydrogen bonds.
-
Chains and Ladders: Dimers can extend into one-dimensional chains or more complex ladder-like structures.
-
2D Sheets: Inter-chain hydrogen bonding can create robust two-dimensional networks.
The presence of the P-H bond in the phosphinic acid tautomer, as opposed to a P-OH group in phosphonic acids, will necessarily alter these packing arrangements, potentially leading to novel supramolecular synthons.
Host-Guest Systems
Phosphonous acids can function both as hosts, forming cavities or channels for smaller molecules, or as guests, binding within the pockets of larger macrocyclic hosts. While specific examples for phosphonous acids are sparse, studies on phosphonic acids demonstrate high-affinity binding to various hosts, driven by a combination of hydrogen bonding and electrostatic interactions.[8] The characterization of these interactions relies heavily on techniques like NMR spectroscopy and Isothermal Titration Calorimetry (ITC).
Quantitative Data Presentation
Quantitative analysis is crucial for understanding the strength and nature of supramolecular interactions. This includes structural parameters from X-ray crystallography and thermodynamic data from binding studies.
Table 1: Representative Structural Data for Phosphorus Acids
This table presents typical bond lengths derived from crystallographic studies of phosphonic acids, which serve as a benchmark for this compound derivatives.[3]
| Bond Type | Typical Length (Å) | Notes |
| P=O | 1.49 - 1.51 | Shorter double bond character.[3] |
| P–O(H) | 1.54 - 1.56 | Longer single bond character.[3] |
| P–C | 1.75 - 1.80 | [3] |
| O–H···O | 2.50 - 2.80 | Typical range for strong hydrogen bonds. |
Table 2: Thermodynamic Data for Host-Guest Interactions
This table provides example binding data for phosphonic acids with various surfaces and hosts, illustrating the range of affinities that can be expected. Such data is typically acquired via ITC or quantitative NMR.[9][10]
| Guest Molecule | Host/Surface | Technique | Binding Affinity (Kₐ) | Enthalpy (ΔH, kcal/mol) | Entropy (ΔS, cal/mol·K) |
| Dodecylphosphonic acid | TiO₂ (Anatase) | TGA | 1.6 x 10³ M⁻¹ | - | - |
| Phenylphosphonic acid | TiO₂ (Anatase) | TGA | 1.1 x 10³ M⁻¹ | - | - |
| Carbamoyl phosphonic ligand | ZrO₂ | Langmuir | b = 0.85 L/mg | - | - |
| Phosphate (proxy) | Fe₃O₄ | Langmuir | b = 0.112 L/mg | - | - |
Note: Langmuir constant (b) is related to the binding affinity.
Experimental Protocols
Detailed and rigorous experimental procedures are essential for obtaining reliable data in supramolecular chemistry.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides unambiguous proof of a supramolecular structure in the solid state, yielding precise atomic coordinates, bond lengths, and bond angles.[11][12]
Protocol:
-
Crystal Growth: Grow single crystals of the this compound or its complex suitable for diffraction (typically >0.1 mm in all dimensions).[13] This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting: Carefully select and mount a high-quality crystal on a goniometer head.
-
Data Collection: Place the crystal in a monochromatic X-ray beam.[12] The crystal is rotated, and the resulting diffraction pattern is recorded by a detector over a wide range of angles.
-
Structure Solution: The diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data, minimizing the difference between observed and calculated structure factors to yield the final, high-resolution molecular structure.[12]
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for measuring the thermodynamics of binding interactions in solution.[14] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[15][16]
Protocol:
-
Sample Preparation: Prepare solutions of the host and guest molecules in the exact same, degassed buffer to minimize heats of dilution.[14] The concentration of the molecule in the sample cell should be approximately 10-50 µM, and the titrant in the syringe should be 10-20 times more concentrated.[16]
-
Instrument Setup: Fill the sample cell (typically ~200-300 µL) with the host solution and the injection syringe (~40-100 µL) with the guest solution. The reference cell is filled with the matched buffer.[14] Allow the system to equilibrate to the desired temperature.
-
Titration: Perform a series of small, precise injections (e.g., 2-5 µL) of the guest solution into the sample cell. The heat change after each injection is measured by the instrument's feedback system, which maintains a zero temperature difference between the sample and reference cells.[17]
-
Control Experiment: Perform a control titration by injecting the guest solution into the buffer alone to measure the heat of dilution, which must be subtracted from the binding data.[18]
-
Data Analysis: Integrate the heat signal for each injection. Plot the heat change per mole of injectant against the molar ratio of guest to host. Fit this binding isotherm to an appropriate binding model (e.g., one-site binding) to extract the thermodynamic parameters (Kₐ, n, ΔH). ΔG and ΔS can then be calculated using the equation ΔG = -RTln(Kₐ) = ΔH - TΔS.[16]
NMR Spectroscopy for Host-Guest Studies
NMR spectroscopy is a powerful tool for studying supramolecular interactions in solution. Changes in the chemical shift of protons or other nuclei (like ³¹P) upon addition of a binding partner can be used to determine binding constants and gain insight into the geometry of the complex.[19]
Protocol:
-
Sample Preparation: Prepare a stock solution of the host molecule at a known concentration in a suitable deuterated solvent. Prepare a second stock solution of the guest molecule, also at a known concentration, in the same solvent.
-
Initial Spectrum: Acquire a high-resolution NMR spectrum (e.g., ¹H or ³¹P) of the host solution alone.
-
Titration: Add small, sequential aliquots of the guest stock solution to the NMR tube containing the host. After each addition, mix thoroughly and acquire a new spectrum.
-
Data Monitoring: Monitor the chemical shifts of specific nuclei in the host (and/or guest) molecule. Significant shifts indicate a binding interaction.
-
Data Analysis: Plot the change in chemical shift (Δδ) against the concentration of the guest. Fit this titration curve to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to calculate the association constant (Kₐ).[19]
Applications in Materials Science and Drug Development
The unique properties of phosphonous acids make them attractive for various applications.
-
Materials Science: Like phosphonic acids, they can be used to form self-assembled monolayers (SAMs) on various metal oxide surfaces, modifying surface properties for applications in electronics, sensors, and corrosion inhibition.[20] Their ability to form robust hydrogen-bonded networks also makes them candidates for creating crystalline porous materials or organogels.[3]
-
Drug Development: The phosphonate group is a well-established bioisostere for phosphate and carboxylate groups.[6] This mimicry allows phosphon(ous)ate-containing molecules to act as enzyme inhibitors or to target bone tissue (bisphosphonates). Their increased stability against enzymatic hydrolysis compared to phosphates is a significant advantage in drug design.[3]
References
- 1. A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Phosphonic acid: preparation and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative Determination and Comparison of the Surface Binding of Phosphonic Acid, Carboxylic Acid, and Catechol Ligands on TiO2 Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 17. tainstruments.com [tainstruments.com]
- 18. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Phosphonous Acid Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of phosphonous acid derivatives, specifically phosphonite ligands, in asymmetric catalysis. Chiral phosphonites have emerged as a versatile class of ligands, demonstrating high efficacy in a range of catalytic transformations due to their unique electronic and steric properties. Their modular synthesis allows for fine-tuning of the ligand scaffold to achieve high levels of enantioselectivity in various reactions, making them valuable tools in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.
Overview of Phosphonite Ligands in Asymmetric Catalysis
This compound derivatives, commonly known as phosphonites [RP(OR')₂], serve as excellent ligands in asymmetric catalysis. Their strong π-acceptor character and the ease of modifying their steric and electronic properties have led to their successful application in a variety of transition-metal-catalyzed reactions. This document focuses on two prominent classes of phosphonite ligands: those derived from 2-(diphenylphosphino)-1,1'-binaphthyl (MOP) and those based on α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL).
The general structure of a phosphonite ligand involves a phosphorus(III) center bonded to one organic group and two alkoxy or aryloxy groups. The chirality can be introduced through a chiral backbone on the organic substituent, from chiral alcohols, or both.
Application Notes and Protocols: Synthesis of Phosphonous Acid-Functionalized Polymers for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of phosphonous acid-functionalized polymers as carriers for drug delivery applications. The unique properties of this compound moieties, including their high affinity for bone tissue and pH-responsive nature, make these polymers promising candidates for targeted and controlled drug release.
Introduction
This compound-functionalized polymers are a class of materials that have garnered significant interest in the biomedical field, particularly for drug delivery.[1] The presence of this compound groups imparts desirable characteristics such as enhanced biocompatibility, potential for bone targeting, and pH-sensitive drug release mechanisms. These polymers can be synthesized through two primary routes: the direct polymerization of monomers containing this compound or its ester precursor, and the post-polymerization modification of existing polymer backbones.[2] This document outlines detailed protocols for both synthetic approaches, followed by procedures for drug loading, in vitro release studies, and biocompatibility assessment.
Synthesis of this compound-Functionalized Polymers
Synthesis via Controlled Radical Polymerization: RAFT Polymerization of a Phosphonated Monomer
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[3][4] This protocol describes the synthesis of a phosphonate-containing polymer, which can be subsequently hydrolyzed to yield the desired this compound functionality.
Experimental Protocol: RAFT Polymerization of Dimethyl(methacryloyloxy)methyl Phosphonate (DMMP)
-
Materials:
-
Dimethyl(methacryloyloxy)methyl phosphonate (DMMP) (monomer)
-
2-Cyano-2-propyl benzodithioate (CPDB) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Methanol (for purification)
-
Diethyl ether (for purification)
-
-
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve DMMP (e.g., 2.0 g, 9.6 mmol), CPDB (e.g., 42.5 mg, 0.19 mmol), and AIBN (e.g., 6.3 mg, 0.038 mmol) in DMF (8.0 mL). The molar ratio of [DMMP]:[CPDB]:[AIBN] is typically 50:1:0.2.
-
Seal the flask and subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-24 hours).
-
To monitor the polymerization, samples can be withdrawn at different time points for analysis by ¹H NMR (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to determine molecular weight and polydispersity).
-
After the desired conversion is reached, quench the polymerization by immersing the flask in an ice bath and exposing the reaction mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Collect the polymer by filtration or centrifugation and wash it several times with diethyl ether to remove unreacted monomer and initiator.
-
Dry the resulting poly(dimethyl(methacryloyloxy)methyl phosphonate) (PDMMP) under vacuum to a constant weight.
-
-
Hydrolysis to Poly(methacryloyloxymethyl phosphonic acid):
-
Dissolve the PDMMP in dichloromethane (DCM).
-
Add bromotrimethylsilane (TMSBr) (e.g., 3-5 equivalents per phosphonate group) dropwise at 0°C and stir the mixture at room temperature overnight.
-
Remove the solvent and excess TMSBr under reduced pressure.
-
Add methanol to the residue and stir for 1-2 hours to complete the hydrolysis.
-
Remove the methanol under reduced pressure. The resulting solid is the this compound-functionalized polymer.
-
Purify the final polymer by dialysis against deionized water and subsequent lyophilization.
-
Synthesis via Post-Polymerization Modification: Phosphonation of a Precursor Polymer
This method involves the synthesis of a polymer with reactive groups that can be subsequently converted to this compound groups. The Michaelis-Arbuzov reaction is a common and efficient method for this purpose.
Experimental Protocol: Phosphonation of Poly(vinylbenzyl chloride) (PVBC)
-
Materials:
-
Poly(vinylbenzyl chloride) (PVBC)
-
Triethyl phosphite (P(OEt)₃)
-
Toluene (solvent)
-
Hydrochloric acid (HCl) (for hydrolysis)
-
Methanol (for purification)
-
-
Procedure (Michaelis-Arbuzov Reaction):
-
Dissolve PVBC (e.g., 1.0 g) in anhydrous toluene (20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add triethyl phosphite (e.g., 3-5 equivalents per vinylbenzyl chloride unit) to the solution.
-
Heat the reaction mixture at reflux (approximately 110°C) for 24-48 hours.
-
After cooling to room temperature, precipitate the resulting polymer, poly(diethyl vinylbenzyl phosphonate), by adding the solution to a large volume of a non-solvent like hexane.
-
Collect the polymer by filtration and dry it under vacuum.
-
-
Hydrolysis to Poly(vinylbenzyl phosphonic acid):
-
Disperse the poly(diethyl vinylbenzyl phosphonate) in concentrated hydrochloric acid (e.g., 37%).
-
Heat the mixture at reflux for 12-24 hours to hydrolyze the phosphonate ester groups.
-
After cooling, neutralize the mixture with a base (e.g., NaOH) and then purify the polymer by dialysis against deionized water.
-
Isolate the final product, poly(vinylbenzyl phosphonic acid), by lyophilization.
-
Characterization of this compound-Functionalized Polymers
The synthesized polymers should be thoroughly characterized to determine their molecular weight, composition, and physicochemical properties.
Table 1: Representative Molecular Weight and Polydispersity Data for this compound-Functionalized Polymers
| Polymerization Method | Monomer/Precursor Polymer | Macro-CTA/Initiator | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |
| RAFT | Dimethyl(methacryloyloxy)methyl phosphonate | PMPA₂₄ | 18,300 | 1.05 | [5] |
| RAFT | Dimethyl(methacryloyloxy)methyl phosphonate | PMPA₃₂ | 20,000 | 1.07 | [5] |
| RAFT | Dimethyl(methacryloyloxy)methyl phosphonate | PMPA₄₂ | 19,500 | 1.07 | [5] |
| RAFT | Ethyl N,N-tetramethylbis(phosphonate)-bis(methylene) amine methacrylate | CPDB | 10,200 | 1.25 | [3] |
Table 2: Representative Nanoparticle Size and Zeta Potential Data
| Polymer | Method of Nanoparticle Formation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Poly(vinylphosphonic acid)-Fe₃O₄ | Co-precipitation | 8.7 ± 0.1 | - | - | [6][7] |
| Chitosan-Aminophosphonate | Ionic Gelation | 363 - 543 | - | > +25 | [8] |
| PHBHHx-based nanoparticles | Emulsification | 220 - 245 | 0.098 - 0.194 | -21.2 to +44.9 | [9] |
Drug Delivery Application Protocols
The following protocols detail the loading of a model anticancer drug, doxorubicin, into the synthesized polymers, the subsequent in vitro release studies, and a standard biocompatibility assay.
Drug Loading Protocol: Doxorubicin Encapsulation
This protocol describes the loading of doxorubicin (DOX) into polymeric micelles formed from amphiphilic block copolymers containing a this compound-functionalized block.
Experimental Protocol:
-
Materials:
-
This compound-functionalized block copolymer
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis membrane (e.g., MWCO 3.5 kDa)
-
-
Procedure:
-
Dissolve the amphiphilic block copolymer (e.g., 20 mg) in DMSO (2 mL).
-
In a separate vial, dissolve DOX·HCl (e.g., 4 mg) and a slight molar excess of TEA in DMSO (1 mL) to neutralize the hydrochloride salt.
-
Add the DOX solution to the polymer solution and stir for 1-2 hours at room temperature in the dark.
-
Transfer the mixture to a dialysis bag and dialyze against PBS (pH 7.4) for 24 hours to induce micelle formation and remove the organic solvent and unloaded drug. Replace the dialysis buffer every 4-6 hours.
-
After dialysis, collect the solution containing the DOX-loaded micelles.
-
To determine the drug loading content (DLC) and drug loading efficiency (DLE), take a known volume of the micelle solution, lyophilize it to determine the total weight, and then dissolve it in a solvent that disrupts the micelles (e.g., DMSO).
-
Quantify the amount of DOX using UV-Vis spectrophotometry or fluorescence spectroscopy at the characteristic absorbance or emission wavelength of DOX.
-
Calculate DLC and DLE using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of drug-loaded polymer) × 100
-
DLE (%) = (Weight of loaded drug / Initial weight of drug) × 100
-
-
In Vitro Drug Release Protocol
This protocol outlines a typical procedure to study the release of DOX from the polymeric micelles under different pH conditions, mimicking physiological and tumor microenvironments.
Experimental Protocol:
-
Materials:
-
DOX-loaded polymeric micelle solution
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis membrane (e.g., MWCO 3.5 kDa)
-
-
Procedure:
-
Place a known volume (e.g., 1 mL) of the DOX-loaded micelle solution into a dialysis bag.
-
Immerse the dialysis bag in a larger container with a known volume of release medium (e.g., 20 mL of PBS at pH 7.4 or pH 5.5).
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released DOX in the collected samples using UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Plot the cumulative drug release percentage against time. The cumulative release is calculated as:
-
Cumulative Release (%) = (Amount of drug released at time t / Total amount of drug in the micelles) × 100
-
-
Biocompatibility Assessment Protocol: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound or material.
Experimental Protocol:
-
Materials:
-
Human cell line (e.g., MCF-7 breast cancer cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound-functionalized polymer (dissolved and sterilized)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare a series of dilutions of the sterile polymer solution in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the polymer solutions at different concentrations to the cells. Include a control group with medium only.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, remove the medium containing the polymer and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as follows:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) × 100
-
-
Drug Loading and Release Data
Table 3: Representative Doxorubicin Loading Content and Efficiency Data
| Polymer System | Drug Loading Method | Drug Loading Content (%) | Drug Loading Efficiency (%) | Reference |
| mPEG-PCL-PDMA/mPEG-PCL-PVBA | Micelle self-assembly | 9.7 | - | [10] |
| Poly(His-co-Phe)-b-PEG/PLLA-b-PEG-folate | Dialysis | ~20 | ~85 | [11] |
| PEG-b-PBCL | Film hydration (co-loaded with Resveratrol) | - | 87.7 | [12] |
| Light-responsive polymer | Self-assembly | 13.62 | - | [13] |
Table 4: Representative Doxorubicin Release Kinetics
| Polymer System | Release Condition | Release Profile | Reference |
| mPEG-PCL-PDMA/mPEG-PCL-PVBA | pH 5.0 | ~60% release in 48h | [10] |
| mPEG-PCL-PDMA/mPEG-PCL-PVBA | pH 7.4 | ~30% release in 48h | [10] |
| Poly(His-co-Phe)-b-PEG | pH 6.5 | Accelerated release compared to pH 7.4 | [11] |
Visualizations
Caption: Experimental workflow for synthesis and evaluation.
Caption: RAFT synthesis of this compound polymers.
Caption: Cellular uptake and drug release mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aseestant.ceon.rs [aseestant.ceon.rs]
- 3. mdpi.com [mdpi.com]
- 4. RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate and its phosphonic acid derivative: a new opportunity for phosphorus-based materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and characterization of poly(vinyl phosphonic acid) (PVPA)-Fe3O4 nanocomposite [openaccess.bezmialem.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Independent effect of polymeric nanoparticle zeta potential/surface charge, on their cytotoxicity and affinity to cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bicomponent polymeric micelles for pH-controlled delivery of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin-Loaded Polymeric Micelle Overcomes Multidrug Resistance of Cancer by Double-Targeting Folate Receptor and Early Endosomal pH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Light-Responsive Micelles Loaded With Doxorubicin for Osteosarcoma Suppression [frontiersin.org]
Application Note: Quantification of Phosphonous Acid in Aqueous Solutions
Introduction
Phosphonous acid (H₃PO₃), also known as phosphonic acid, and its salts (phosphites) are utilized in various industrial and agricultural applications, including as reducing agents, stabilizers, and in the synthesis of phosphonate-based water treatment chemicals and pesticides. The presence and concentration of this compound in water systems, whether in industrial process water or environmental samples, is of significant interest for process control, quality assurance, and environmental monitoring. Accurate quantification is crucial for understanding its fate, efficacy, and potential environmental impact.
This document outlines two primary analytical methods for the determination of this compound in water: Ion Chromatography (IC) and Spectrophotometry. Ion Chromatography offers direct measurement with high selectivity, capable of distinguishing between different phosphorus oxyanions. Spectrophotometric methods, particularly the Molybdenum Blue method, provide a cost-effective and widely accessible alternative, which requires a pre-oxidation step to convert this compound to orthophosphate prior to colorimetric determination.
Analytical Methods Overview
-
Ion Chromatography (IC): This is a highly selective and sensitive method for the direct analysis of anionic species.[1][2] An aqueous sample is injected into the IC system, where it passes through an anion-exchange column. The various anions, including phosphite, are separated based on their affinity for the stationary phase. A conductivity detector, typically used with a suppressor to reduce background eluent conductivity, allows for the quantification of the separated ions.[1] This method is advantageous for its ability to simultaneously measure multiple phosphorus species (e.g., phosphite, phosphate, hypophosphite) in a single run.
-
Spectrophotometry (Molybdenum Blue Method): This is a robust and common colorimetric method for phosphorus analysis.[3][4] The method is specific for orthophosphate (PO₄³⁻).[5] Therefore, to measure this compound, all phosphite in the sample must first be oxidized to orthophosphate. This is typically achieved through a digestion procedure, such as with ammonium persulfate.[5] Following oxidation, the sample is treated with an acidic molybdate reagent to form a phosphomolybdate complex.[4][6] This complex is then reduced with an agent like ascorbic acid or stannous chloride to produce a stable, intensely colored "molybdenum blue" complex.[5][7] The absorbance of this blue complex is measured with a spectrophotometer, and the intensity of the color is directly proportional to the phosphate concentration.[4][6]
Quantitative Data Summary
The performance of analytical methods can be compared using several key metrics. The following table summarizes typical quantitative data for the described methods.
| Parameter | Ion Chromatography | Spectrophotometry (Molybdenum Blue) |
| Analyte | Phosphite (PO₃³⁻) | Total Phosphorus (as PO₄³⁻ after oxidation) |
| Principle | Ion Exchange & Conductivity Detection | Colorimetry (Complex Formation & Reduction) |
| Limit of Detection (LOD) | 0.004 µg/mL[8] | 0.0059 mg/L (5.9 ng/mL) |
| Linear Range | 0.5 - 10.0 µg/mL[8] | 0.01 - 1.0 mg/L[5] |
| Key Advantages | High selectivity, direct measurement, speciation analysis | Cost-effective, widely available equipment, high sensitivity |
| Key Disadvantages | Higher initial equipment cost | Indirect measurement, requires pre-oxidation step |
Note: Performance characteristics such as LOD and linear range are dependent on the specific instrumentation, reagents, and matrix of the sample.
Experimental Workflows and Logical Relationships
Caption: General experimental workflow for the quantification of this compound in water.
Caption: Logical relationships between different analytical methods for this compound.
Experimental Protocols
Protocol 1: Ion Chromatography with Suppressed Conductivity Detection
1. Principle This method separates phosphite from other anions on an anion-exchange column. The concentration is determined by a conductivity detector after chemical suppression of the eluent background conductivity.
2. Reagents and Materials
-
Deionized (DI) water: Type I, 18.2 MΩ·cm resistivity.
-
Eluent Concentrate: As recommended by the column manufacturer (e.g., sodium carbonate/sodium bicarbonate).
-
This compound Standard: Reagent-grade this compound (H₃PO₃).
-
Stock Standard Solution (1000 mg/L as PO₃³⁻): Dissolve an appropriate amount of this compound in DI water in a 1 L volumetric flask and dilute to volume.
-
Working Standards: Prepare a series of working standards by diluting the stock solution. A typical range would be 0.5, 2.0, 5.0, and 10.0 µg/mL.[8]
-
0.22 µm syringe filters for sample clarification.
3. Instrumentation
-
Ion Chromatograph equipped with a suppressed conductivity detector.
-
Anion-exchange separator column suitable for phosphorus oxyanions.
-
Autosampler (optional).
4. Procedure
-
Instrument Setup: Set up the ion chromatograph according to the manufacturer's instructions. Prepare the eluent and allow the system to equilibrate until a stable baseline is achieved. A typical flow rate is 1.0 mL/min.[8]
-
Sample Preparation: For clear water samples, filter through a 0.22 µm syringe filter directly into a sample vial. If high concentrations are expected, perform a precise dilution with DI water to bring the concentration within the calibration range.
-
Calibration: Load the working standards into the autosampler or inject them manually, starting from the lowest concentration. A typical injection volume is 25 µL.[8]
-
Sample Analysis: Run the prepared samples under the same conditions as the standards.
-
Data Analysis: Construct a calibration curve by plotting the peak area of the phosphite anion against its concentration for the working standards. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Spectrophotometry (Molybdenum Blue Method)
1. Principle this compound is quantitatively oxidized to orthophosphate using an ammonium persulfate digestion. The resulting orthophosphate reacts with ammonium molybdate in an acidic medium to form a phosphomolybdate complex, which is then reduced by ascorbic acid to a stable, intensely blue-colored complex. The absorbance of the solution is proportional to the initial phosphorus concentration.[5]
2. Reagents and Materials
-
Sulfuric Acid Solution (5N): Carefully add 70 mL of concentrated H₂SO₄ to approximately 400 mL of DI water in a 500 mL volumetric flask. Cool and dilute to the mark.[7]
-
Ammonium Molybdate Solution: Dissolve 4 g of (NH₄)₆Mo₇O₂₄·4H₂O in 100 mL of DI water.
-
Antimony Potassium Tartrate Solution: Dissolve 0.34 g of K(SbO)C₄H₄O₆·½H₂O in 100 mL of DI water.
-
Ascorbic Acid (0.1 M): Dissolve 1.8 g of ascorbic acid in 100 mL of DI water. Prepare this solution fresh weekly and store at 4°C.[5][7]
-
Combined Reagent: In a single container, mix the following in order: 50 mL of 5N H₂SO₄, 5 mL of antimony potassium tartrate solution, 15 mL of ammonium molybdate solution, and 30 mL of 0.1 M ascorbic acid solution. Mix after each addition. This reagent is stable for about 4 hours.[5]
-
Ammonium Persulfate ((NH₄)₂S₂O₈): Reagent grade, solid.
-
Stock Phosphorus Solution (100 mg/L as P): Dissolve 0.4393 g of pre-dried (105°C for 1 hour) potassium dihydrogen phosphate (KH₂PO₄) in DI water and dilute to 1000 mL.[5]
-
Working Standards: Prepare standards in the range of 0.01 to 1.0 mg/L P by diluting the stock solution.
3. Instrumentation
-
Spectrophotometer suitable for measurements in the visible region (e.g., 830 nm).
-
Autoclave or hot plate for digestion.
-
Acid-washed glassware.
4. Procedure
-
Glassware Preparation: All glassware must be thoroughly cleaned by washing with a hot 1:1 HCl solution followed by copious rinsing with DI water to remove any phosphate contamination.[7]
-
Oxidative Digestion: a. Pipette 50 mL of sample or standard into an acid-washed Erlenmeyer flask. b. Add one drop of phenolphthalein indicator. If the solution turns pink, add 5N H₂SO₄ dropwise until the color disappears. c. Add 1 mL of 11N H₂SO₄ and 0.4 g of solid ammonium persulfate. d. Gently boil the mixture on a pre-heated hot plate or autoclave for 30-40 minutes. e. Allow the flask to cool completely. f. Neutralize the cooled sample with 1N NaOH to a faint pink color and then bring it back to colorless with a drop of 5N H₂SO₄. Quantitatively transfer the solution to a 50 mL volumetric flask and dilute to the mark with DI water.
-
Color Development: a. Pipette a known aliquot (e.g., 25 mL) of the digested sample into a clean flask. b. Add 4 mL of the combined reagent and mix thoroughly. c. Allow at least 10 minutes, but no more than 30 minutes, for color development.
-
Measurement: a. Measure the absorbance of the solution at 830 nm using a spectrophotometer.[6] b. Use a reagent blank (DI water taken through the entire digestion and color development process) to zero the instrument.
-
Data Analysis: a. Construct a calibration curve by plotting the absorbance of the digested standards versus their known concentrations. b. Determine the phosphorus concentration in the samples from the calibration curve, remembering to account for any dilution factors.
References
Application Notes and Protocols for Phosphonous Acid Derivatives as Ligands in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of phosphonous acid derivatives and related phosphorus-containing ligands in palladium-catalyzed cross-coupling reactions. This document offers detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate the application of these versatile ligands in organic synthesis, with a focus on Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
Introduction to Phosphorus Ligands in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The efficacy of these reactions is critically dependent on the nature of the ligand coordinated to the palladium center. Phosphorus-based ligands, particularly phosphines, have been instrumental in the development of highly active and selective catalysts.[3][4]
While the term "this compound" in the context of ligands can be broad, it generally refers to P(III) compounds. This family includes phosphines, phosphites, and related derivatives which are crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki-Miyaura), migratory insertion (for Heck), and reductive elimination.[5][6] Bulky and electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, have proven to be remarkably effective, enabling the coupling of a wide array of substrates under mild conditions.[5][7]
General Catalytic Cycle
The following diagram illustrates the general catalytic cycle for a palladium-catalyzed cross-coupling reaction, highlighting the role of a generic phosphorus ligand (L).
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes: Synthesis of Alkylphosphonates via the Michaelis-Arbuzov Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus (P-C) bond.[1] First discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, this reaction typically involves the treatment of a trialkyl phosphite with an alkyl halide to yield a dialkyl alkylphosphonate.[2][3] The resulting phosphonates are critical intermediates in various fields, serving as precursors for Horner-Wadsworth-Emmons reagents, and as building blocks for pharmaceuticals, including antiviral and anticancer agents.[1] These application notes provide detailed protocols for the classical thermal method, modern catalyzed variations, and a summary of comparative data to guide researchers in the synthesis of alkylphosphonates.
Reaction Mechanism
The Michaelis-Arbuzov reaction is a two-step process. The first step is the nucleophilic attack of the trivalent phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide. This SN2 reaction forms a quaternary phosphonium salt as an intermediate.[1][2] In the second step, the displaced halide anion acts as a nucleophile and attacks one of the alkoxy carbons of the phosphonium salt in another SN2 reaction.[2] This results in the dealkylation of the intermediate to form the final pentavalent phosphonate ester and a new alkyl halide.[4]
General Experimental Workflow
The synthesis of alkylphosphonates via the Michaelis-Arbuzov reaction follows a standard laboratory procedure. The workflow involves the initial setup and reaction, followed by workup to remove byproducts and purification of the final product, which is then confirmed by analytical methods.
Experimental Protocols
Protocol 1: Classical Thermal Synthesis of Diethyl Benzylphosphonate
This protocol describes the traditional, solvent-free synthesis which requires high temperatures.[5]
-
Materials:
-
Benzyl bromide (1.0 eq)
-
Triethyl phosphite (1.2 eq)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Heating mantle
-
Magnetic stirrer
-
Vacuum distillation apparatus
-
-
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add benzyl bromide and triethyl phosphite under an inert nitrogen atmosphere.
-
Heat the reaction mixture to 150-160°C using a heating mantle.
-
Stir the mixture at this temperature for 2-4 hours. Monitor the reaction's progress by TLC or ³¹P NMR spectroscopy.
-
Once the starting material is consumed, turn off the heat and allow the mixture to cool to room temperature.
-
Purify the crude product directly by vacuum distillation to remove the ethyl bromide byproduct and any excess triethyl phosphite. The product, diethyl benzylphosphonate, is a colorless oil.
-
Protocol 2: Lewis Acid-Catalyzed Synthesis of Diethyl Benzylphosphonate
This protocol utilizes a Lewis acid catalyst to enable the reaction to proceed at room temperature, offering milder conditions and often higher yields.[5][6]
-
Materials:
-
Benzyl bromide (1.0 mmol, 1.0 eq)
-
Triethyl phosphite (1.2 mmol, 1.2 eq)
-
Zinc bromide (ZnBr₂) (0.2 mmol, 0.2 eq)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Water
-
Anhydrous sodium sulfate
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve benzyl bromide in anhydrous DCM.
-
Add triethyl phosphite to the solution via syringe.
-
Add the catalyst, zinc bromide, to the stirring solution at room temperature.
-
Stir the reaction mixture for 1 hour, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel to obtain pure diethyl benzylphosphonate.[5]
-
Protocol 3: Microwave-Assisted Solvent-Free Synthesis
Microwave irradiation provides a rapid, efficient, and environmentally friendly alternative to conventional heating.[7]
-
Materials:
-
Alkyl halide (e.g., 1-bromobutane) (1.0 eq)
-
Triethyl phosphite (1.0 eq)
-
-
Equipment:
-
Microwave synthesis reactor vial
-
Domestic or dedicated laboratory microwave reactor
-
-
Procedure:
-
In a microwave reactor vial, combine the alkyl halide and triethyl phosphite.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150-180°C) for a short duration (e.g., 5-20 minutes). The reaction is often complete within minutes.
-
After the irradiation period, allow the vessel to cool to room temperature before opening.
-
The resulting product is often of high purity, and the volatile byproduct (ethyl bromide) can be removed under vacuum, often negating the need for further purification.
-
Data Presentation
Table 1: Substrate Scope and Yields for Lewis Acid-Catalyzed Michaelis-Arbuzov Reaction
The following table summarizes the yields for the synthesis of various phosphonates from arylmethyl halides and alcohols using a Lewis acid-mediated approach at room temperature.[6]
| Entry | Substrate (Arylmethyl Halide/Alcohol) | Catalyst | Time (h) | Yield (%) |
| 1 | Benzyl bromide | ZnBr₂ | 1 | 93 |
| 2 | 4-Methoxybenzyl bromide | ZnBr₂ | 1.5 | 91 |
| 3 | 4-Nitrobenzyl bromide | InBr₃ | 1 | 92 |
| 4 | 2-Naphthylmethyl bromide | ZnBr₂ | 1.5 | 89 |
| 5 | Cinnamyl bromide | InBr₃ | 2 | 85 |
| 6 | Benzyl alcohol | InBr₃ | 3 | 82 |
| 7 | 4-Chlorobenzyl alcohol | InBr₃ | 3 | 85 |
Table 2: Comparison of Methodologies for Alkylphosphonate Synthesis
This table compares different synthetic methodologies for the Michaelis-Arbuzov reaction, highlighting the significant improvements in reaction conditions and efficiency offered by modern techniques.
| Methodology | Catalyst/Condition | Temperature | Time | Typical Yield | Reference(s) |
| Classical Thermal | None | 150-160°C | 2-4 hours | Moderate-Good | [5] |
| Lewis Acid-Catalyzed | ZnBr₂ or InBr₃ | Room Temperature | 1-3 hours | Good-Excellent | [5][6] |
| Microwave-Assisted | None (Microwave energy) | 150-180°C | 5-20 minutes | Excellent | [7][8] |
| Flow Chemistry | None (Flow reactor) | 190-260°C | 8-50 minutes | Excellent | |
| Photoredox-Catalyzed | Photoredox catalyst/Light | Room Temperature | ~24 hours | Good-Excellent | [9][10] |
Scope and Limitations
-
Alkyl Halide Reactivity: The reaction rate is highly dependent on the nature of the alkyl halide, with the reactivity order being R-I > R-Br > R-Cl.[3] Primary and benzylic halides are excellent substrates.[3][5]
-
Steric Hindrance: Secondary alkyl halides react much slower, and tertiary alkyl halides typically fail to react or undergo elimination side reactions, especially at the high temperatures required for the classical method.[3][9]
-
Unreactive Halides: Aryl and vinyl halides are generally unreactive in the classical Michaelis-Arbuzov reaction as they do not readily undergo SN2 reactions.[3][4]
-
Phosphite Reactivity: The nucleophilicity of the phosphorus atom influences the reaction rate. Electron-donating groups on the phosphite accelerate the reaction, while electron-withdrawing groups slow it down.[2][3]
Modern Developments and Outlook
While the classical Michaelis-Arbuzov reaction is robust, its limitations (high temperatures, limited substrate scope) have driven the development of new methodologies.
-
Lewis acid catalysis enables the reaction to proceed under much milder conditions (room temperature), broadening its functional group tolerance.[1][6]
-
Microwave-assisted and flow chemistry approaches dramatically reduce reaction times and improve efficiency and safety, making the process more suitable for industrial scale-up.[8][11]
-
Photoredox-catalyzed radical variants have emerged as a powerful alternative, expanding the substrate scope to include previously challenging secondary and tertiary alkyl halides at room temperature, thus overcoming a major limitation of the classical ionic pathway.[9][10]
These advancements continue to expand the utility of the Michaelis-Arbuzov reaction, reinforcing its status as an indispensable tool for the synthesis of valuable organophosphorus compounds in academic and industrial research.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature: A Facile Preparation of Arylmethyl/Heteroarylmethyl Phosphonates [organic-chemistry.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Efficient and ‘green’ microwave-assisted synthesis of haloalkylphosphonates via the Michaelis–Arbuzov reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. Solvent-Free Michaelis-Arbuzov Rearrangement under Flow Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Pudovik Reaction for the Synthesis of α-Aminophosphonates
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Aminophosphonates are a significant class of organophosphorus compounds that serve as structural analogues of α-amino acids, where a tetrahedral phosphonate group replaces the planar carboxylic acid moiety.[1] This structural distinction confers unique chemical and biological properties, making them a focal point in medicinal and agricultural chemistry.[1] α-Aminophosphonates exhibit a wide array of biological activities, including antiviral, anticancer, antibacterial, and enzyme inhibitory properties.[1]
Two principal synthetic routes dominate the synthesis of these compounds: the three-component Kabachnik-Fields reaction and the two-component Pudovik reaction.[1][2] The Pudovik reaction, also known as the aza-Pudovik reaction, involves the direct addition of a hydrophosphoryl compound, such as a dialkyl phosphite, across the carbon-nitrogen double bond of an imine.[1][2] This method is often favored for its simplicity and efficiency.[1] This document provides detailed protocols and application data for the synthesis of α-aminophosphonates via the Pudovik reaction, with a focus on modern techniques including microwave-assisted and solvent-free conditions.
Reaction Mechanism
The Pudovik reaction is a nucleophilic addition of a >P(O)H species (like dialkyl phosphite) to an imine. The reaction proceeds via the attack of the phosphorus atom on the electrophilic carbon of the C=N double bond, followed by a proton transfer to the nitrogen atom to yield the final α-aminophosphonate product. The reaction can be performed with or without a catalyst. In the absence of a catalyst, it often requires elevated temperatures. A variety of catalysts, including Lewis and Brønsted acids, as well as bases, can be employed to facilitate the reaction.[3]
Caption: General mechanism of the Pudovik reaction.
Applications in Drug Development
α-Aminophosphonates are recognized for their potential as therapeutic agents due to their structural similarity to α-amino acids, allowing them to act as their antagonists and inhibit enzymes involved in their metabolism.[4] This inhibitory action can disrupt cellular processes that are crucial for the proliferation of cancer cells and the survival of pathogens.[4]
Their therapeutic applications are broad and include:
-
Anticancer Activity: Many α-aminophosphonates have demonstrated significant potential as anticancer agents.[4] Their mechanisms of action are often associated with the inhibition of key enzymes in cancer cell proliferation and survival, such as protein tyrosine phosphatases (PTPs) and the PI3K/Akt signaling pathway.[4]
-
Antiviral Activity: Certain α-aminophosphonate derivatives have shown promise as antiviral agents, including activity against the human immunodeficiency virus (HIV).[5]
-
Antibacterial Activity: The structural analogy to amino acids makes them effective inhibitors of bacterial enzymes that are essential for cell wall synthesis and other metabolic pathways.[4]
Caption: Inhibition of the PI3K/Akt signaling pathway by α-aminophosphonates.
Experimental Protocols and Workflow
General Protocol for Microwave-Assisted, Solvent-Free Pudovik Reaction
This protocol describes a general, solvent-free method for the synthesis of α-aryl-α-aminophosphonates.[1][3]
Materials:
-
Imine (1.0 eq)
-
Dialkyl phosphite or diphenylphosphine oxide (>P(O)H reagent) (1.2-1.5 eq)[1]
-
Microwave reactor vial with a stir bar
Procedure:
-
Place the imine (1.0 eq) and the corresponding >P(O)H reagent (1.2-1.5 eq) into a microwave reactor vial equipped with a stir bar.[1]
-
Seal the vial and place it in the microwave reactor.[1]
-
Irradiate the mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 10-30 minutes).[1][3]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or ³¹P NMR).[1]
-
Upon completion, allow the reaction mixture to cool to room temperature.[1]
-
The crude product can be purified by standard methods, such as column chromatography, to yield the pure α-aminophosphonate.[1]
References
Application Notes and Protocols for the Hydrolysis of Phosphonate Esters to Phosphonic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrolysis of phosphonate esters to their corresponding phosphonic acids is a critical transformation in synthetic organic chemistry and drug development. Phosphonic acids are key functional groups in a variety of biologically active molecules, including antiviral agents, herbicides, and compounds for bone targeting. The selection of an appropriate hydrolysis protocol is crucial as it can be influenced by the stability of other functional groups within the molecule. This document provides detailed protocols for the most common methods of phosphonate ester hydrolysis, a comparative data summary, and a visual representation of the general experimental workflow.
Hydrolysis Methods Overview
Several methods exist for the dealkylation of phosphonate esters to yield phosphonic acids. The most prevalent methods involve acidic hydrolysis or the use of silyl halides. Basic hydrolysis is generally less effective for complete hydrolysis to the phosphonic acid and often results in the formation of the monoester.[1]
-
Acidic Hydrolysis: This is a classical and widely used method, typically employing strong mineral acids like hydrochloric acid (HCl) or hydrobromic acid (HBr) at elevated temperatures.[1][2] While effective, these harsh conditions can be detrimental to sensitive functional groups.[3]
-
Silyl Halide-Mediated Hydrolysis (McKenna Reaction): This two-step method offers a milder alternative to strong acid hydrolysis.[4] It involves the reaction of the phosphonate ester with a trimethylsilyl halide, most commonly bromotrimethylsilane (TMSBr) or iodotrimethylsilane (TMSI), to form a bis(trimethylsilyl) phosphonate intermediate.[2][5][6] This intermediate is then readily hydrolyzed to the phosphonic acid upon treatment with an alcohol (e.g., methanol) or water.[6] This method is particularly useful for substrates containing acid-labile functionalities.[3] Chlorotrimethylsilane (TMSCl) can also be used, often requiring more forcing conditions.[3]
-
Microwave-Assisted Acidic Hydrolysis: The use of microwave irradiation can significantly accelerate the rate of acidic hydrolysis, often leading to shorter reaction times and improved yields.[7][8]
Data Presentation: Comparison of Hydrolysis Protocols
The following table summarizes quantitative data for different phosphonate ester hydrolysis methods, providing a basis for method selection.
| Method | Reagents | Typical Conditions | Reaction Time | Yields | Notes |
| Acidic Hydrolysis | Concentrated HCl or HBr | Reflux (around 100 °C) | 1 - 12 hours | Good to high | Harsh conditions may not be suitable for sensitive substrates.[1][3] HBr is often more efficient than HCl.[2] |
| Microwave-Assisted | HCl (equimolar to ester groups) | 160 - 180 °C | 0.5 - 6.5 hours | 77 - 93% | A "green" and efficient method with a simple work-up.[7] Reaction progress can be monitored by pressure changes.[7] |
| Silyl Halide (TMSBr) | Bromotrimethylsilane (TMSBr), Methanol/Water | Room temperature to 35 °C for silylation, then alcoholysis/hydrolysis at room temperature | 16 - 24 hours | High | Mild conditions suitable for sensitive functional groups.[6] The reaction is often referred to as the McKenna reaction.[6] |
| Silyl Halide (TMSCl) | Chlorotrimethylsilane (TMSCl), Water | 90 - 140 °C in a sealed vessel | 2 - 60 hours | High | Milder than strong acids but generally requires higher temperatures and longer reaction times compared to TMSBr.[3] |
| Catalytic Hydrogenolysis | H₂, Palladium on charcoal (Pd/C) | Room temperature | Variable | Good | Limited to dibenzyl phosphonates.[1] |
Experimental Protocols
Protocol 1: General Procedure for Acidic Hydrolysis with Hydrochloric Acid
This protocol describes a general method for the hydrolysis of dialkyl phosphonates using concentrated hydrochloric acid.[1]
Materials:
-
Dialkyl phosphonate
-
Concentrated hydrochloric acid (35-37% in water, ≈12 M)
-
Toluene (for azeotropic removal of water)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
High-vacuum pump
-
Desiccator with P₂O₅
Procedure:
-
To the dialkyl phosphonate in a round-bottom flask, add an excess of concentrated hydrochloric acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C).
-
Maintain the reflux for a period of 1 to 12 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or ³¹P NMR).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess HCl and water by distillation, initially using a rotary evaporator.
-
For complete removal of water, add toluene to the residue and perform an azeotropic distillation.
-
Dry the resulting phosphonic acid, which can be very hygroscopic, under high vacuum. For rigorous drying, place the product in a desiccator over P₂O₅. Further purification is often not necessary.
Protocol 2: McKenna Reaction using Bromotrimethylsilane (TMSBr)
This protocol details the two-step dealkylation of phosphonate esters under mild conditions using TMSBr.[6]
Materials:
-
Dialkyl phosphonate
-
Bromotrimethylsilane (TMSBr)
-
Anhydrous solvent (e.g., dichloromethane (CH₂Cl₂), chloroform (CHCl₃), or acetonitrile)
-
Methanol or water
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Rotary evaporator
Procedure: Step 1: Silylation
-
Dissolve the dialkyl phosphonate in a suitable anhydrous solvent (e.g., CHCl₃) in a round-bottom flask under an inert atmosphere.[9]
-
Add an excess of bromotrimethylsilane (typically 2-4 equivalents per ester group) to the solution.
-
Stir the reaction mixture at room temperature for 16-24 hours. The reaction progress can be monitored by ³¹P NMR, observing the shift from the phosphonate ester to the bis(trimethylsilyl) phosphonate.
Step 2: Solvolysis
-
After complete silylation, carefully add methanol or water to the reaction mixture. This step is exothermic.
-
Stir the mixture for an additional 1-2 hours at room temperature to effect the hydrolysis of the silyl ester intermediate.
-
Remove the solvent and volatile byproducts under reduced pressure using a rotary evaporator to yield the crude phosphonic acid.
-
The product can be further purified if necessary, for example, by recrystallization or chromatography.
Mandatory Visualization
General Workflow for Phosphonate Ester Hydrolysis
The following diagram illustrates the general workflow for the hydrolysis of phosphonate esters to phosphonic acids, encompassing both the direct hydrolysis and the two-step silyl halide-mediated approach.
Caption: General workflow for phosphonate ester hydrolysis.
References
- 1. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6465649B1 - Methods for the dealkylation of phosphonate esters - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Specific dealkylation of phosphonate esters using iodotrimethylsilane (1978) | G. Michael Blackburn | 41 Citations [scispace.com:443]
- 6. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
Application of Phosphonous Acid in the Synthesis of Metal-Organic Frameworks (MOFs): Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and utilization of metal-organic frameworks (MOFs) incorporating phosphonous acid-based linkers. These materials exhibit remarkable stability and functionality, making them promising candidates for applications in catalysis and drug delivery.
Introduction to this compound-Based MOFs
Phosphonous acids and their derivatives, particularly phosphonic acids, are increasingly utilized as organic linkers in the synthesis of MOFs. The P-C bond in these linkers offers enhanced thermal and chemical stability compared to the more common carboxylate-based linkers. The phosphonate group (-PO₃H₂) can coordinate with a variety of metal ions, leading to robust and porous frameworks with tunable properties.[1] These MOFs are particularly noted for their high thermal stability, resistance to acidic conditions, and versatile coordination modes.[2]
Applications in Catalysis
Phosphonate-based MOFs serve as excellent platforms for heterogeneous catalysis. Their high surface area, tunable pore sizes, and the intrinsic acidity of the phosphonic acid groups make them suitable for a range of organic transformations. For instance, zirconium phosphonate MOFs have demonstrated catalytic activity in reactions such as the reduction of 5-hydroxymethylfurfural.[3]
Quantitative Data for Catalytic Applications
| MOF Catalyst | Reaction | Substrate | Product | Reaction Conditions | Yield (%) | Selectivity (%) | Recyclability | Reference |
| Zirconium phosphonate (Zr-DTMP) | Reduction | 5-hydroxymethylfurfural | 2,5-bis(hydroxymethyl)furan | 140 °C, 3h, secBuOH | >95 | >99 | Up to 5 cycles with no significant loss of activity | [3] |
Experimental Protocol: Catalytic Reduction using a Zirconium Phosphonate MOF
This protocol is adapted from the procedure for the reduction of 5-hydroxymethylfurfural using a mesoporous zirconium phosphonate catalyst.[3]
Materials:
-
Zirconium phosphonate catalyst (e.g., Zr-DTMP)
-
5-hydroxymethylfurfural (HMF)
-
sec-Butanol (secBuOH)
-
Reaction vessel (e.g., sealed tube or high-pressure reactor)
-
Heating system with temperature control
-
Analytical equipment (e.g., Gas Chromatography-Mass Spectrometry - GC-MS)
Procedure:
-
In a typical reaction, add 0.5 g of 5-hydroxymethylfurfural and 0.3 g of the zirconium phosphonate catalyst to a reaction vessel.
-
Add 24.5 g of sec-butanol as the solvent and hydrogen source.
-
Seal the reaction vessel and heat the mixture to 140 °C.
-
Maintain the reaction at this temperature for 3 hours with continuous stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
Separate the catalyst from the reaction mixture by centrifugation or filtration.
-
Analyze the product mixture using GC-MS to determine the conversion of HMF and the selectivity for 2,5-bis(hydroxymethyl)furan.
-
For recyclability studies, wash the recovered catalyst with a suitable solvent (e.g., ethanol), dry it under vacuum, and reuse it in subsequent reaction cycles under the same conditions.
Applications in Drug Delivery
The inherent properties of phosphonate MOFs, such as their high porosity, biocompatibility of certain metal nodes (e.g., Zr, Fe), and stimuli-responsive nature, make them ideal candidates for drug delivery systems.[2] A key application is the development of pH-responsive carriers that can selectively release their drug payload in the acidic microenvironment of tumors or specific cellular compartments.[4][5][6]
Quantitative Data for Drug Delivery Applications
| MOF Carrier | Drug | Metal Ion | Loading Capacity (wt%) | Release Conditions (pH) | Cumulative Release (%) | Time (h) | Reference |
| FeMn-MIL-88B | 5-Fluorouracil | Fe/Mn | 43.8 | 5.4 | 70 | 24 | [4] |
| Fe-ZIF-8 | 5-Fluorouracil | Fe/Zn | - | 5.8 | 68 | 3.3 | [5] |
| UCNP@ZIF-8/FA | 5-Fluorouracil | Zn | - | 5.5 | 82 | 24 | [6] |
| MIL-101(Fe)-C4H4 | Doxorubicin | Fe | 24.5 | - | - | - | [7] |
| MIL-100(Al) | Doxorubicin | Al | 14.8 - 27.4 | - | - | - | [8] |
| [Zn2(1,4-bdc)2(dabco)] | Ibuprofen | Zn | 15 | 7.4 | 80 | 288 | [9] |
Experimental Protocol: Drug Loading and pH-Responsive Release
This protocol describes a general procedure for loading a model anticancer drug, such as 5-Fluorouracil (5-FU), into a phosphonate-based MOF and evaluating its pH-triggered release.
Materials:
-
Phosphonate-based MOF (e.g., FeMn-MIL-88B)
-
5-Fluorouracil (5-FU)
-
Phosphate-buffered saline (PBS) solutions at pH 7.4 and pH 5.4
-
Centrifuge
-
UV-Vis spectrophotometer
Drug Loading (Impregnation Method):
-
Disperse a known amount of the activated phosphonate MOF in a solution of 5-FU in a suitable solvent (e.g., ethanol or water).
-
Stir the suspension at room temperature for 24-48 hours to allow for drug encapsulation within the MOF pores.
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the product with the pure solvent to remove any surface-adsorbed drug.
-
Dry the 5-FU@MOF composite under vacuum.
-
To determine the drug loading capacity, dissolve a known weight of the 5-FU@MOF in an acidic solution to digest the framework and release the drug. Quantify the amount of 5-FU using UV-Vis spectrophotometry by measuring the absorbance at its characteristic wavelength and comparing it to a standard calibration curve.
In Vitro pH-Responsive Drug Release:
-
Disperse a known amount of the 5-FU@MOF composite in two separate vials containing PBS at pH 7.4 (simulating physiological conditions) and pH 5.4 (simulating a tumor microenvironment).
-
Incubate the vials at 37 °C with gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Centrifuge the collected aliquots to remove any suspended MOF particles.
-
Measure the concentration of released 5-FU in the supernatant using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released over time for each pH condition.
Synthesis of Phosphonate-Based MOFs
The synthesis of phosphonate-based MOFs is typically achieved through solvothermal or hydrothermal methods. These techniques involve heating a mixture of the metal salt and the phosphonic acid linker in a sealed vessel, leading to the crystallization of the MOF.
Experimental Protocol: Solvothermal Synthesis of a Zirconium Phosphonate MOF
This protocol is a general procedure adapted from the synthesis of zirconium-based MOFs.[10][11]
Materials:
-
Zirconyl chloride octahydrate (ZrOCl₂)
-
Phosphonic acid linker (e.g., 1,4-phenylenediphosphonic acid)
-
N,N-Dimethylformamide (DMF)
-
Modulator (e.g., formic acid or benzoic acid)
-
Teflon-lined stainless-steel autoclave
-
Oven with temperature control
Procedure:
-
In a glass vial, dissolve the phosphonic acid linker and the modulator in DMF.
-
In a separate vial, dissolve the zirconyl chloride octahydrate in DMF.
-
Combine the two solutions and sonicate for approximately 30 minutes to ensure a homogeneous mixture.
-
Transfer the final solution to a Teflon-lined autoclave.
-
Seal the autoclave and place it in an oven preheated to 120 °C.
-
Heat the mixture for 24-48 hours.
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Collect the resulting white crystalline product by centrifugation or filtration.
-
Wash the product thoroughly with fresh DMF and then with a volatile solvent like ethanol to remove any unreacted starting materials and solvent molecules from the pores.
-
Dry the final MOF product in a vacuum oven at an elevated temperature (e.g., 120 °C) to activate the material.
Visualizations
Caption: Workflow for the solvothermal synthesis of a phosphonate-based MOF.
Caption: pH-responsive drug delivery pathway using a phosphonate MOF carrier.
References
- 1. researchgate.net [researchgate.net]
- 2. A Design Approach to the Synthesis and Characterization of Metal Phosphonate MOFs [repository.rice.edu]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pH and H2S Dual-Responsive Magnetic Metal-Organic Frameworks for Controlling the Release of 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metal–Organic Framework‐Based Stimuli‐Responsive Systems for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. A review on zirconium-based metal–organic frameworks: synthetic approaches and biomedical applications - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00735A [pubs.rsc.org]
- 11. Synthesis of Zr metal–organic frameworks (MOFs) to remove Fe3+ from water - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phosphonous Acid-Based Corrosion Inhibitors for Steel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion of steel is a significant challenge across numerous industries, leading to structural degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Among these, phosphorus-based compounds have proven to be highly effective. This document provides detailed application notes and experimental protocols for phosphonous acid-based corrosion inhibitors and their closely related, more extensively studied analogs, phosphonic acids and phosphate esters.
Due to the relative scarcity of published research on this compound derivatives as corrosion inhibitors for steel, this document leverages the comprehensive data available for phosphonic acids to provide a thorough understanding of the principles and methodologies. Phosphonic acids share key structural and functional similarities with phosphonous acids, making them excellent models for understanding the corrosion inhibition mechanisms. A dedicated section on the available data for a this compound salt (phosphite) is also included.
Mechanism of Corrosion Inhibition
Phosphorus-based corrosion inhibitors, including phosphonous and phosphonic acids, function primarily by adsorbing onto the steel surface to form a protective film.[1][2] This film acts as a barrier, isolating the metal from the corrosive environment. The mechanism involves several key steps:
-
Adsorption: The polar phosphorus-containing head of the inhibitor molecule chemisorbs onto the steel surface. This process is driven by the interaction of the phosphorus, oxygen, and in some cases, nitrogen atoms with the iron atoms on the surface.[1]
-
Film Formation: The adsorbed inhibitor molecules self-assemble into a densely packed layer. The non-polar organic side chains of the molecules orient away from the surface, creating a hydrophobic barrier that repels water and other corrosive agents.[2][3]
-
Complexation: The inhibitor molecules can form stable complexes with iron ions (Fe²⁺/Fe³⁺) present on the surface, further strengthening the protective layer.[4] In some formulations, synergistic effects are observed when used in combination with other ions like Zn²⁺, which can co-precipitate as hydroxides on cathodic sites.[1][4]
This multi-faceted mechanism effectively stifles both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.
Application Notes: Performance Data of Phosphorus-Based Inhibitors
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which is calculated from the reduction in the corrosion rate. The following tables summarize the performance data for various phosphonic acid derivatives, a phosphite compound, and phosphate esters.
Table 1: Performance of Phosphonic Acid-Based Corrosion Inhibitors for Steel
| Inhibitor Name/Type | Steel Type | Corrosive Medium | Method | Concentration | Inhibition Efficiency (%) | Reference |
| Diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate (APCI-1) | Mild Steel | 1 M HCl | Weight Loss | 564 x 10⁻⁶ M | ~90 | [5][6] |
| Diethyl (((4-chlorophenyl)amino)(4-methoxyphenyl)methyl)phosphonate (APCI-2) | Mild Steel | 1 M HCl | Weight Loss | 564 x 10⁻⁶ M | ~94 | [5][6] |
| Diethyl (1-((4-chlorophenyl)amino)-3-phenylallyl)phosphonate (APCI-3) | Mild Steel | 1 M HCl | Weight Loss | 564 x 10⁻⁶ M | 96.9 | [5][6] |
| Carboxyphosphonic acid (from castor oil) | S235JR Steel | 3.0% NaCl, pH 8.3 | Potentiodynamic Polarization | 112 mmol/L | High (Low Icorr) | [3] |
| Octylphosphonic acid (OPA) | S235JR Steel | 3.0% NaCl, pH 8.3 | Potentiodynamic Polarization | 18.8 mmol/L | Moderate (Higher Icorr) | [3] |
| Propyl Phosphonic Acid (PPA) + Zn²⁺ | Carbon Steel | Aqueous Solution | Not Specified | ppm levels | Reduces corrosion rate by ~3x | [7] |
| Fluorophosphonic Acid (FP) | Carbon Steel | 0.1 M NaClO₄ | Potentiodynamic Polarization | 5 mM | 94.3 | [8] |
| Undecenyl-phosphonic Acid (UP) | Carbon Steel | 0.1 M NaClO₄ | Potentiodynamic Polarization | 5 mM | 85.7 | [8] |
| Aminotrimethylene Phosphonic Acid (ATMP) + Zn²⁺ | Mild Steel | 60 ppm Cl⁻ water | Weight Loss | 200 ppm ATMP, 50 ppm Zn²⁺ | 98 | [4] |
| Diethylene Triamine Pentamethylene Phosphonic Acid (DTPMP) + Zn²⁺ | Carbon Steel | 60 ppm Cl⁻ water | Weight Loss | Not specified | Excellent | [4] |
Table 2: Performance of this compound (Phosphite)-Based Corrosion Inhibitors for Steel
| Inhibitor Name/Type | Steel Type | Corrosive Medium | Method | Concentration | Inhibition Efficiency (%) | Reference |
| NaCo(H₂PO₃)₃·H₂O (PhCo) | Mild Steel | 1 M HCl | Weight Loss | 10⁻⁴ M | 95.7 | [9] |
| NaMg(H₂PO₃)₃·H₂O (PhMg) | C38 Steel | 1 M HCl | Weight Loss, EIS | Not specified | Effective | [10] |
Table 3: Performance of Phosphate Ester-Based Corrosion Inhibitors for Steel
| Inhibitor Name/Type | Steel Type | Corrosive Medium | Method | Concentration | Inhibition Efficiency (%) | Reference |
| Phosphate Ester Derivative | AISI 1018 Carbon Steel | CO₂-saturated chloride solution | Weight Loss | Not specified | High | [11] |
| Phosphate Ester-Based Inhibitor A | Carbon Steel | 3.5% NaCl, 3% O₂ + 97% CO₂ | Rotating Cage Autoclave | 300 ppm | 92 | [12] |
| Nonylphenol Phosphate Ester | Mild Steel | CO₂-containing brine/oil | Rotating Cylinder Electrode | 5 ppm | >95 | [13] |
| Zinc-Phosphonate + Sodium Molybdate | Mild Steel | Cooling Water System | Not Specified | 50 ppm Zn-Phosphonate + 300 ppm Na₂MoO₄ | 96 | [14] |
Experimental Protocols
The evaluation of corrosion inhibitors relies on standardized electrochemical and gravimetric methods. Below are detailed protocols for three key experimental techniques.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Combined Experimental and Theoretical Insights into the Corrosion Inhibition Activity on Carbon Steel Iron of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New phosphonate based corrosion inhibitors for mild steel in hydrochloric acid useful for industrial pickling processes: experimental and theoretical approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. emerald.com [emerald.com]
- 10. Investigation of adsorption and inhibitive effect of phosphite on corrosion of mild steel in hydrochloric acid media – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. onepetro.org [onepetro.org]
- 14. stcrs.com.ly [stcrs.com.ly]
Troubleshooting & Optimization
troubleshooting low yields in the Michaelis-Arbuzov reaction
Welcome to the Technical Support Center for the Michaelis-Arbuzov reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields in the Michaelis-Arbuzov reaction, providing potential causes and actionable solutions.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Low Reactivity of Alkyl Halide | The reactivity of the alkyl halide follows the trend: R-I > R-Br > R-Cl.[1][2] Primary alkyl and benzyl halides are generally effective reactants.[1][2] Secondary alkyl halides are less reactive and may lead to elimination byproducts, while tertiary, aryl, and vinyl halides are typically unreactive under classical conditions.[1] If you suspect low reactivity, consider switching to a more reactive halide (e.g., from chloride to bromide or iodide). |
| Low Reactivity of Phosphorus Reagent | The nucleophilicity of the phosphorus reagent is key. Electron-donating groups on the phosphite enhance reactivity, whereas electron-withdrawing groups decrease it.[2][3] Phosphinites are the most reactive, followed by phosphonites, and then phosphites.[3] |
| Insufficient Reaction Temperature | The classical Michaelis-Arbuzov reaction often requires high temperatures, typically in the range of 120-160°C, to proceed at a reasonable rate.[1][4] If the reaction is sluggish, a gradual increase in temperature while monitoring for byproduct formation is recommended. |
| Steric Hindrance | Bulky substituents on either the alkyl halide or the phosphite can impede the SN2 attack, slowing down the reaction.[1] Using less sterically hindered reagents can improve the reaction rate and yield. |
| Reaction Not Reaching Completion | The reaction may require more time to complete. It is advisable to monitor the reaction's progress using techniques like TLC or ³¹P NMR.[1] Using a slight excess (1.1-1.2 equivalents) of the trialkyl phosphite can also help drive the reaction to completion.[1] |
Issue 2: Formation of Significant Side Products
| Possible Cause | Troubleshooting Steps |
| Perkow Reaction | When using α-halo ketones as substrates, the Perkow reaction can be a significant competing pathway, leading to the formation of vinyl phosphates instead of the desired β-keto phosphonates.[1][3] Higher reaction temperatures generally favor the Michaelis-Arbuzov product.[1] The use of α-iodo ketones exclusively yields the Arbuzov product.[3] |
| Elimination with Secondary Alkyl Halides | Secondary alkyl halides have a tendency to undergo elimination reactions at the high temperatures often required for the Michaelis-Arbuzov reaction, resulting in the formation of alkenes.[1] Modern catalytic methods may allow for lower reaction temperatures, thus minimizing this side reaction.[5] |
| Byproduct Alkyl Halide Reactivity | The alkyl halide generated as a byproduct can sometimes be more reactive than the starting alkyl halide, leading to a mixture of products.[6][7] This can be mitigated by using a trialkyl phosphite that generates a volatile or less reactive alkyl halide. For instance, using trimethyl or triethyl phosphite allows for the removal of the low-boiling methyl or ethyl halide byproduct during the reaction.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Michaelis-Arbuzov reaction?
The reaction proceeds through a two-step SN2 mechanism. First, the nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon of the alkyl halide, forming a phosphonium salt intermediate. Subsequently, the displaced halide anion attacks one of the alkyl groups of the phosphonium salt, leading to the formation of the final phosphonate product and a new alkyl halide.[2][5]
Q2: How can I improve the yield and reaction conditions for sensitive substrates?
For substrates that are sensitive to high temperatures, several modern variations of the Michaelis-Arbuzov reaction can be employed. The use of Lewis acid catalysts, such as ZnBr₂, LaCl₃·7H₂O, or CeCl₃·7H₂O-SiO₂, can significantly lower the required reaction temperature and shorten reaction times.[5][8] Microwave-assisted synthesis is another effective method for accelerating the reaction and improving yields.
Q3: Are aryl and vinyl halides suitable substrates for this reaction?
Generally, aryl and vinyl halides do not undergo the classical Michaelis-Arbuzov reaction because they are resistant to SN2 reactions.[2][6] However, variations of the reaction, such as those employing photolytic conditions or specific metal catalysts, have been developed to synthesize aryl and vinyl phosphonates.[3][6]
Q4: What is the role of a solvent in the Michaelis-Arbuzov reaction?
The classical reaction is often performed neat (without a solvent).[4] However, if a solvent is necessary, high-boiling polar aprotic solvents are typically preferred. In some cases, using a solvent can improve the selectivity of the reaction.
Q5: How can I purify the final phosphonate product?
Purification is commonly achieved through vacuum distillation to remove the alkyl halide byproduct and any unreacted starting materials.[1] For less volatile products, column chromatography on silica gel is a standard purification method.[1]
Quantitative Data Summary
The following table provides a summary of various reaction conditions and their impact on the yield of the Michaelis-Arbuzov reaction for the synthesis of diethyl benzylphosphonate.
| Entry | Alkyl Halide | Phosphorus Reagent | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | Triethyl phosphite | None | Neat | 150-160 | 2-4 | High (not specified)[1] |
| 2 | Benzyl bromide | Triethyl phosphite | ZnBr₂ (20) | Dichloromethane | Room Temp | 1 | High (not specified)[1] |
| 3 | 1,4-bis(bromomethyl)benzene | Triethyl phosphite | None | THF | 60 | 16 | 52.7 |
| 4 | 1,4-bis(bromomethyl)benzene | Triethyl phosphite | CeCl₃·7H₂O-SiO₂ (10) | THF | 60 | 10 | 70.6 |
| 5 | 1,4-bis(bromomethyl)benzene | Triethyl phosphite | CeCl₃·7H₂O-SiO₂ (10) | Solvent-free | 40 | 6 | 90.5 |
Experimental Protocols
Protocol 1: Classical Michaelis-Arbuzov Reaction (Uncatalyzed)
This protocol describes the traditional, neat synthesis of diethyl benzylphosphonate.
-
Materials: Benzyl bromide, Triethyl phosphite.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide (1 equivalent) and triethyl phosphite (1.2 equivalents).[1]
-
Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.[1]
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[1]
-
After completion, allow the mixture to cool to room temperature.
-
Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl benzylphosphonate is a colorless oil.[1]
-
Protocol 2: Lewis Acid-Catalyzed Michaelis-Arbuzov Reaction
This protocol demonstrates a milder, catalyzed version of the reaction for the synthesis of diethyl benzylphosphonate.[1]
-
Materials: Benzyl bromide (1 mmol), Triethyl phosphite (1.2 mmol), Zinc bromide (ZnBr₂) (0.2 mmol), Dichloromethane (5 mL).[1]
-
Procedure:
-
To a solution of benzyl bromide in dichloromethane, add triethyl phosphite.[1]
-
Add zinc bromide to the solution at room temperature.[1]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.[1]
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure diethyl benzylphosphonate.[1]
-
Visualizations
Caption: The reaction pathway of the Michaelis-Arbuzov reaction and the competing Perkow side reaction.
Caption: A workflow for troubleshooting and optimizing low yields in the Michaelis-Arbuzov reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. mdpi.com [mdpi.com]
- 7. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar Phosphonous Acid Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of polar phosphonous acid derivatives by chromatography.
Frequently Asked Questions (FAQs)
Q1: Why are polar this compound derivatives so difficult to purify by standard chromatography?
Polar phosphonous acids present a significant challenge for purification primarily due to their high polarity.[1] This characteristic leads to very strong interactions with polar stationary phases like silica gel, requiring highly polar eluents for elution.[1] Conversely, in conventional reversed-phase chromatography (e.g., using C18 columns), these compounds show weak retention and elute very early, often with the solvent front, hindering effective separation.[2][3] Furthermore, many phosphonous acids lack a UV chromophore, making detection by standard HPLC-UV methods difficult without derivatization.[4][5]
Q2: What is the first step I should take if my compound won't move from the baseline on a silica gel column?
If your compound is not eluting from a silica gel column even with highly polar solvents like 100% ethyl acetate, it indicates very strong adsorption to the stationary phase.[6] The recommended approach is to use a more aggressive solvent system. A common strategy is to add a small amount of an acid or base to the mobile phase. For acidic compounds, adding a small amount of acetic or formic acid can be beneficial.[7] For basic or highly polar neutral compounds, a stock solution of 10% ammonium hydroxide in methanol can be prepared, with 1-10% of this solution used in dichloromethane as the eluent.[6][7]
Q3: My this compound derivative seems to be degrading on the silica gel column. How can I confirm this and what are the alternatives?
Compound degradation on silica gel can be a significant issue.[6] You can test for stability by performing a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then rotate the plate 90 degrees and re-run it in the same solvent system. If new spots appear off the diagonal, it indicates your compound is unstable on silica.[7]
If instability is confirmed, consider these alternatives:
-
Deactivated Silica Gel: Reduce the acidity of the silica gel to minimize degradation.[6]
-
Alternative Stationary Phases: For simple separations, you could try florisil or alumina (available in acidic, basic, and neutral forms).[6][7]
-
Reversed-Phase Chromatography: This is often the best alternative, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar.[7]
-
Purify a Precursor: It is often easier to purify a less polar precursor, such as a dialkyl phosphonate ester, by standard silica gel chromatography and then convert it to the final phosphonic acid in a clean reaction.[1]
Troubleshooting Guide: Common HPLC Issues
Problem 1: Poor or No Retention in Reversed-Phase HPLC
Symptom: The compound elutes in the void volume (with the solvent front). This is a common issue for highly polar analytes on nonpolar stationary phases like C18.[2]
| Possible Cause | Solution | Citation |
| Extreme Polarity of Analyte | The compound is too polar for effective interaction with the C18 stationary phase. | Switch to a more suitable chromatography mode like HILIC, Ion-Exchange, or Mixed-Mode Chromatography.[2][3] |
| Hydrophobic Collapse | Using a mobile phase with 100% or very high aqueous content can cause the C18 alkyl chains to fold, reducing interaction with the analyte. This is also known as "ligand folding". | Use a "water-tolerant" or "aqueous-stable" C18 column (e.g., AQ-C18) designed to prevent this issue. Alternatively, ensure the mobile phase always contains a small percentage (3-5%) of organic solvent.[2][8] To regenerate a collapsed column, wash with a high-organic mobile phase (e.g., 60-95% acetonitrile) before re-equilibrating.[8] |
| Inappropriate Mobile Phase | The mobile phase is too strong (too much organic solvent), eluting the compound too quickly. | Decrease the organic solvent percentage in the mobile phase. For highly polar compounds, a water-rich mobile phase is often necessary.[2] |
| Ionic Nature of Analyte | The this compound group is ionized, making it highly water-soluble and poorly retained. | Use an ion-pairing agent (e.g., tetrabutylammonium) in the mobile phase to form a neutral, more retentive complex. Note that these agents are often non-volatile and not compatible with MS detection.[5] Alternatively, adjust the mobile phase pH to suppress ionization of the analyte. |
Problem 2: Peak Tailing or Asymmetrical Peak Shape
Symptom: The peak is not Gaussian, showing a "tail" that extends from the back of the peak. This is often caused by unwanted secondary interactions.
| Possible Cause | Solution | Citation |
| Secondary Silanol Interactions | Free silanol groups on the silica surface of the stationary phase interact with the polar phosphonate group, causing tailing. | Use a modern, end-capped column to minimize available silanol groups. Add a mobile phase modifier to suppress silanol ionization; for acidic compounds like phosphonous acids, adding a small amount of acetic or formic acid is effective.[7] |
| Analyte Interaction with Metal Surfaces | Phosphate-containing compounds are known to interact with stainless steel surfaces in the HPLC system (tubing, frits), leading to severe peak tailing. This is particularly noticeable in LC-MS where non-volatile phosphate buffers (which can passivate the metal) are avoided. | Use a biocompatible or PEEK-lined HPLC system and column. Alternatively, use a mobile phase with a chelating agent, though this may impact MS compatibility.[9] |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing. | Reduce the sample concentration or injection volume. |
| Mismatched Injection Solvent | Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. | Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the minimum possible volume.[10] |
Experimental Protocols
Protocol 1: HILIC-MS for Polar Aminophosphonates
This method is suitable for the analysis of highly polar phosphonates without derivatization.
-
Instrumentation:
-
HPLC system coupled to a mass spectrometer (e.g., ESI-MS).[11]
-
-
Chromatographic Conditions:
-
Column: A Hydrophilic Interaction Chromatography (HILIC) column. Zwitterionic phases are often effective.[2][12] Example: Obelisc N (5 μm, 150 mm × 2.1 mm).[12]
-
Mobile Phase A: Water with 1% formic acid.[12]
-
Mobile Phase B: Acetonitrile.[12]
-
Gradient: A concave water/acetonitrile gradient with an increasing concentration of a volatile salt like ammonium formate (e.g., 10 mM to 50 mM) is often required for optimal separation of various aminophosphonates.[11] A typical starting condition is a high percentage of organic solvent (e.g., 80-95% B).[12]
-
Flow Rate: 0.5 mL/min.[12]
-
Column Temperature: 35°C.[12]
-
Injection Volume: 10-15 µL.[12]
-
-
Sample Preparation:
-
Dissolve the sample in a solvent mixture compatible with the initial mobile phase (high organic content).
-
If the sample contains high concentrations of metal cations (e.g., Ca²⁺, Mg²⁺), which can interfere with the analysis, pass the sample through a strong cation exchange resin (e.g., Dowex 50WX8) to remove them.[11]
-
Filter the sample through a 0.22 µm filter before injection.[13]
-
Protocol 2: Reversed-Phase HPLC with Pre-Column Derivatization
This protocol is for analytes that lack a chromophore and require derivatization for UV detection. The example is for iminodimethylenephosphonic acid (IDMP).[14]
-
Instrumentation:
-
Standard HPLC system with a UV detector.[14]
-
-
Derivatization Reagent:
-
9-fluorenyl methylchloroformate (FMOC). The reagent is prepared by dissolving 155 mg of FMOC in 100 ml of acetonitrile.[14]
-
-
Derivatization Procedure:
-
To 0.8 mL of the aqueous sample, add 0.2 mL of borate buffer (pH adjusted to 7.7).[14]
-
Add 1.0 mL of the FMOC reagent solution.[14]
-
Heat the mixture for 10 minutes at 60°C.[14]
-
After cooling, add 2 mL of dichloromethane, shake, and centrifuge.[14]
-
Transfer the aqueous layer to a vial for injection.[14]
-
-
Chromatographic Conditions:
Visualized Workflows and Logic
Caption: Troubleshooting workflow for common HPLC separation issues.
Caption: Decision tree for selecting a suitable chromatography mode.
Caption: Workflow for sample preparation requiring derivatization.
References
- 1. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. welch-us.com [welch-us.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. organic acids by HPLC? - Chromatography Forum [chromforum.org]
- 6. Purification [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. hplc.eu [hplc.eu]
- 9. researchgate.net [researchgate.net]
- 10. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. Influence of different hydrophilic interaction liquid chromatography stationary phases on method performance for the determination of highly polar anionic pesticides in complex feed matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organomation.com [organomation.com]
- 14. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]
optimizing reaction conditions for the selective esterification of phosphonous acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the selective esterification of phosphonous acids. Given the limited specific literature on phosphonous acid esterification, this guide draws upon established principles and detailed studies of the closely related phosphonic acid esterification. Extra caution is advised, and optimization will be critical for your specific substrate.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the selective esterification of phosphonous acids?
The primary challenges in the selective esterification of phosphonous acids revolve around achieving high yields and selectivity while avoiding side reactions. Phosphonous acids are less studied than their phosphonic acid counterparts, but similar difficulties can be anticipated. Key issues include:
-
Over-esterification: Controlling the reaction to produce the desired monoester without proceeding to the diester.
-
Side Reactions: The presence of the P-H bond in phosphonous acids may lead to undesired side reactions under certain conditions.
-
Hydrolysis: this compound esters can be susceptible to hydrolysis during the reaction or workup, reducing the yield.
-
Purification: Separating the desired ester from unreacted starting materials, byproducts, and any over-esterified products can be challenging.
Q2: Which reagents are recommended for the selective esterification of phosphonous acids?
While specific reagents for phosphonous acids are not as extensively documented, methods successful for phosphonic acids are excellent starting points. These include:
-
Orthoesters: Triethyl orthoacetate has proven highly effective for the selective mono- or diesterification of phosphonic acids, with selectivity controlled by temperature.[1][2][3]
-
Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) can be used to activate the this compound for reaction with an alcohol.[1]
-
Microwave-assisted direct esterification: This technique has been shown to promote the selective monoesterification of alkylphosphonic acids in the presence of an ionic liquid.[4]
Q3: How does temperature affect the selectivity of the esterification reaction?
Temperature plays a crucial role in determining the product distribution, particularly when using reagents like triethyl orthoacetate for phosphonic acids.[1][2][3] Lower temperatures (e.g., 30°C) favor the formation of the monoester, while higher temperatures (e.g., 90°C) drive the reaction towards the diester.[1][2][3] This temperature dependence is a critical parameter to investigate for optimizing the selective esterification of your specific this compound.
Q4: Can I use a catalyst to improve the reaction?
Yes, catalysts can be employed to enhance the rate and efficiency of esterification. For phosphonic acids, microwave irradiation in the presence of an ionic liquid like [bmim][BF4] has been shown to be effective for selective monoesterification.[4] While not explicitly documented for phosphonous acids, this approach may be transferable.
Troubleshooting Guide
Problem 1: Low or no yield of the desired this compound ester.
| Possible Cause | Troubleshooting Steps |
| Insufficient activation of the this compound | * If using an orthoester, ensure it is used in large excess (as both reagent and solvent).[1] * When using a carbodiimide like DCC, ensure appropriate stoichiometry and reaction conditions. |
| Reaction temperature is too low | * Gradually increase the reaction temperature while monitoring the reaction progress by TLC or 31P NMR. |
| Presence of water leading to hydrolysis | * Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). * Use anhydrous solvents. |
| Steric hindrance | * If your alcohol or this compound is sterically hindered, longer reaction times or higher temperatures may be required. |
Problem 2: Formation of a mixture of mono- and di-esters.
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is not optimal for selectivity | * To favor the monoester, decrease the reaction temperature (e.g., to 30°C when using triethyl orthoacetate for phosphonic acids).[1][2][3] * For the diester, a higher temperature (e.g., 90°C) is generally required.[2][3] |
| Incorrect stoichiometry of reagents | * For monoester formation, carefully control the stoichiometry of the alcohol to one equivalent. |
Problem 3: Presence of unknown byproducts in the reaction mixture.
| Possible Cause | Troubleshooting Steps |
| Side reactions involving the P-H bond | * The P-H bond in phosphonous acids can be reactive. Consider milder reaction conditions. * Analyze byproducts by mass spectrometry and NMR to understand their structure and adjust reaction parameters accordingly. |
| Decomposition of starting materials or products | * Avoid excessively high temperatures, which can lead to decomposition.[2] * Ensure the pH of the reaction mixture is controlled, as strongly acidic or basic conditions can cause degradation. |
Quantitative Data on Reaction Conditions (Adapted from Phosphonic Acid Esterification)
Table 1: Influence of Temperature on the Selectivity of Esterification of Butylphosphonic Acid with Triethyl Orthoacetate [1][3]
| Entry | Temperature (°C) | Substrate Conversion (%) | Monoester Yield (%) | Diester Yield (%) |
| 1 | 30 | 97 | 92 | 5 |
| 2 | 40 | >99 | 94 | 6 |
| 3 | 50 | >99 | 87 | 13 |
| 4 | 60 | >99 | 73 | 27 |
| 5 | 70 | >99 | 29 | 66 |
| 6 | 80 | >99 | 21 | 79 |
| 7 | 90 | >99 | 1 | 96 |
| 8 | 100 | >99 | 0 | 95 |
Reaction conditions: Butylphosphonic acid (1 equiv.), triethyl orthoacetate (1 mL). Data from a study on phosphonic acids, presented here as a reference for optimizing this compound esterification.
Experimental Protocols
Protocol 1: Selective Monoesterification of a this compound (Analogous to Phosphonic Acid Protocol)
-
To a solution of the this compound (1 equivalent) in an excess of triethyl orthoacetate (which acts as both reagent and solvent), stir the reaction mixture at 30°C.
-
Monitor the progress of the reaction by 31P NMR or TLC.
-
Once the reaction is complete, evaporate the excess triethyl orthoacetate under reduced pressure.
-
The crude product can then be purified by column chromatography or crystallization.
Protocol 2: Diesterification of a this compound (Analogous to Phosphonic Acid Protocol) [5]
-
Combine the this compound (1 mmol) and triethyl orthoacetate (5.5 mL, 30 mmol).
-
Stir the mixture at 90°C under a reflux condenser for 24 hours. For substrates with low solubility, a higher temperature may be necessary.
-
Monitor the reaction's progress using 31P NMR.
-
After the reaction is complete, remove the excess orthoester by evaporation under reduced pressure to obtain the pure dialkyl phosphonate.
Visualizations
Caption: General experimental workflow for the esterification of this compound.
Caption: Logical relationships in this compound esterification.
References
- 1. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Esterification of Phosphonic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Ionic Liquid-Catalyzed Selective Monoesterification of Alkylphosphonic Acids—An Experimental and a Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
strategies to overcome stability issues of phosphonous acid derivatives
This guide provides researchers, scientists, and drug development professionals with essential information for overcoming stability challenges associated with phosphonous acid derivatives.
Troubleshooting Guides
Issue 1: Rapid Degradation of Compound in Solution
-
Question: My this compound derivative appears to be degrading rapidly after being dissolved in a solvent for my reaction or analysis. What are the likely causes and how can I fix this?
-
Answer: Rapid degradation in solution is most commonly due to oxidation or hydrolysis. Phosphonous acids and their esters are susceptible to oxidation to the corresponding phosphonic acid, especially in the presence of air. They can also be sensitive to water, leading to hydrolysis.
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using anhydrous solvents. Traces of water can initiate hydrolysis. It is recommended to use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Handle the compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon).[1][2][3] This minimizes contact with atmospheric oxygen, a primary cause of oxidation.
-
Degas Solvents: Before use, degas solvents by sparging with an inert gas or through freeze-pump-thaw cycles to remove dissolved oxygen.
-
Temperature Control: Perform your experiment at the lowest effective temperature to slow down the rate of degradation.
-
pH Control: If your protocol allows, ensure the solution is not strongly acidic or basic, as this can catalyze hydrolysis.[4]
-
Issue 2: Unexpected Side Products in my Reaction Mixture
-
Question: I am observing unexpected phosphorus-containing side products in my reaction, as indicated by ³¹P NMR. What could be happening?
-
Answer: The formation of unexpected side products can be due to several degradation pathways, including oxidation, hydrolysis, or disproportionation.
Troubleshooting Steps:
-
Identify the Impurity:
-
Oxidation: The most common impurity is the corresponding phosphonic acid. This will appear as a new peak in the ³¹P NMR spectrum, typically at a different chemical shift.
-
Hydrolysis: If you are using a this compound ester, hydrolysis may result in the parent this compound and the corresponding alcohol.
-
Disproportionation: Under thermal stress, phosphonous acids can disproportionate. For example, phosphorous acid (H₃PO₃) disproportionates upon heating to phosphoric acid (H₃PO₄) and phosphine (PH₃).[5][6] This is a more likely issue in reactions run at high temperatures.
-
-
Confirm the Pathway:
-
To check for oxidation, intentionally expose a small sample to air and monitor the change in the ³¹P NMR spectrum. If the impurity peak grows, oxidation is the likely cause.
-
To check for hydrolysis, add a small amount of water to a sample and monitor for the appearance of the parent acid.
-
-
Implement Preventative Measures:
-
For oxidation, strictly use inert atmosphere techniques.
-
For hydrolysis, use anhydrous solvents and reagents.
-
For thermal degradation, reduce the reaction temperature or time.
-
-
Issue 3: Inconsistent Results and Poor Reproducibility
-
Question: My experimental results are inconsistent from one day to the next, even though I am following the same protocol. What could be the cause?
-
Answer: Inconsistent results are often a sign of compound instability during storage or handling. The purity of your starting material may be changing over time.
Troubleshooting Steps:
-
Check Storage Conditions: this compound derivatives should be stored in a cool, dark, and dry place under an inert atmosphere.[1] Exposure to air and moisture, even for brief periods when weighing or handling, can cause degradation.
-
Re-evaluate Purity: Before each experiment, it is good practice to check the purity of your this compound derivative, for example, by taking a quick ³¹P NMR spectrum. This will confirm you are starting with material of consistent quality.
-
Standardize Handling Procedures: Ensure that the time the compound is exposed to the atmosphere is minimized and consistent for each experiment. Use of a glovebox for handling is ideal.
-
Solvent Quality: The quality of your solvents can vary. Always use solvents from a reliable source and ensure they are properly stored.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary degradation pathway for this compound derivatives?
-
Q2: How should I store my this compound derivatives?
-
Q3: Can I use standard silica gel chromatography to purify phosphonous acids?
-
A3: While esters of phosphonous acids can often be purified by silica gel chromatography, the free acids can be problematic due to their high polarity and potential for strong interaction with the silica.[7] This can lead to streaking and poor recovery. Alternative purification methods like crystallization or derivatization might be necessary.[10]
-
-
Q4: What is the best way to monitor the stability of my compound?
-
A4: ³¹P NMR spectroscopy is an excellent tool for monitoring the stability of this compound derivatives.[11][12][13] It provides a clear window into the phosphorus environment, allowing for the easy detection and quantification of degradation products like phosphonic acids, which will have distinct chemical shifts. HPLC can also be used, particularly for tracking the disappearance of the parent compound and the appearance of degradation products.[14][15][16][17][18]
-
-
Q5: Are there any chemical stabilizers I can add to my solution?
-
A5: While not universally applicable, the use of antioxidants or radical scavengers could potentially inhibit oxidation pathways. The stabilizing action of phosphites, which can act as hydroperoxide decomposers, is a known principle in polymer chemistry and may be adaptable.[19][20] However, any potential stabilizer must be tested to ensure it does not interfere with your intended reaction.
-
Data Presentation
Table 1: General Stability of this compound Derivatives
| Degradation Pathway | Susceptibility | Common Products | Recommended Prevention |
| Oxidation | High | Phosphonic Acids | Inert atmosphere, degassed solvents |
| Hydrolysis | Moderate (Esters) | This compound, Alcohol | Anhydrous conditions, neutral pH |
| Disproportionation | Low (High Temp) | Phosphonic Acid, Phosphine | Avoid high temperatures |
Table 2: Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation. |
| Temperature | ≤ 4°C (Refrigerated) | Slows degradation kinetics. |
| Light | Amber Vial / Dark | Prevents photo-initiated degradation. |
| Moisture | Tightly sealed, desiccated | Prevents hydrolysis. |
Experimental Protocols
Protocol 1: Monitoring Stability by ³¹P NMR Spectroscopy
-
Sample Preparation:
-
In a glovebox or under a stream of inert gas, prepare a stock solution of your this compound derivative at a known concentration (e.g., 10 mg/mL) in a deuterated, anhydrous solvent (e.g., CDCl₃, C₆D₆).
-
Include an internal standard (e.g., triphenyl phosphate) at a known concentration for quantitative analysis.
-
Transfer the solution to an NMR tube and seal it with a cap, further sealing with parafilm.
-
-
Initial Analysis (t=0):
-
Acquire a quantitative ³¹P NMR spectrum immediately after preparation. Use a sufficient relaxation delay (D1) to ensure full relaxation of all phosphorus nuclei (typically 5 times the longest T₁).
-
Integrate the peaks corresponding to your compound and the internal standard. This ratio serves as your baseline.
-
-
Stability Study:
-
Store the NMR tube under the desired conditions (e.g., room temperature on the benchtop, 40°C in a heating block).
-
Acquire subsequent ³¹P NMR spectra at regular time intervals (e.g., 1, 4, 8, 24, 48 hours).
-
Monitor for the appearance of new peaks (e.g., the corresponding phosphonic acid) and the decrease in the integral of your starting material relative to the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of the remaining starting material at each time point.
-
Plot the percentage of the compound remaining versus time to determine its stability profile under the tested conditions.
-
Protocol 2: HPLC Analysis of Degradation
-
Method Development:
-
Develop a reverse-phase HPLC method capable of separating your this compound derivative from its potential degradation products (primarily the more polar phosphonic acid).
-
A C18 column is often a good starting point.
-
The mobile phase will typically be a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Use a UV detector set to a wavelength where your compound has strong absorbance.
-
-
Sample Preparation for Stability Study:
-
Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.
-
Divide the solution into several vials. Store one vial at a low temperature (e.g., -20°C) as the t=0 reference. Store the other vials under the conditions you wish to test (e.g., room temperature, elevated temperature).
-
-
Time-Point Analysis:
-
At specified time intervals, retrieve one vial from the test condition.
-
Immediately dilute an aliquot to a suitable concentration for HPLC analysis and inject it into the HPLC system.
-
Analyze the t=0 sample for comparison.
-
-
Data Analysis:
-
Record the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining by comparing the peak area at each time point to the peak area at t=0.
-
Plot the results to visualize the degradation kinetics.
-
Visualizations
Caption: Primary degradation pathways for this compound derivatives.
Caption: A logical workflow for troubleshooting stability issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Sarin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorous acid - Wikipedia [en.wikipedia.org]
- 6. Disproportionation - Wikipedia [en.wikipedia.org]
- 7. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. app.studyraid.com [app.studyraid.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.tamu.edu [chem.tamu.edu]
- 13. researchgate.net [researchgate.net]
- 14. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]
- 15. mdpi.com [mdpi.com]
- 16. Phosphonic Acid in Water by LC | Phenomenex [phenomenex.com]
- 17. HPLC Separation of Phosphorous and Phosphoric Acids | SIELC Technologies [sielc.com]
- 18. helixchrom.com [helixchrom.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in Phosphonous Acid Addition to Alkynes
Welcome to the technical support center for the hydrophosphonylation of alkynes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to improving the regioselectivity of phosphonous acid and its derivatives' addition to alkynes.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Poor or Incorrect Regioselectivity (e.g., mixture of Markovnikov and anti-Markovnikov products)
-
Question: My reaction is producing a mixture of regioisomers or the undesired isomer. How can I improve the selectivity?
-
Answer: Regiocontrol is primarily dictated by the catalytic system and reaction conditions. The choice between achieving a Markovnikov or anti-Markovnikov product is highly dependent on the selected method.
-
For Markovnikov Selectivity (Addition to the more substituted carbon):
-
Catalyst Choice: Palladium-based catalysts are highly effective for achieving Markovnikov selectivity with a broad range of P(O)-H compounds, including H-phosphonates and secondary phosphine oxides.[1] The choice of ligand is critical; for instance, using 1,3-Bis(diphenylphosphino)propane (dppp) with a palladium source is optimal for H-phosphonates.[1] Nickel-catalyzed systems can also promote Markovnikov-selective additions.[2]
-
Metal-Free Conditions: For aryl alkynes, using triflic anhydride (Tf₂O) under solvent-free conditions can yield exclusively Markovnikov adducts.[3]
-
Acid Catalysis: Standard electrophilic addition with strong acids like HBr or HCl typically follows Markovnikov's rule, proceeding through a vinyl carbocation intermediate.[4][5][6]
-
-
For Anti-Markovnikov Selectivity (Addition to the less substituted carbon):
-
Catalyst Choice: Copper-catalyzed systems, such as those using copper(I) chloride, are well-developed for the highly stereo- and regioselective synthesis of E-alkenylphosphorus compounds, which are anti-Markovnikov products.[7][8]
-
Radical Initiators: In the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, leading to anti-Markovnikov products.[5][9]
-
Photoredox/Nickel Dual Catalysis: This modern approach provides a reliable method for the anti-Markovnikov hydroalkylation of terminal alkynes.[10]
-
-
Solution Workflow:
-
Identify Desired Isomer: First, determine whether the target molecule is a Markovnikov or anti-Markovnikov adduct.
-
Select Appropriate Catalyst System: Choose a catalyst known to favor the desired regioselectivity (see Table 1).
-
Optimize Ligands and Additives: For transition metal catalysis, screen different ligands. In some palladium-catalyzed systems, additives like diphenylphosphinic acid (Ph₂P(O)OH) can enhance regioselectivity.[1][11]
-
Control Reaction Conditions: Varying the solvent and temperature can also influence the outcome.[11]
-
-
Problem 2: Low Reaction Yield
-
Question: The regioselectivity is acceptable, but the overall yield of my desired product is low. What are the possible causes and solutions?
-
Answer: Low yields can stem from several factors, including catalyst deactivation, inappropriate reaction conditions, or substrate incompatibility.
-
Possible Cause 1: Catalyst System Inefficiency
-
Solution: Ensure the correct catalyst and ligand combination is being used for your specific substrates. For example, while palladium with dppp is effective for H-phosphonates, H-phosphinates may require a different ligand set like dppe/Ph₂P(O)OH.[1] For copper-catalyzed reactions, ensure the catalyst is active and consider if a ligand is necessary, although some protocols are ligand-free.[7]
-
-
Possible Cause 2: Substrate Limitations
-
Solution: Certain substrates may be incompatible with specific methods. For instance, the metal-free Tf₂O-promoted reaction works well for aryl alkynes but fails with aliphatic terminal alkynes like 1-octyne.[3] If your substrate is unreactive, you may need to switch to a more robust catalytic system, such as a palladium-based one, which shows high tolerance for a wide variety of functional groups on both aromatic and aliphatic alkynes.[1]
-
-
Possible Cause 3: Unfavorable Reaction Conditions
-
Solution: Systematically optimize the reaction parameters.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact catalyst activity.[11]
-
Temperature: Adjusting the temperature can overcome activation energy barriers, but be mindful that higher temperatures can sometimes lead to side reactions or reduced selectivity.
-
Atmosphere: While some modern copper-catalyzed protocols are robust and can be run open to the air, many transition metal-catalyzed reactions are air- and moisture-sensitive and require an inert atmosphere (e.g., N₂ or Ar).[7]
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanistic basis for the difference between palladium- and copper-catalyzed regioselectivity?
-
A1: The mechanisms differ significantly. Palladium catalysis typically proceeds through a hydropalladation pathway. The Pd-H species adds across the alkyne to form an alkenylpalladium intermediate, which then undergoes reductive elimination to yield the product. For terminal alkynes, this addition favors placing the palladium on the terminal carbon, which ultimately leads to the phosphorus group being on the internal carbon (Markovnikov product).[1] In contrast, some copper-catalyzed systems are proposed to operate via a mechanism involving deprotonation-protonation equilibria between the terminal alkyne and the P(O)-H compound, leading to the anti-Markovnikov product.[7]
-
-
Q2: Are there any completely metal-free methods to achieve regioselective hydrophosphonylation?
-
A2: Yes. A method using triflic anhydride (Tf₂O) promotes the addition of H-phosphonates to aryl alkynes with excellent Markovnikov regioselectivity under solvent-free conditions.[3] The proposed mechanism involves the formation of a vinyl triflate intermediate followed by nucleophilic substitution by the phosphonate, avoiding the use of any metal catalyst.[3] Additionally, free-radical additions initiated by peroxides or UV light can be used, though they may result in mixtures of stereoisomers.[12]
-
-
Q3: How do I choose between a terminal and an internal alkyne for my reaction?
-
A3: The choice depends on your synthetic target. Terminal alkynes (RC≡CH) provide a clear regiochemical question (Markovnikov vs. anti-Markovnikov). The addition of H-X to terminal alkynes typically places the hydrogen on the carbon that already has a hydrogen.[9] Internal alkynes (RC≡CR') can be symmetric or unsymmetric. For unsymmetric internal alkynes, achieving high regioselectivity can be challenging and often results in a mixture of products unless there is a strong electronic or steric bias.
-
-
Q4: Can I use this compound (H₃PO₂) directly?
-
A4: While most literature describes the addition of H-phosphonates (dialkyl phosphites), H-phosphinates, or secondary phosphine oxides, some palladium-catalyzed systems have been shown to work with hypophosphorous acid (H₃PO₂).[1] This provides a direct route to alkenyl-H-phosphinates.
-
Data Presentation: Comparison of Catalytic Systems
Table 1: Regioselective Hydrophosphonylation of Terminal Alkynes
| Catalyst System | Typical Ligand/Additive | Predominant Regioisomer | Substrate Scope | Key Features & Limitations |
| Palladium Complexes | dppp, dppe, PPh₃ | Markovnikov | Aromatic & Aliphatic Alkynes | Highly versatile and functional group tolerant. Ligand choice is critical for different P(O)-H compounds.[1] |
| Copper(I) Salts | Ligand-free or Ethylenediamine | Anti-Markovnikov (E-isomer) | Terminal Alkynes | Excellent for E-alkenylphosphorus compounds. Some protocols are conveniently run open to air.[7][8] |
| Nickel Complexes | Various phosphines | Markovnikov | Terminal Alkynes | Provides an alternative to palladium for Markovnikov products.[2] |
| Metal-Free (Tf₂O) | N/A | Markovnikov | Aryl Alkynes | Excellent selectivity for aryl alkynes; does not work for aliphatic alkynes or those with strong EWGs.[3] |
| Free Radical | Peroxides (e.g., AIBN) | Anti-Markovnikov | Terminal Alkynes | Can lead to mixtures of stereoisomers (E/Z).[9][12] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Markovnikov Hydrophosphonylation of Phenylacetylene (Adapted from Chen, T. et al., J. Am. Chem. Soc. 2018, 140, 3139-3155)[1]
-
To a dry Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2 mol%) and 1,3-Bis(diphenylphosphino)propane (dppp, 2.4 mol%).
-
Add dry toluene (2.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene (1.0 mmol, 1.0 equiv) and diethyl phosphite (1.2 mmol, 1.2 equiv).
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the diethyl (1-phenylvinyl)phosphonate product.
Protocol 2: Copper-Catalyzed Anti-Markovnikov Hydrophosphorylation of 1-Octyne (Adapted from Dou, W. et al., RSC Adv., 2022, 12, 13707-13712)[7]
-
To a screw-capped vial, add 1-octyne (1.0 mmol, 1.0 equiv), diphenylphosphine oxide (1.1 mmol, 1.1 equiv), and copper(I) chloride (CuCl, 10 mol%).
-
Add N,N-Dimethylformamide (DMF, 2.0 mL) as the solvent.
-
Seal the vial and stir the reaction mixture at 100 °C for 24 hours in the open air.
-
After cooling, dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the (E)-diphenyl(oct-1-en-2-yl)phosphine oxide.
Visualizations
Caption: Generalized hydropalladation mechanism for Markovnikov addition.
Caption: A typical experimental workflow for catalyzed hydrophosphonylation.
Caption: Troubleshooting logic for poor regioselectivity.
References
- 1. Hydrophosphorylation of Alkynes Catalyzed by Palladium: Generality and Mechanism [organic-chemistry.org]
- 2. Ni-H-Catalyzed Regioselective Hydroalkylation of Terminal Alkynes with α-Bromo Phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Markovnikov-addition of H-phosphonates to terminal alkynes under metal- and solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 10.5. Simple addition to alkynes | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Copper-catalyzed stereo- and regioselective hydrophosphorylation of terminal alkynes: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Regioselective Hydroalkylation and Arylalkylation of Alkynes by Photoredox/Nickel Dual Catalysis: Application and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Validating the alkene and alkyne hydrophosphonylation as an entry to organophosphonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation and Regeneration in Phosphonous and Phosphinic Acid-Mediated Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation and regeneration in phosphonous and phosphinic acid-mediated reactions.
Troubleshooting Guides
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Problem 1: Sluggish or Stalled Reaction
Symptoms:
-
The reaction does not proceed to completion, or the conversion rate is significantly lower than expected.
-
Reaction progress slows down or stops entirely over time.
-
Visible changes in the reaction mixture, such as the formation of a precipitate (e.g., palladium black).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Oxidation of Palladium(0) Catalyst | 1. Ensure all solvents and reagents are rigorously degassed. 2. Maintain a positive pressure of an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction. 3. Use freshly opened, high-purity phosphonous/phosphinic acid. | The active Pd(0) species is susceptible to oxidation by dissolved oxygen, which deactivates the catalyst. Phosphonous and phosphinic acids can also be oxidized, which may impact their coordinating ability. |
| Ligand Degradation | 1. Verify the purity of the phosphonous/phosphinic acid ligand before use (e.g., via ³¹P NMR). 2. Consider using milder reaction conditions (e.g., lower temperature) to prevent thermal decomposition of the ligand. | Impurities or degradation products of the ligand can act as catalyst poisons.[1] |
| Formation of Inactive Catalyst Species | 1. Optimize the ligand-to-metal ratio. An excess of ligand can sometimes lead to the formation of inactive, coordinatively saturated complexes. 2. If palladium black is observed, consider using a different ligand or catalyst precursor that is more resistant to aggregation.[2] | The active catalytic species can be converted into inactive forms, such as bis-chelate palladium complexes or palladium black, which are no longer part of the catalytic cycle.[2] |
| Inhibition by Byproducts or Additives | 1. Analyze the reaction mixture for the accumulation of potential inhibitory byproducts. 2. If using additives (e.g., salts), investigate their potential to form inactive complexes with the catalyst. | Byproducts or additives in the reaction can sometimes coordinate to the metal center more strongly than the reactants, thereby inhibiting the catalytic cycle.[3] |
Problem 2: Formation of Side Products and Low Selectivity
Symptoms:
-
Significant formation of undesired side products (e.g., homocoupling products).
-
Low chemoselectivity or regioselectivity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| P-C Bond Scrambling | 1. Monitor the reaction by ³¹P NMR to detect the formation of new phosphorus species. 2. Employ ligands with more robust P-C bonds or consider milder reaction conditions. | In some palladium-phosphine systems, the exchange of substituents between the phosphorus ligand and the palladium-bound groups can occur, leading to a mixture of active and inactive catalyst species and reduced selectivity.[2] |
| Changes in the Active Catalyst Structure | 1. Re-evaluate the choice of ligand and palladium precursor. 2. Ensure precise control over reaction temperature, as thermal excursions can promote catalyst restructuring. | The initial catalyst may undergo transformation into a different catalytically active species with altered selectivity during the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in phosphonous and phosphinic acid-mediated reactions?
A1: The primary deactivation mechanisms include:
-
Formation of Palladium Black: Aggregation of Pd(0) species into inactive bulk palladium metal.[2]
-
Formation of Inactive Complexes: The active catalyst can be converted into stable, inactive complexes, such as bis-chelate palladium species.[2]
-
Ligand Degradation: The phosphonous or phosphinic acid ligand itself can undergo degradation under reaction conditions, leading to loss of its coordinating ability or the formation of catalyst poisons.
-
Oxidation: The active Pd(0) catalyst can be oxidized to Pd(II) by trace oxygen, rendering it inactive for many cross-coupling cycles.
Q2: How can I detect catalyst deactivation during my reaction?
A2: You can monitor for catalyst deactivation through:
-
Reaction Monitoring: A decrease or cessation of product formation over time, as monitored by techniques like GC, LC-MS, or NMR.
-
Visual Observation: The formation of a black precipitate (palladium black) is a strong indicator of catalyst aggregation.[2]
-
Spectroscopic Analysis: ³¹P NMR spectroscopy can be used to track the integrity of the phosphonous/phosphinic acid ligand and to identify the formation of new phosphorus-containing species that may indicate ligand degradation or P-C bond scrambling.[3][4] In-situ X-ray Absorption Spectroscopy (XAS) can provide detailed information on changes in the palladium oxidation state and coordination environment.[5]
Q3: What is catalyst regeneration, and when should I consider it?
A3: Catalyst regeneration is the process of restoring the activity of a deactivated catalyst. You should consider regeneration when you have a significant amount of a valuable, deactivated catalyst, and the deactivation mechanism is reversible (e.g., coking or fouling, rather than irreversible decomposition).
Q4: What are some general methods for regenerating palladium catalysts used in these reactions?
A4: General regeneration strategies include:
-
Solvent Washing: For catalysts deactivated by the adsorption of organic residues, washing with an appropriate solvent can be effective. A reported method for a deactivated Pd(OH)₂/C catalyst involved washing with a mixture of chloroform and glacial acetic acid.[6]
-
Thermal Treatment: For deactivation due to coking (carbon deposition), a carefully controlled calcination in an inert atmosphere followed by a reduction step can burn off the carbonaceous deposits.[7]
-
Chemical Treatment: For poisoning by specific impurities, a chemical wash may be necessary. For instance, a mild acid or base wash can sometimes remove poisons, but this should be approached with caution as it can also damage the catalyst.[8]
Quantitative Data on Catalyst Performance
The following table summarizes typical observations in catalyst performance that may indicate deactivation and the potential for recovery after regeneration. The values are illustrative and can vary significantly depending on the specific reaction, catalyst system, and deactivation mechanism.
| Performance Metric | Fresh Catalyst | Deactivated Catalyst | Regenerated Catalyst | Notes |
| Reaction Conversion (%) | >95% | 10-40% | 70-90% | A significant drop in conversion is a primary indicator of deactivation. Successful regeneration can restore a large portion of the initial activity. |
| Turnover Number (TON) | High (e.g., >1000) | Low (e.g., <100) | Moderate to High (e.g., 500-800) | TON is a measure of the number of moles of substrate that a mole of catalyst can convert before becoming deactivated. |
| Catalyst Loading (mol%) | 0.1 - 1 mol% | - | - | Higher catalyst loadings may be required to compensate for deactivation, increasing costs. |
| Reaction Time (hours) | 2 - 8 h | >24 h or incomplete | 4 - 12 h | Deactivation often leads to significantly longer reaction times. |
Experimental Protocols
Protocol 1: Characterization of a Deactivated Catalyst
This protocol outlines general steps for analyzing a catalyst suspected of deactivation.
-
Sample Preparation:
-
Carefully recover the catalyst from the reaction mixture by filtration.
-
Wash the catalyst with a suitable solvent (e.g., the reaction solvent) to remove residual reactants and products.
-
Dry the catalyst under vacuum.
-
-
Analytical Techniques:
-
Inductively Coupled Plasma (ICP) or Atomic Absorption (AA) Spectroscopy: To determine if there has been leaching of the palladium into the reaction mixture.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and oxidation state of the palladium. This can help identify catalyst poisons.
-
Transmission Electron Microscopy (TEM): To visualize the size and morphology of the palladium particles and to check for aggregation or sintering.[9]
-
³¹P Solid-State NMR: For supported catalysts, this can provide information on the state of the phosphorus ligand on the support.
-
Thermogravimetric Analysis (TGA): To quantify the amount of carbonaceous deposits (coke) on the catalyst surface.
-
Protocol 2: General Procedure for Catalyst Regeneration by Solvent Washing
This protocol is a general guideline for regenerating a palladium catalyst deactivated by organic residues.
-
Catalyst Recovery: Filter the deactivated catalyst from the reaction mixture.
-
Washing:
-
Suspend the catalyst in a suitable solvent or solvent mixture (e.g., a mixture of chloroform and glacial acetic acid has been reported for a Pd(OH)₂/C catalyst).[6]
-
Stir the suspension at a slightly elevated temperature (e.g., 60 °C) for 1 hour.[6] The use of ultrasonication can aid in the removal of strongly adsorbed species.
-
Filter the catalyst and repeat the washing step if necessary.
-
Wash the catalyst with a non-coordinating solvent (e.g., ethanol) to remove the washing solution.
-
-
Drying: Dry the catalyst thoroughly under vacuum before reuse.
-
Activity Test: Evaluate the activity of the regenerated catalyst under standard reaction conditions to determine the effectiveness of the regeneration process.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. uvadoc.uva.es [uvadoc.uva.es]
- 8. Catalyst deactivation [ouci.dntb.gov.ua]
- 9. In Situ helps to understand the recovery of deactivated palladium catalyst - DENSsolutions [denssolutions.com]
Technical Support Center: Managing Hygroscopicity of Crystalline Phosphonic Acids
Welcome, researchers, scientists, and drug development professionals. This resource provides targeted guidance for managing the hygroscopic properties of crystalline phosphonic acids. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during laboratory experiments and product development.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why are crystalline phosphonic acids susceptible to it?
A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere. Crystalline phosphonic acids are particularly susceptible due to the high polarity of the phosphonic acid functional group (-PO(OH)₂), which readily forms hydrogen bonds with water molecules. This can lead to a range of issues, from making the material sticky and difficult to handle to inducing changes in its crystal structure.[1][2]
Q2: What are the common consequences of uncontrolled moisture uptake in my crystalline phosphonic acid sample?
A2: Uncontrolled moisture uptake can lead to several undesirable consequences:
-
Physical Changes: The powder can become sticky, oily, or even deliquesce (dissolve in the absorbed water), making it difficult to weigh and handle accurately.[1]
-
Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, affecting the chemical purity and stability of your compound.
-
Solid-State Transformations: Moisture can induce changes in the crystal form (polymorphism), potentially leading to the formation of a less stable hydrate or even an amorphous solid.[3][4] These changes can significantly impact physicochemical properties like solubility and dissolution rate.
-
Processing and Formulation Issues: In a drug development context, hygroscopicity can negatively affect powder flow, compaction, and the stability of the final dosage form.[3][4]
Q3: How is the hygroscopicity of a material classified?
A3: A common classification system is provided by the European Pharmacopoeia, which categorizes materials based on the percentage of weight gain after storage at 25°C and 80% relative humidity (RH) for 24 hours.
| Hygroscopicity Class | Weight Gain (% w/w) |
| Non-hygroscopic | < 0.12% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Table 1: European Pharmacopoeia classification of hygroscopicity. |
Troubleshooting Guides
Issue 1: My purified phosphonic acid is a sticky, non-crystalline gum.
This is a frequent challenge due to the inherent hygroscopicity and strong intermolecular hydrogen bonding of phosphonic acids.
Q: I've tried standard crystallization techniques, but my phosphonic acid remains a sticky solid or an oil. What can I do?
A: Here are several strategies to try, moving from simple adjustments to more involved chemical modifications:
-
Optimize Your Solvent System:
-
Mixed Solvents: Instead of a single solvent, try a binary system. Dissolve your compound in a minimal amount of a "good" solvent where it is highly soluble (e.g., water, methanol, ethanol). Then, slowly add a "poor" or "anti-solvent" where it is insoluble (e.g., acetone, isopropanol, acetonitrile) until the solution becomes cloudy (turbid). Gently warm the solution to clarify it, and then allow it to cool slowly.[1]
-
Vapor Diffusion: Dissolve your compound in a small amount of a relatively volatile solvent in a small, open vial. Place this vial inside a larger, sealed container that has a few milliliters of an anti-solvent at the bottom. The anti-solvent vapor will slowly diffuse into the solution of your compound, gradually inducing crystallization.
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a tiny crystal of the desired solid (from a previous batch, for example), add it to the supersaturated solution to act as a template for crystal growth.
-
-
Consider Salt Formation:
-
Why it works: Converting the phosphonic acid to a salt can significantly alter its crystal packing, reduce hygroscopicity, and improve its tendency to crystallize.
-
Common Counterions:
-
Sodium Salts: Adjust the pH of an aqueous solution of your phosphonic acid to approximately 3.5-4.5 with sodium hydroxide. The monosodium salt may crystallize out.[1]
-
Amine Salts: Dicyclohexylamine is a classic counterion used to crystallize phosphonic acids. The resulting dicyclohexylammonium salt is often a stable, crystalline solid that is easier to handle.[5]
-
-
Protocol for Dicyclohexylammonium Salt Formation (General Guidance):
-
Dissolve your crude phosphonic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture like ethanol/diethyl ether).
-
In a separate flask, dissolve an equimolar amount of dicyclohexylamine in the same solvent.
-
Slowly add the dicyclohexylamine solution to the stirred phosphonic acid solution at room temperature or while cooling in an ice bath.
-
A precipitate (the salt) should form. If not, you may need to reduce the solvent volume or cool the solution further.
-
Stir the resulting slurry for a period (e.g., 1-2 hours) to ensure complete salt formation.
-
Collect the crystalline salt by filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
Issue 2: My once-crystalline phosphonic acid has become amorphous after exposure to humidity.
This indicates a moisture-induced phase transformation, which can alter the material's properties.
Q: My PXRD analysis shows that my crystalline sample is now partially or fully amorphous. How can I resolve this?
A: The primary goal is to remove the absorbed water and encourage the material to return to its crystalline state.
-
Thorough Drying:
-
High Vacuum Oven: Dry the material in a vacuum oven at a temperature well below its melting or decomposition point. This is often the most effective method.
-
Desiccator: For smaller quantities, place the sample in a desiccator over a high-strength desiccant like phosphorus pentoxide (P₂O₅).
-
-
Recrystallization: If simple drying does not restore crystallinity, the amorphous material will need to be recrystallized. Follow the troubleshooting steps in Issue 1 to develop a suitable recrystallization protocol.
-
Prevention is Key: Once you have recovered the crystalline form, it is crucial to prevent re-exposure to high humidity.
-
Storage: Store the material in a tightly sealed container inside a desiccator or a glove box with a controlled low-humidity atmosphere.
-
Handling: When working with the material, minimize its exposure to the open air. Use a low-humidity environment if possible, and work quickly.
-
Quantitative Data on Hygroscopicity
Understanding the critical relative humidity (CRH) is vital. The CRH is the specific RH at which a substance begins to absorb moisture from the atmosphere.[6] Below this point, the crystalline solid is stable.
| Substance | Critical Relative Humidity (CRH) at 25-30°C |
| Citric Acid (anhydrous) | ~72% |
| Malonic Acid | ~60-70% (shows continuous water uptake)[7][8] |
| Tartaric Acid | >90% |
| Sodium Chloride | ~75%[9] |
| Monoammonium Phosphate | ~91.6%[6] |
| Table 2: Illustrative Critical Relative Humidity (CRH) values for various crystalline solids. These values are for general comparison and are not specific to all phosphonic acids. |
Experimental Protocols
Method 1: Determining Hygroscopicity by Gravimetric Sorption Analysis (GSA)
This method measures the change in mass of a sample as it is exposed to a controlled, varying relative humidity at a constant temperature.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the crystalline phosphonic acid (typically 5-15 mg) onto the GSA sample pan.
-
Pre-treatment/Drying: Before starting the sorption analysis, it's crucial to establish a dry reference weight. Heat the sample in the GSA under a stream of dry nitrogen (0% RH) at a suitable temperature (e.g., 40-60°C) until the mass stabilizes. This removes any pre-existing surface moisture.
-
Adsorption Phase: Set the instrument to increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90%). At each step, the instrument holds the RH constant until the sample mass equilibrates (i.e., the rate of weight change falls below a set threshold).
-
Desorption Phase: After reaching the maximum RH, the instrument program reverses the process, decreasing the RH in steps back down to 0%.
-
Data Analysis:
-
Plot the percentage change in mass against the relative humidity to generate a moisture sorption-desorption isotherm.
-
The shape of the isotherm provides information on the mechanism of water uptake (adsorption, absorption, hydrate formation).
-
A large, sharp increase in water uptake at a specific RH may indicate a phase transition or deliquescence.
-
Hysteresis (where the desorption curve does not follow the adsorption curve) can indicate changes in the material's structure, such as moisture-induced amorphization.
-
Method 2: Quantifying Water Content by Karl Fischer (KF) Titration
KF titration is a highly specific method to determine the water content of a sample.
Methodology (Volumetric Method):
-
Titrator Preparation: Add the Karl Fischer solvent (e.g., methanol-based) to the titration vessel. Run a "pre-titration" where the KF reagent (containing iodine) is added to neutralize any residual water in the solvent until a stable endpoint is reached.
-
Titer Determination: Accurately add a known amount of a standard with a certified water content (e.g., sodium tartrate dihydrate) to the vessel. Titrate with the KF reagent to the endpoint. The volume of titrant used allows you to calculate the titer (the amount of water equivalent to 1 mL of the reagent).
-
Sample Analysis:
-
Accurately weigh a suitable amount of your crystalline phosphonic acid sample.
-
Quickly and carefully transfer the sample into the pre-tared titration vessel. For highly hygroscopic materials, this should be done in a low-humidity environment (e.g., a glove box) if possible to prevent moisture uptake from the air.
-
Begin the titration immediately. The instrument will add the KF reagent until all the water in the sample has reacted.
-
-
Calculation: The instrument's software will use the volume of titrant consumed and the pre-determined titer to calculate the percentage of water in your sample.
Method 3: Assessing Crystal Structure Changes by Powder X-Ray Diffraction (PXRD)
PXRD is essential for identifying the solid form of your material and detecting any moisture-induced phase changes.
Methodology:
-
Sample Preparation: Gently grind the crystalline phosphonic acid into a fine, homogeneous powder. Pack the powder into a sample holder.
-
Initial Analysis: Run a PXRD scan on the initial, dry sample to obtain its characteristic diffraction pattern. This pattern serves as the reference for the crystalline form.
-
Humidity Exposure: Store the sample under specific, controlled relative humidity conditions for a defined period (e.g., in a desiccator over a saturated salt solution).
-
Post-Exposure Analysis: After exposure, immediately re-run the PXRD scan on the humidified sample.
-
Data Analysis:
-
Compare the diffraction patterns before and after humidity exposure.
-
No Change: If the patterns are identical, the crystal structure is stable at that RH.
-
New Peaks/Shifted Peaks: The appearance of new peaks or shifts in existing peaks indicates a change in the crystal lattice, such as the formation of a hydrate.
-
Loss of Peaks/Broad Halo: The disappearance of sharp diffraction peaks and the appearance of a broad, featureless "halo" indicates that the material has become amorphous.
-
Visualizations
Logical Workflow for Managing Hygroscopicity
Caption: Decision tree for selecting a suitable strategy to manage the hygroscopicity of a crystalline phosphonic acid.
Experimental Workflow for Hygroscopicity Assessment
Caption: Standard experimental workflow for the comprehensive assessment of a material's hygroscopicity.
Mechanisms of Water Sorption in Crystalline Solids
Caption: Different mechanisms by which water vapor can interact with and affect a crystalline solid.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Examination of Water Vapor Sorption by Multicomponent Crystalline and Amorphous Solids and Its Effects on Their Solid-State Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kar.kent.ac.uk [kar.kent.ac.uk]
- 6. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 7. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
Technical Support Center: Optimizing Catalyst Loading for Hydrodeoxygenation (HDO) with Phosphorous Acid-Derived Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing catalyst loading for hydrodeoxygenation (HDO) reactions. The focus is on the use of phosphorous acid as a precursor for the synthesis of active metal phosphide catalysts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the preparation and use of phosphorous acid-derived catalysts in HDO reactions.
Issue 1: Low Conversion of Oxygenated Feedstock
-
Question: My HDO reaction is showing low conversion of the starting material. What are the potential causes and how can I troubleshoot this?
-
Answer: Low conversion can stem from several factors related to the catalyst preparation and reaction conditions. Here's a systematic approach to troubleshooting:
-
Sub-optimal Catalyst Synthesis: The active metal phosphide phase may not have formed correctly.
-
Incorrect P/Metal Molar Ratio: The initial molar ratio of phosphorous acid to the metal precursor is critical. An incorrect ratio can lead to the formation of less active or inactive phases. For nickel phosphide catalysts, a P/Ni ratio that is too low may result in the formation of nickel-rich phases that are less active for HDO, while a ratio that is too high can lead to the formation of excess phosphate species that block active sites.[1]
-
Incomplete Reduction: The temperature-programmed reduction (TPR) step is crucial for the formation of the active metal phosphide. Ensure that the reduction temperature and duration are sufficient to completely convert the precursor to the desired phosphide phase. Inadequate reduction can leave inactive metal oxides or phosphates in the catalyst.
-
-
Insufficient Catalyst Loading: The amount of catalyst used in the reaction may be too low. Incrementally increase the catalyst loading to see if conversion improves.
-
Reaction Conditions:
-
Temperature and Pressure: HDO reactions are sensitive to temperature and hydrogen pressure. Ensure that the reaction temperature is within the optimal range for your specific feedstock and catalyst. Insufficient hydrogen pressure can also limit the reaction rate.
-
Mass Transfer Limitations: Inefficient stirring or gas-liquid mixing can lead to poor contact between the reactants, hydrogen, and the catalyst surface. Ensure vigorous stirring to minimize mass transfer limitations.
-
-
Catalyst Deactivation: The catalyst may be deactivating during the reaction. Common causes include:
-
Coking: Carbonaceous deposits can form on the catalyst surface, blocking active sites.
-
Oxidation: Water, a byproduct of the HDO reaction, can oxidize the active metal phosphide phase to less active metal phosphates or oxides.[2]
-
-
Issue 2: Poor Selectivity to Desired Deoxygenated Product
-
Question: My reaction is converting the starting material, but I am getting a mixture of undesired byproducts. How can I improve the selectivity?
-
Answer: Poor selectivity is often related to the catalyst's properties and the reaction conditions. Consider the following:
-
Catalyst Phase and Acidity:
-
P/Metal Ratio: The P/metal ratio influences the catalyst's acidity. For Ni-P/SiO2 catalysts, a higher P content can increase the number of acid sites, which can promote dehydration reactions and lead to different product distributions.[1] For example, in the HDO of m-cresol, varying the P/Ni ratio was shown to shift the selectivity between methyl-cyclohexane and toluene.[1]
-
Support Effects: The choice of support material (e.g., SiO2, Al2O3, ZrO2) can significantly impact the catalyst's acidity and, consequently, the reaction pathway and product selectivity.
-
-
Reaction Parameters:
-
Temperature: Higher temperatures can sometimes favor undesired side reactions like cracking or over-hydrogenation. A systematic optimization of the reaction temperature is recommended.
-
Hydrogen Pressure: The hydrogen pressure can influence the balance between hydrogenation and hydrogenolysis pathways. Higher pressures may favor complete saturation of aromatic rings, which may not be the desired outcome.
-
-
Feedstock Impurities: Impurities in the feedstock can poison the catalyst or lead to the formation of byproducts. Ensure the purity of your starting materials.
-
Issue 3: Catalyst Deactivation and Loss of Activity Over Time
-
Question: My catalyst shows good initial activity, but its performance declines rapidly. What is causing this deactivation, and can the catalyst be regenerated?
-
Answer: Catalyst deactivation in HDO over metal phosphides is a common issue. The primary causes are:
-
Coke Formation: The high temperatures and reactive intermediates in HDO can lead to the deposition of carbonaceous materials (coke) on the catalyst surface, which physically blocks the active sites.
-
Oxidation of the Active Phase: Water produced during the HDO reaction can oxidize the metal phosphide (e.g., Ni2P) to metal phosphates or oxides, which are generally less active for HDO.[2]
-
Sintering: At high reaction temperatures, the small metal phosphide nanoparticles can agglomerate into larger particles, reducing the active surface area.
-
Leaching: In liquid-phase reactions, there is a possibility of the active components leaching into the reaction medium.
Regeneration Strategy: A deactivated, coked Ni2P/Al2O3 catalyst can be regenerated. A reported strategy involves:[3]
-
Calcination: The coked catalyst is calcined in air at a high temperature (e.g., 700°C) to burn off the carbon deposits. This step, however, will also oxidize the nickel phosphide to nickel oxide.
-
Re-phosphiding: The resulting nickel oxide is then re-phosphided to regenerate the active Ni2P phase. This can be done by impregnation with a phosphorus source like ammonium hypophosphite, followed by temperature-programmed reduction.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of phosphorous acid in HDO catalysis?
A1: Phosphorous acid (H3PO3), which exists in tautomeric equilibrium with phosphonous acid, is primarily used as a phosphorus precursor in the synthesis of transition metal phosphide catalysts (e.g., Ni2P, CoP, MoP).[4] These metal phosphides are the active catalytic species in the hydrodeoxygenation reaction. The "phosphite method" for catalyst preparation, which uses phosphorous acid, can be carried out at lower reduction temperatures compared to methods using phosphates, often resulting in smaller metal phosphide particles with higher surface areas and improved activity.[2]
Q2: How does the P/metal molar ratio from the phosphorous acid precursor affect the final catalyst?
A2: The initial P/metal molar ratio is a critical parameter that determines the phase of the resulting metal phosphide. For instance, in the nickel phosphide system, different P/Ni ratios can lead to the formation of various phases such as Ni3P, Ni12P5, and Ni2P.[5] The Ni2P phase is often reported to be highly active for HDO reactions. An optimal P/Ni ratio is necessary to achieve a pure, highly active phase and to avoid the formation of less active phases or excess phosphorus species that can block pores.[1]
Q3: What are the typical supports used for these metal phosphide catalysts?
A3: Common supports for metal phosphide catalysts in HDO include silica (SiO2), alumina (Al2O3), zirconia (ZrO2), and zeolites (e.g., Hβ, ZSM-5).[6][7][8] The choice of support can influence the dispersion of the metal phosphide particles, the overall acidity of the catalyst, and the interaction between the active phase and the support, all of which can impact catalytic activity and selectivity. It's important to note that some supports, like alumina, can interact with the phosphorus precursor, potentially forming aluminophosphates, which can affect the synthesis of the desired metal phosphide phase.[9]
Q4: Can I use this compound directly as a catalyst for HDO?
A4: The available research primarily focuses on the use of phosphorous acid (the tautomer of this compound) as a precursor to synthesize solid metal phosphide catalysts. There is limited information on the direct use of soluble this compound as a homogeneous or supported catalyst for HDO in the same manner as phosphonic or phosphoric acids are sometimes used as modifiers. The primary role of phosphorous acid in this context is to provide the phosphorus component for the formation of the active solid-state catalyst.
Q5: What are the key safety precautions when working with phosphorous acid for catalyst synthesis?
A5: Phosphorous acid is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The synthesis of metal phosphide catalysts often involves a high-temperature reduction step in a hydrogen atmosphere, which is a flammable gas. This procedure should be carried out in a well-ventilated fume hood with proper safety measures in place to handle flammable gases.
Data Presentation
Table 1: Effect of Phosphorus Loading on Guaiacol HDO over P-modified Hβ Zeolite with Ni/SiO2 [6]
| Phosphorus Loading (wt%) | Guaiacol Conversion (%) | Cyclohexane Yield (%) |
| 0 | 72.0 | 15.6 |
| 2 | 96.2 | 63.1 |
Reaction conditions: Data at a reaction time of 2 hours.
Table 2: Influence of P/Ni Molar Ratio on HDO of m-cresol over Ni-P/SiO2 Catalysts [1]
| Catalyst | P/Ni Molar Ratio (x) | m-cresol Conversion (%) | Methylcyclohexane (MCH) Selectivity (%) |
| Ni/SiO2 | 0 | - | Low (main product was 3-methyl-cyclohexanol) |
| Ni-P/SiO2-1.0 | 1.0 | ~100 | 95 |
Reaction conditions: Temperature = 250°C, Pressure = 3.0 MPa, t = 1 h, m-cresol (g)/catalyst (g) ratio = 7.5. Conversion data for Ni/SiO2 was not explicitly stated in the same format but indicated a different product profile.
Experimental Protocols
Protocol 1: Synthesis of Ni2P/SiO2 Catalyst using Phosphorous Acid
This protocol is a generalized procedure based on the "phosphite method" described in the literature.
-
Support Preparation:
-
Dry the SiO2 support at 120°C for 12 hours to remove adsorbed water.
-
If required, calcine the support at a specified temperature (e.g., 500°C) to ensure its stability and purity.
-
-
Impregnation:
-
Prepare an aqueous solution of a nickel precursor (e.g., nickel nitrate hexahydrate, Ni(NO3)2·6H2O) and phosphorous acid (H3PO3). The amounts should be calculated to achieve the desired Ni loading and P/Ni molar ratio (e.g., a P/Ni ratio of 1.0 has been shown to be effective for forming the Ni2P phase).
-
Impregnate the dried SiO2 support with the prepared solution using the incipient wetness impregnation technique. Ensure the solution volume is equal to the pore volume of the support.
-
Age the impregnated support at room temperature for a specified period (e.g., 12 hours) to allow for even distribution of the precursors.
-
Dry the impregnated material at 120°C overnight.
-
-
Temperature-Programmed Reduction (TPR):
-
Place the dried precursor in a quartz tube reactor.
-
Heat the precursor under a flow of hydrogen (e.g., 10% H2 in Ar or pure H2). A typical TPR program involves ramping the temperature from ambient to a final reduction temperature (e.g., 600-700°C) at a controlled rate (e.g., 10°C/min) and holding at the final temperature for several hours (e.g., 2-4 hours).
-
After reduction, cool the catalyst to room temperature under an inert gas flow (e.g., Ar or N2).
-
-
Passivation (Optional but Recommended):
-
To safely handle the pyrophoric metal phosphide catalyst in air, it should be passivated. This is typically done by flowing a mixture of a small amount of oxygen in an inert gas (e.g., 1% O2 in N2) over the catalyst at room temperature for several hours. This forms a thin protective oxide layer on the surface.
-
Protocol 2: Hydrodeoxygenation of a Model Compound (e.g., Guaiacol)
-
Reactor Setup:
-
Load a measured amount of the prepared catalyst into a high-pressure batch reactor or a fixed-bed continuous flow reactor.
-
If using a passivated catalyst, it needs to be re-reduced in-situ by heating under a hydrogen flow before introducing the reactant.
-
-
Reaction Execution (Batch Reactor):
-
Add the feedstock (e.g., a solution of guaiacol in a suitable solvent like dodecane) to the reactor.
-
Seal the reactor and purge it several times with an inert gas (e.g., N2) and then with hydrogen.
-
Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 3-5 MPa).
-
Heat the reactor to the desired reaction temperature (e.g., 250-350°C) with vigorous stirring.
-
Maintain the reaction for the desired duration, taking samples periodically for analysis.
-
-
Product Analysis:
-
Cool the reactor to room temperature and carefully vent the pressure.
-
Collect the liquid product and analyze it using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of the reactant and the selectivity to various products.
-
Visualizations
Caption: Workflow for catalyst synthesis and hydrodeoxygenation.
Caption: Troubleshooting logic for low HDO conversion.
References
- 1. Effect of P on hydrodeoxygenation performance of Ni–P/SiO2 catalysts for upgrading of m-cresol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Preparation and Catalytic Performance of Metal Phosphide Hydrotreating Catalysts-Academax [exhibition.academax.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Transition Metal Phosphides (TMP) as a Versatile Class of Catalysts for the Hydrodeoxygenation Reaction (HDO) of Oil-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of Phosphonous Acid Synthesis
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the scale-up of phosphonous acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing phosphonic acids on a larger scale?
The most prevalent methods for preparing phosphonic acids, particularly at scale, involve the dealkylation of dialkyl phosphonates.[1][2][3][4] Two of the best and most common methods are:
-
Hydrolysis with Concentrated HCl: This is a general and widely used method where the phosphonate is refluxed with concentrated hydrochloric acid for 1 to 12 hours.[1] The excess HCl and water can be removed by distillation, making it suitable for large-scale applications where the target molecule is stable in acidic and high-temperature conditions.[1]
-
McKenna Reaction: This two-step procedure uses bromotrimethylsilane (BTMS) followed by methanolysis or hydrolysis.[1][3][4][5] It is favored for its mild conditions, high yields, and chemoselectivity, especially for molecules sensitive to harsh acidic conditions.[5] Microwave-assisted BTMS (MW-BTMS) can dramatically accelerate the reaction.[5]
Other notable methods include the Kabachnik-Fields reaction for α-aminophosphonic acids[6], the Michaelis-Arbuzov reaction[7], and the oxidation of phosphinic acids.[1]
Q2: What are the primary safety concerns when scaling up this compound synthesis?
Scaling up any chemical reaction introduces new risks, primarily related to thermal management and material handling.[8] Key safety considerations include:
-
Thermal Runaway: Exothermic reactions can generate heat faster than it can be dissipated in large vessels, leading to a dangerous increase in temperature and pressure.[8] Careful monitoring of internal temperature and a plan for rapid cooling are critical.[8]
-
Reagent Hazards: Many reagents used are hazardous. For example, phosphorus trichloride is highly toxic and reacts violently with water, while diethyl phosphite is combustible.[6] Always consult the Safety Data Sheets (SDS) for all materials.
-
Manual Handling: Larger volumes of reagents and solvents are heavy and increase the risk of spills and splashes.[8]
-
Ventilation: Syntheses should be conducted in well-ventilated areas or specialized fume hoods, especially when working with volatile or toxic substances like anhydrous ammonia or phosphorus trichloride.[6]
Q3: Why is purification of phosphonic acids often challenging at scale?
The high polarity of the phosphonic acid group makes purification difficult.[1] Key challenges include:
-
High Polarity: This property makes them highly soluble in polar solvents like water but often insoluble in common organic solvents used for chromatography.[1]
-
Hygroscopicity: Many phosphonic acids are hygroscopic, making them sticky, difficult to handle, and hard to dry completely.[1][9][10]
-
Chromatography Issues: Purification by standard silica gel chromatography is often ineffective and requires very polar eluents.[1] Reverse-phase HPLC or ion-exchange chromatography may be necessary but can be costly and complex for large quantities.[1][11]
-
Crystallization Difficulties: Finding a suitable solvent system for recrystallization can be challenging. Pure phosphonic acids may be amorphous or oily.[9]
Q4: How can I minimize the formation of byproducts?
Side reactions are a common challenge during scale-up. For instance, in the Kabachnik-Fields synthesis of α-aminophosphonic acids, the main side reaction is the Abramov reaction, which forms an α-hydroxyphosphonate byproduct.[6] To minimize this:
-
Optimize Reaction Conditions: Lowering the reaction temperature can favor the desired pathway.[6]
-
Control Reagent Addition: A two-step process, where the imine is formed first before adding the phosphite, can significantly reduce the Abramov byproduct.[6]
-
Use High-Purity Materials: Impurities in starting materials can lead to discolored products or unexpected side reactions.[6]
Troubleshooting Guide
This guide addresses common problems encountered during the scale-up of this compound synthesis.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | 1. Incomplete reaction. 2. Predominance of a side reaction (e.g., Abramov reaction). 3. Product loss during work-up and isolation. 4. Degradation of starting materials or product. | 1. Increase reaction time or temperature cautiously, monitoring progress with techniques like TLC or in-situ IR.[6] 2. Optimize conditions to favor the desired reaction (e.g., pre-form the imine in a Kabachnik-Fields reaction).[6] 3. Optimize crystallization conditions (pH, solvent, cooling rate) or extraction procedures.[6] 4. Use high-purity starting materials and ensure reaction conditions are not causing degradation.[6] |
| Product is an Oil or Sticky Solid | 1. The product is amorphous or has a low melting point. 2. The product is highly hygroscopic and has absorbed atmospheric moisture.[9][10] 3. Residual solvent is present. 4. Impurities are preventing crystallization. | 1. Attempt to form a salt (e.g., with cyclohexylamine or sodium hydroxide) which may be more crystalline.[9] 2. Dry thoroughly under high vacuum, possibly with gentle heating. Store in a desiccator over P₂O₅ or another strong drying agent.[1][11] 3. Ensure complete removal of solvents under vacuum; consider azeotropic distillation with toluene to remove final traces of water.[1] 4. Attempt further purification via chromatography or trituration with a solvent that dissolves impurities but not the product. |
| Difficulty with Purification | 1. High polarity of the phosphonic acid makes standard silica gel chromatography difficult.[1] 2. Co-elution of impurities. 3. Poor binding or recovery from ion-exchange columns. | 1. Purify the phosphonate ester precursor by standard chromatography before the final hydrolysis step.[1] 2. For direct purification, try recrystallization from different solvent systems (e.g., water/acetone, water/isopropanol).[9] 3. For ion-exchange, ensure the loading buffer pH is 1-2 units above the pKa to ensure the product is charged and binds. Optimize the salt or pH gradient for elution.[11] |
| Discolored Product | 1. Impurities in starting materials. 2. Thermal degradation during the reaction or work-up. 3. Oxidation of reagents (e.g., benzaldehyde). | 1. Use high-purity, colorless starting materials.[6] 2. Reduce reaction temperature or duration if possible. 3. Use freshly distilled or high-quality reagents. |
Experimental Protocols
Protocol 1: Synthesis of an α-Aminophosphonic Acid via Kabachnik-Fields Reaction
This protocol is a general example for the one-pot synthesis of [Amino(phenyl)methyl]phosphonic acid.
Materials:
-
Benzaldehyde
-
Ammonium acetate (or other amine source)
-
Ethanol
-
Diethyl phosphite
-
Concentrated HCl
Procedure:
-
Imine Formation: Dissolve benzaldehyde (1.0 equivalent) and ammonium acetate (1.5 equivalents) in ethanol in a reaction vessel equipped with a stirrer and reflux condenser.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.[6]
-
Phosphonylation: Slowly add diethyl phosphite (1.1 equivalents) to the reaction mixture.[6]
-
Heat the mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[6]
-
Work-up (Ester): After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure to obtain the crude diethyl [Amino(phenyl)methyl]phosphonate.[6]
-
Hydrolysis to Acid: Add concentrated hydrochloric acid (e.g., 12 M) to the crude ester. Heat the mixture to reflux for 4-8 hours until the ester is fully hydrolyzed.
-
Isolation: Cool the reaction mixture. The phosphonic acid product may precipitate. If not, concentrate the solution under reduced pressure. Adjust the pH of the solution to the isoelectric point of the product to maximize precipitation.[6] Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.
Protocol 2: Purification by Recrystallization
This is a general procedure for purifying a solid phosphonic acid.
Procedure:
-
Dissolve the crude phosphonic acid in a minimum amount of a hot solvent in which it is highly soluble (e.g., water or ethanol).[9][11]
-
While the solution is hot, add a less polar "anti-solvent" (e.g., isopropanol, acetone, or diethyl ether) dropwise until the solution becomes slightly cloudy.[9][11]
-
Add a few drops of the hot primary solvent to redissolve the precipitate and obtain a clear solution.[11]
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.[11]
-
Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold anti-solvent.[11]
-
Dry the crystals thoroughly under high vacuum over a desiccant like P₂O₅.[11]
Visualizations
Synthesis and Scale-Up Workflow
Caption: General workflow for scaling up this compound synthesis.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low product yield.
Kabachnik-Fields vs. Abramov Reaction
Caption: Competing pathways in α-aminophosphonic acid synthesis.
References
- 1. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 3. Phosphonic acid: preparation and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Study of Phosphonous Acid and Sulfonic Acid as Brønsted Acid Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the realm of Brønsted acid catalysis, the choice of catalyst is paramount to achieving desired reaction outcomes. Among the various options, sulfonic acids have long been established as robust and versatile catalysts for a wide array of organic transformations. In contrast, phosphonous acids, while possessing acidic protons, are less commonly employed and their catalytic potential is not as extensively documented. This guide provides a comparative overview of phosphonous acid and sulfonic acid as Brønsted acid catalysts, drawing upon available experimental data to highlight their key differences in acidity and catalytic applications.
Acidity and Catalytic Activity: A Tale of Two Acids
The fundamental difference between sulfonic acids and phosphonous acids lies in their acidity, which is a direct determinant of their catalytic efficacy. Sulfonic acids are significantly stronger acids than phosphonous acids. The pKa of a typical arylsulfonic acid, such as p-toluenesulfonic acid, is approximately -2.8, while methanesulfonic acid has a pKa of about -1.9. In stark contrast, phosphorous acid, which exists in equilibrium with its more stable tautomer, phosphonic acid (HP(O)(OH)₂), exhibits a first pKa in the range of 1.3 to 2.0.[1][2] This vast difference in acidity dictates the types of reactions each catalyst can effectively promote.
Sulfonic acids, with their strong proton-donating ability, are workhorse catalysts for a multitude of reactions, including esterification, transesterification, hydration of alkenes, and Friedel-Crafts alkylation and acylation.[3][4] Their high acidity allows for efficient protonation of even weakly basic substrates, thereby facilitating a broad scope of transformations.
The catalytic applications of this compound are less explored. "Phosphorous acid" is noted as a catalyst for the esterification of phenols with carboxylic acids.[5] However, the available literature often lacks the detailed quantitative data, such as turnover numbers (TON) and turnover frequencies (TOF), that are commonly reported for sulfonic acid-catalyzed systems. This scarcity of data makes a direct and comprehensive performance comparison challenging.
Comparative Data Summary
Due to the limited quantitative data available for this compound as a Brønsted acid catalyst, a direct numerical comparison of performance metrics like TOF and TON with sulfonic acids is not feasible based on current literature. The following table provides a qualitative comparison based on acidity and documented applications.
| Feature | This compound | Sulfonic Acid |
| Acidity (pKa) | pKa₁ ≈ 1.3 - 2.0 (for phosphorous acid)[1][2] | pKa ≈ -2.8 (for p-toluenesulfonic acid) |
| Catalytic Scope | Less documented; includes esterification of phenols.[5] | Broad; includes esterification, transesterification, hydration, Friedel-Crafts reactions.[3][4] |
| Data Availability | Scarce quantitative performance data (TON, TOF). | Extensive literature with performance data for various reactions. |
| Industrial Use | Less common as a primary Brønsted acid catalyst. | Widely used in both laboratory and industrial scale synthesis. |
Experimental Protocols
1. Sulfonic Acid-Catalyzed Esterification of Acetic Acid with 1-Butanol
This protocol is representative of a typical esterification reaction catalyzed by a solid-supported sulfonic acid.
Materials:
-
Acetic acid
-
1-Butanol
-
Sulfonic acid-functionalized solid catalyst (e.g., Amberlyst-15)
-
Toluene (as solvent, optional for azeotropic removal of water)
-
Round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus or reflux condenser.
Procedure:
-
To a round-bottom flask, add acetic acid (1.0 eq), 1-butanol (1.2 eq), and the sulfonic acid catalyst (typically 5-10 mol% with respect to the limiting reagent).
-
If using a Dean-Stark apparatus for water removal, add a suitable solvent like toluene.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration.
-
The product, butyl acetate, can be purified from the filtrate by distillation or extraction.
2. Phosphorous Acid-Catalyzed Esterification of Phenol with a Carboxylic Acid (Adapted from Patent Literature)
This generalized protocol is based on the description provided in the patent literature for the use of phosphorous acid in esterification.[5]
Materials:
-
Phenol
-
Carboxylic acid (e.g., acetic acid)
-
Phosphorous acid (catalytic amount)
-
A suitable solvent for azeotropic water removal (e.g., toluene, xylene)
-
Reaction vessel equipped with a stirrer and a means for water removal (e.g., Dean-Stark trap).
Procedure:
-
Charge the reaction vessel with phenol (1.0 eq), the carboxylic acid (1.0-1.2 eq), and a catalytic amount of phosphorous acid.
-
Add an azeotropic solvent to facilitate the removal of water.
-
Heat the mixture to the reflux temperature of the solvent while stirring.
-
Continuously remove the water generated during the reaction using the Dean-Stark trap.
-
Monitor the reaction until the theoretical amount of water has been collected or the reaction ceases to progress.
-
After cooling, the product phenyl ester can be isolated and purified by standard methods such as distillation or crystallization.
Visualizing Catalytic Concepts
Caption: General mechanism of Brønsted acid catalysis.
Caption: Tautomeric equilibrium of phosphorous acid.
References
comparing the binding affinity of phosphonate versus carboxylate ligands on metal oxides
For researchers, scientists, and drug development professionals, the choice of ligand to modify metal oxide nanoparticle surfaces is critical for applications ranging from drug delivery to diagnostics and catalysis. The binding affinity of these ligands dictates the stability, functionality, and overall performance of the nanoparticle system. This guide provides an objective comparison of two of the most common anchoring groups, phosphonates and carboxylates, supported by experimental and computational data.
Executive Summary
Phosphonate ligands consistently demonstrate a higher binding affinity to a variety of metal oxide surfaces compared to their carboxylate counterparts. This stronger interaction is attributed to the potential for multidentate binding (bidentate and tridentate) and the formation of more stable coordination complexes with surface metal atoms. While carboxylates are synthetically accessible and widely used, their generally monodentate binding leads to a more dynamic and weaker interaction, making them more susceptible to desorption, especially in aqueous and competitive environments.
Quantitative Comparison of Binding Affinity
The following tables summarize quantitative data from computational and experimental studies, comparing the binding of phosphonate and carboxylate ligands to various metal oxide surfaces. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, computational models, and the specific ligands and metal oxide facets studied. However, the consistent trend is the superior binding of phosphonates.
Table 1: Calculated Adsorption Energies (DFT)
| Metal Oxide | Ligand Type | Adsorption Energy (eV) | Binding Mode | Source |
| Anatase TiO₂(101) | Phosphonic Acid | -2.13 | Bidentate Bridging | [1] |
| Anatase TiO₂(101) | Carboxylic Acid (Formic Acid) | -1.55 | Bidentate Bridging | [1] |
| Amorphous AlOx | Phosphonate | More Favorable | Mono-, Bi-, and Tridentate | [2][3] |
| Amorphous AlOx | Carboxylate | Less Favorable | Monodentate | [2][3] |
Table 2: Experimental Adsorption Data
| Metal Oxide | Ligand | Adsorption Constant (K) | Technique | Source |
| Anatase TiO₂ | Phenylphosphonic Acid | High | Thermogravimetric Analysis | [4][5] |
| Anatase TiO₂ | Benzoic Acid (Carboxylate) | Low | Thermogravimetric Analysis | [4][5] |
| HfO₂ | Oleylphosphonic Acid | Favored in Equilibrium (K=2 vs. phosphinate) | ¹H and ³¹P NMR Spectroscopy | [6] |
| HfO₂ | Oleic Acid (Carboxylate) | Easily Exchanged by Phosphinates | ¹H and ³¹P NMR Spectroscopy | [6] |
Binding Mechanisms and Stability
The enhanced stability of phosphonates on metal oxide surfaces is rooted in their coordination chemistry.
Phosphonates: The phosphonic acid group (-PO(OH)₂) can deprotonate to form phosphonates, which can then bind to surface metal atoms through one, two, or three of its oxygen atoms. This allows for mono-, bi-, and tridentate binding modes.[2][3] The multidentate binding creates a chelating effect, significantly increasing the stability of the ligand on the surface.
Carboxylates: The carboxylic acid group (-COOH) deprotonates to a carboxylate, which typically binds to metal oxide surfaces in a monodentate or, less frequently, a bidentate fashion.[2][3] This often results in a weaker and more reversible interaction compared to the multidentate binding of phosphonates. Computational studies on aluminum oxide have shown that monodentate adsorption is consistently the most energetically favorable for carboxylates.[2][3]
The following diagram illustrates the different potential binding modes of phosphonate and carboxylate ligands on a generic metal oxide surface.
Caption: Potential binding modes for phosphonate and carboxylate ligands.
Experimental Protocols for Determining Binding Affinity
Several techniques are employed to experimentally determine the binding affinity of ligands to metal oxide nanoparticles. The choice of method often depends on the nature of the nanoparticle, the ligand, and the specific information required.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) in a single experiment.
Generalized Protocol:
-
Sample Preparation: Prepare a solution of the metal oxide nanoparticles in a suitable buffer. The ligand is dissolved in the same buffer. It is crucial that the buffer has a low ionization enthalpy to minimize heat signals from buffer protonation/deprotonation.
-
Instrument Setup: The nanoparticle solution is loaded into the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe. The system is allowed to equilibrate to a constant temperature.
-
Titration: A series of small injections of the ligand solution are made into the nanoparticle solution. The heat change after each injection is measured.
-
Data Analysis: The heat per injection is plotted against the molar ratio of ligand to nanoparticles. The resulting isotherm is then fitted to a binding model to extract the thermodynamic parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide atomic-level information about ligand binding by monitoring changes in the chemical shifts, line widths, or relaxation rates of either the ligand or surface atoms of the nanoparticle upon interaction.
Generalized Protocol:
-
Sample Preparation: A solution of the metal oxide nanoparticles is prepared in a deuterated solvent. An initial NMR spectrum of the free ligand in the same solvent is acquired.
-
Titration: Aliquots of the nanoparticle suspension are incrementally added to the ligand solution.
-
Spectral Acquisition: An NMR spectrum is recorded after each addition.
-
Data Analysis: Changes in the chemical shifts or intensities of the ligand's NMR signals are monitored. These changes are then plotted against the concentration of the nanoparticles and fitted to a binding isotherm to determine the dissociation constant (Kd).
Dynamic Light Scattering (DLS)
DLS measures the hydrodynamic diameter of nanoparticles in suspension. Ligand binding can lead to a change in the particle size or aggregation state, which can be detected by DLS. While not a direct measure of binding affinity, it provides valuable information about the colloidal stability imparted by the ligand.
Generalized Protocol:
-
Sample Preparation: A suspension of the bare metal oxide nanoparticles is prepared in a suitable solvent.
-
Initial Measurement: The initial size distribution of the nanoparticles is measured using DLS.
-
Ligand Addition: The ligand is added to the nanoparticle suspension.
-
Time-Resolved Measurements: DLS measurements are taken at various time points after ligand addition to monitor changes in particle size and stability.
-
Data Analysis: An increase in hydrodynamic diameter can indicate ligand binding and the formation of a surface layer. A stable size over time suggests good colloidal stability provided by the ligand, while aggregation and an increase in the polydispersity index (PDI) would indicate poor stabilization.
The following diagram outlines a typical experimental workflow for comparing ligand binding affinities.
Caption: A generalized workflow for comparing ligand binding.
Conclusion and Recommendations
The evidence strongly suggests that phosphonate ligands offer a more robust and stable surface modification for metal oxides compared to carboxylate ligands. For applications requiring long-term stability, especially in biological media where competitive binding with other molecules is prevalent, phosphonates are the superior choice.
However, the selection of the appropriate ligand should also consider other factors such as the synthetic accessibility, the desired surface functionality, and the specific metal oxide being used. For applications where a more dynamic or reversible binding is desired, carboxylates may be a suitable option.
Researchers and drug development professionals are encouraged to perform their own binding studies under conditions relevant to their specific application to make the most informed decision. The experimental protocols outlined in this guide provide a starting point for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phosphonate- and carboxylate-based self-assembled monolayers for organic devices: a theoretical study of surface binding on aluminum oxide with experimental support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Determination and Comparison of the Surface Binding of Phosphonic Acid, Carboxylic Acid, and Catechol Ligands on TiO2 Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Validation of Phosphonous Acid-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of phosphonous acid-based enzyme inhibitors with other phosphorus-containing analogues, supported by experimental data and detailed protocols. The focus is on their validation as potent enzyme inhibitors, particularly targeting metalloproteases such as Angiotensin-Converting Enzyme (ACE), a key regulator in the Renin-Angiotensin-Aldosterone System (RAAS).
Introduction to Phosphorus-Based Enzyme Inhibitors
Phosphorus-containing compounds are a cornerstone in the design of enzyme inhibitors, primarily due to their ability to mimic the tetrahedral transition state of substrate hydrolysis.[1] The stability of the phosphorus-carbon (P-C) bond in phosphonates and phosphinates, compared to the lability of the phosphorus-oxygen (P-O) bond in phosphates, makes them excellent candidates for designing stable, potent inhibitors.[1] This guide specifically evaluates phosphonous acids in comparison to the more extensively studied phosphonic and phosphinic acids, as well as phosphate analogues.
Logical Framework: Mimicking the Transition State
The inhibitory power of these compounds stems from their structural and electronic similarity to the transition state of peptide bond hydrolysis catalyzed by proteases. The phosphorus atom acts as a mimic of the tetrahedral carbon intermediate.
Caption: Structural analogy of phosphorus inhibitors to the transition state.
Comparative Performance of Phosphorus-Based ACE Inhibitors
Angiotensin-Converting Enzyme (ACE) is a zinc metalloprotease that plays a critical role in regulating blood pressure. It is a well-established target for antihypertensive drugs. The table below summarizes the inhibitory potency of various phosphorus-containing inhibitors against ACE. Note that direct comparative data for this compound-based inhibitors is limited in the literature; however, their potential can be inferred from the structure-activity relationships of related compounds.
| Inhibitor Class | Compound Example | Target Enzyme | Potency (IC50 / Ki) | Reference |
| Phosphinic Acid | Fosinoprilat (active form of Fosinopril) | Rabbit Lung ACE | IC50: 11 nM | [2] |
| Phosphonate | SQ 29,852 | Rabbit Lung ACE | IC50: Potent, superior to captopril | [3] |
| Phosphonate Analogue | K-26 (natural product) | Human ACE | Ki: 0.18 µM | [4] |
| Phosphonamide | R-Y-P(O)(OH)-X-CH(CH3)-CO-Pro | Rabbit Lung ACE | IC50: 7 nM | [2] |
| Phosphate | R-Y-P(O)(OH)-X-CH(CH3)-CO-Pro | Rabbit Lung ACE | Less potent than phosphonamide analogues | [2] |
*Structure as defined in the referenced publication.
Key Observations:
-
Phosphinic and phosphonic acids have demonstrated high potency as ACE inhibitors, with some compounds exhibiting inhibitory constants in the low nanomolar range. Fosinopril, a marketed antihypertensive drug, is a phosphinic acid-containing prodrug.[5][6][7]
-
The phosphonate group is a critical determinant of activity , with phosphonyl substitution leading to a significant increase in ACE inhibition compared to carboxyl analogues.[8]
-
Phosphate analogues are generally less potent inhibitors compared to their phosphonate and phosphinamide counterparts, likely due to their greater susceptibility to hydrolysis and differences in binding interactions.[2]
-
While direct quantitative data for This compound-based ACE inhibitors were not found in the reviewed literature, their structural similarity to the transition state suggests they hold potential as potent inhibitors. Further research and validation are necessary to quantify their efficacy.
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
The diagram below illustrates the RAAS pathway and the central role of ACE, the target of the discussed inhibitors. Inhibition of ACE prevents the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II.
Caption: Inhibition of ACE within the Renin-Angiotensin-Aldosterone System.
Experimental Protocols for Inhibitor Validation
Accurate validation of enzyme inhibitors requires robust experimental design and data analysis. The following are detailed methodologies for key experiments.
Experimental Workflow for Inhibitor Validation
The general workflow for identifying and characterizing novel enzyme inhibitors is outlined below.
Caption: A typical workflow for validating novel enzyme inhibitors.
Protocol 1: Determination of IC50 (Half-Maximal Inhibitory Concentration)
The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Materials:
-
Purified target enzyme (e.g., ACE)
-
Substrate (e.g., a fluorogenic or chromogenic ACE substrate)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (black or clear, depending on the assay)
-
Microplate reader (fluorometer or spectrophotometer)
Methodology:
-
Enzyme Preparation: Prepare a stock solution of the enzyme in the assay buffer at a concentration that yields a linear reaction rate over the desired time course.
-
Inhibitor Dilution Series: Prepare a serial dilution of the test inhibitor in the assay buffer. A typical range would span several orders of magnitude around the expected IC50. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Assay Setup: In the wells of the 96-well plate, add the assay buffer, the inhibitor dilutions, and the enzyme solution.
-
Pre-incubation: Gently mix and pre-incubate the plate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Data Acquisition: Monitor the change in fluorescence or absorbance over time using the microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Normalize the data, setting the rate of the uninhibited control to 100% activity and a no-enzyme control to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
Protocol 2: Determination of Ki (Inhibition Constant)
The Ki is the dissociation constant of the enzyme-inhibitor complex and represents the binding affinity of the inhibitor. It is a more fundamental measure of inhibitor potency than the IC50.[10]
Methodology for Competitive Inhibitors:
-
Assay Setup: Prepare a matrix of reactions in a 96-well plate. This matrix should consist of a range of substrate concentrations (e.g., 0.2x to 5x the known Km) and several fixed concentrations of the inhibitor (e.g., 0x, 0.5x Ki, 1x Ki, 2x Ki).
-
Procedure: Follow the same procedure as the IC50 determination (pre-incubation, reaction initiation, and data acquisition).
-
Data Analysis:
-
Determine the initial reaction velocities for all combinations of substrate and inhibitor concentrations.
-
Generate Michaelis-Menten plots (velocity vs. substrate concentration) for each inhibitor concentration.
-
Alternatively, use a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). For a competitive inhibitor, the lines will intersect at the y-axis.
-
The apparent Km (Km,app) will increase with increasing inhibitor concentration.
-
The Ki can be calculated from the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.[10]
-
A more direct method is to plot the Km,app values against the inhibitor concentration [I]. The x-intercept of this plot is equal to -Ki.[9]
-
Considerations for Slow-Binding Inhibitors: Phosphorus-based transition-state analogues can exhibit slow-binding kinetics. In such cases, the degree of inhibition will be time-dependent.
-
Experimental Approach: To determine the kinetic constants for slow-binding inhibitors, progress curves (product formation over time) are monitored at various inhibitor concentrations.
-
Data Analysis: The progress curves are fitted to an equation that describes the exponential decay from an initial steady-state rate to a final steady-state rate. The observed rate constant for the onset of inhibition (k_obs) is determined at each inhibitor concentration. A plot of k_obs versus inhibitor concentration can then be used to determine the individual association (kon) and dissociation (koff) rate constants, and ultimately the Ki.
Conclusion
This compound-based compounds, along with their phosphinic and phosphonic acid counterparts, represent a powerful class of enzyme inhibitors due to their ability to act as stable transition-state analogues. While phosphinic and phosphonic acids have been successfully developed into potent inhibitors of clinically relevant enzymes like ACE, the validation of this compound inhibitors is an emerging area with significant potential. The experimental workflows and protocols detailed in this guide provide a robust framework for the characterization and comparison of these promising therapeutic candidates. Rigorous kinetic analysis is crucial to accurately determine their potency and mechanism of action, paving the way for the development of next-generation enzyme inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphorus-containing inhibitors of angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Phosphinyloxy)acyl amino acid inhibitors of angiotensin converting enzyme (ACE). 1. Discovery of (S)-1-[6-amino-2-[[hydroxy(4-phenylbutyl)phosphinyl]oxy]-1-oxohexyl]-L -proline a novel orally active inhibitor of ACE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fosinopril - Wikipedia [en.wikipedia.org]
- 6. Fosinopril - BioPharma Notes [biopharmanotes.com]
- 7. Fosinopril: a new generation of angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of ACE pharmacophore in the phosphonopeptide metabolite K-26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. courses.edx.org [courses.edx.org]
- 10. youtube.com [youtube.com]
performance comparison of phosphonate- and carboxylate-modified electrodes
A Comparative Guide for Researchers in Biosensing and Drug Development
The functionalization of electrode surfaces is a critical step in the development of high-performance biosensors, neural interfaces, and various electrochemical devices. The choice of anchoring group to immobilize biorecognition molecules dictates the stability, sensitivity, and overall reliability of the sensor. Among the most prevalent chemical anchors, phosphonates and carboxylates offer distinct advantages and are suited for different substrates and applications. This guide provides an objective, data-driven comparison of their performance, complete with experimental protocols and mechanistic diagrams to inform your selection process.
At a Glance: Key Performance Differences
Phosphonate and carboxylate chemistries primarily differ in their binding mechanisms to electrode surfaces, which in turn influences the stability and order of the resulting self-assembled monolayer (SAM). Phosphonic acids form highly stable, covalent-like bonds with metal oxide surfaces such as titanium oxide (TiO₂), aluminum oxide (AlOₓ), and indium tin oxide (ITO).[1][2][3][4] This is due to the ability of the phosphonate group to form multidentate (mono-, bi-, or tridentate) bonds with the surface metal atoms.[1][3][5] In contrast, carboxylic acids typically form weaker, monodentate bonds with these same surfaces.[1][5] However, on noble metals like gold, carboxyl-terminated alkanethiols are a standard for creating functional surfaces, leveraging the strong gold-thiol bond for initial SAM formation.
The choice of functional group significantly impacts the performance of the final device. Phosphonate-based modifications are often superior in terms of long-term stability, especially in aqueous environments, making them ideal for implantable devices and long-term sensing applications.[6][7] Carboxylate modifications, while sometimes less stable on metal oxides, provide a versatile and widely-used platform for covalent immobilization of biomolecules via robust carbodiimide (EDC/NHS) chemistry, which has been shown to enhance the signal gain in certain electrochemical biosensors.[8][9][10]
Quantitative Performance Comparison
The following table summarizes the key performance metrics for phosphonate- and carboxylate-modified electrodes based on published experimental data.
| Performance Metric | Phosphonate-Modified Electrodes | Carboxylate-Modified Electrodes | Key Findings & Citations |
| Binding Strength/Affinity | High | Moderate to High | Phosphonates bind more strongly to metal oxide surfaces (e.g., AlOₓ, TiO₂) than carboxylates.[1][2][3] On gold, carboxylates are part of a thiol-based SAM, with affinity dictated by the Au-S bond. |
| Monolayer Stability | Excellent | Good to Moderate | Phosphonate SAMs on metal oxides exhibit superior hydrolytic and chemical stability compared to carboxylates.[4][6][7] Carboxylate SAMs on gold are stable, but the carboxylate linkage to a biomolecule can be a point of weakness. |
| Binding Modes | Mono-, Bi-, and Tridentate | Primarily Monodentate | The multidentate nature of phosphonate binding contributes to its high stability.[1][4][5] |
| Layer Ordering | Can form highly ordered SAMs | Ordering is dependent on chain length and packing | Studies on Ti-6Al-4V show phosphonic acid forms more ordered layers than carboxylic acid, leading to lower friction and adhesion.[4] |
| Biosensor Signal Gain | Application Dependent | Can be Enhanced | For electrochemical aptamer-based (EAB) sensors, carboxylate-terminated surfaces have been shown to significantly improve signal gain without compromising affinity.[9][10] |
| Common Substrates | Metal Oxides (AlOₓ, TiO₂, ZnO, ITO), Ti-alloys | Gold, Glassy Carbon, Metal Oxides | Phosphonates are the gold standard for metal oxides. Carboxylates are versatile and commonly used on gold (via thiols) and carbon (via electrografting or oxidation).[4][8] |
| pH Sensitivity | Stable over a broad pH range, but desorption can occur at high pH (>8). | Colloidal stability can be lost above pH 6 for some systems. | Phosphonic acids generally provide stability over a wider pH range than carboxylic acids in aqueous environments.[6] |
Experimental Protocols
Detailed and reproducible protocols are essential for achieving high-quality surface modifications. Below are representative methods for functionalizing electrode surfaces with carboxylates and phosphonates.
This protocol describes the formation of a carboxyl-terminated self-assembled monolayer (SAM) on a gold electrode surface, followed by the activation of the carboxyl groups using EDC/NHS chemistry for the covalent attachment of an amine-containing biomolecule (e.g., protein, aptamer).
-
Electrode Cleaning:
-
Polish the gold electrode surface with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Sonciate the electrode sequentially in ethanol and deionized (DI) water for 5 minutes each to remove polishing residues.
-
Perform electrochemical cleaning by cycling the potential in 0.5 M H₂SO₄ until a stable cyclic voltammogram characteristic of clean gold is obtained. Rinse thoroughly with DI water and dry under a stream of nitrogen.
-
-
SAM Formation:
-
Immediately immerse the clean electrode in an ethanol solution containing a mixture of a carboxyl-terminated alkanethiol (e.g., 11-mercaptoundecanoic acid, MUA) and a hydroxyl-terminated alkanethiol (e.g., 6-mercapto-1-hexanol, MCH) to control the density of carboxyl groups. A typical molar ratio is 1:3 MUA:MCH at a total concentration of 1 mM.
-
Allow the SAM to form by incubating for 12-24 hours at room temperature.
-
Rinse the electrode thoroughly with ethanol and DI water to remove non-chemisorbed thiols.
-
-
Carboxyl Group Activation:
-
Prepare a fresh activation solution containing 30 mM 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 15 mM N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., 0.1 M MES, pH 6.0).[8]
-
Immerse the carboxyl-functionalized electrode in the EDC/NHS solution for 1-2 hours at room temperature with gentle stirring to convert the surface carboxyl groups into reactive NHS-esters.[8][11]
-
Rinse the electrode with the buffer to remove excess EDC and NHS.
-
-
Biomolecule Immobilization:
-
Immediately immerse the activated electrode into a solution containing the amine-terminated biomolecule (e.g., 10 µM protein in PBS, pH 7.4).
-
Incubate for 2-4 hours at room temperature or 4°C overnight to allow covalent bond formation.
-
Rinse the electrode with buffer to remove non-specifically bound molecules. The electrode is now ready for use.
-
This protocol details the direct modification of a metal oxide surface with a phosphonic acid to create a stable, functional monolayer.
-
Substrate Cleaning and Hydroxylation:
-
Degrease the Ti-6Al-4V substrate by sonicating sequentially in acetone, ethanol, and DI water for 10-15 minutes each.
-
Activate the surface to generate hydroxyl groups by immersing it in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood).
-
Alternatively, a safer method is to treat the surface with an oxygen plasma cleaner for 5-10 minutes.
-
Rinse the substrate copiously with DI water and dry with a nitrogen stream.
-
-
Monolayer Formation:
-
Prepare a 1-5 mM solution of the desired phosphonic acid (e.g., octadecylphosphonic acid) in a suitable solvent like isopropanol or tetrahydrofuran (THF).
-
Immerse the clean, hydroxylated substrate in the phosphonic acid solution.[12]
-
Incubate for 24-48 hours at room temperature to allow for the formation of a dense, self-assembled monolayer.[4]
-
-
Rinsing and Curing:
-
Remove the substrate from the solution and rinse thoroughly with the solvent (isopropanol or THF) to remove any physisorbed molecules.
-
Dry the modified substrate under a stream of nitrogen.
-
To enhance the stability of the monolayer, an optional curing step can be performed by heating the substrate at 100-120°C for 1 hour.
-
-
Characterization:
-
Confirm the successful modification using surface characterization techniques such as contact angle goniometry (expect an increase in hydrophobicity for alkylphosphonic acids), X-ray Photoelectron Spectroscopy (XPS) to detect the phosphorus signal, and Fourier-Transform Infrared Spectroscopy (FTIR) to observe P-O-metal bond formation.[4][13]
-
Visualization of Mechanisms and Workflows
To better illustrate the chemical processes and logical flows, the following diagrams were generated using Graphviz.
Caption: Workflow for biomolecule immobilization on a carboxylate-modified electrode via EDC/NHS chemistry.
Caption: Direct self-assembly workflow for modifying a metal oxide surface with phosphonic acid.
Caption: A generalized signaling pathway for an electrochemical biosensor.
Conclusion
The selection between phosphonate and carboxylate surface modifications is not a matter of universal superiority but one of strategic alignment with the application's specific requirements.
Choose Phosphonate Modification When:
-
The substrate is a metal oxide (e.g., TiO₂, AlOₓ, ITO).
-
Exceptional long-term stability and resistance to hydrolysis are paramount, such as in implantable sensors or devices for continuous monitoring.
-
A highly ordered, dense monolayer is required to control surface properties like friction or adhesion.[4]
Choose Carboxylate Modification When:
-
The substrate is gold or carbon, where well-established protocols exist.
-
The goal is to immobilize a wide range of amine-containing biomolecules using the highly efficient and reliable EDC/NHS coupling chemistry.[8]
-
The application is an electrochemical biosensor where enhancing signal gain is a key objective, as has been demonstrated for aptamer-based sensors.[9][10]
By understanding the fundamental differences in their binding mechanisms and performance characteristics, researchers can make an informed decision, paving the way for the development of more robust, sensitive, and reliable electrochemical devices.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Phosphonate- and Carboxylate-Based Self-Assembled Monolayers for Organic Devices: A Theoretical Study of Surface Binding on Aluminum Oxide with Experimental Support [agris.fao.org]
- 4. mdpi.com [mdpi.com]
- 5. Phosphonate- and carboxylate-based self-assembled monolayers for organic devices: a theoretical study of surface binding on aluminum oxide with experimental support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. princeton.edu [princeton.edu]
- 8. Study of surface modification strategies to create glassy carbon-supported, aptamer-based sensors for continuous molecular monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. expresspolymlett.com [expresspolymlett.com]
- 12. Research Collection | ETH Library [research-collection.ethz.ch]
- 13. mdpi.com [mdpi.com]
Navigating Stability: A Comparative Guide to the Hydrolysis of Phosphonate and Phosphate Esters
For researchers, scientists, and drug development professionals, the choice between a phosphonate and a phosphate ester can be critical to the success of a molecule, particularly in therapeutic applications. A key differentiator is their hydrolytic stability, which dictates their persistence and activation profile in biological systems. This guide provides an objective comparison of the hydrolytic stability of these two classes of compounds, supported by experimental data and detailed methodologies.
The fundamental difference between phosphonate and phosphate esters lies in their core structure. Phosphate esters possess a P-O-C bond, while phosphonates feature a more robust P-C bond, replacing one of the ester oxygen atoms. This seemingly subtle variation has profound implications for their chemical reactivity, particularly their susceptibility to hydrolysis. Generally, phosphonate esters exhibit significantly greater resistance to both chemical and enzymatic hydrolysis compared to their phosphate counterparts.[1][2] This enhanced stability is a cornerstone of their utility as isosteric mimics of phosphates in drug design, allowing for improved metabolic stability.[1][3]
Quantitative Comparison of Hydrolytic Stability
The difference in hydrolytic stability can be quantified by comparing the hydrolysis rate constants (k) or half-lives (t½) of structurally analogous phosphonate and phosphate esters under identical conditions. The following table summarizes key experimental data from the literature.
| Compound Class | Specific Compounds Compared | Condition | Rate Constant (k) or Half-life (t½) | Reference |
| Aryl Esters | Bis(3-(3,4-dicyanophenoxy)phenyl) phenyl phosphate | pH 7, 25°C | k = 1.0 x 10⁻⁵ h⁻¹ | Bulgakov et al., 2017[4][5][6] |
| Bis(3-(3,4-dicyanophenoxy)phenyl) phenylphosphonate | pH 7, 25°C | No hydrolysis detected after 48h | Bulgakov et al., 2017[4][5][6] | |
| Bis(3-(3,4-dicyanophenoxy)phenyl) phenyl phosphate | pH 10, 25°C | k = 2.1 x 10⁻³ h⁻¹ | Bulgakov et al., 2017[4][5][6] | |
| Bis(3-(3,4-dicyanophenoxy)phenyl) phenylphosphonate | pH 10, 25°C | k = 1.0 x 10⁻⁵ h⁻¹ | Bulgakov et al., 2017[4][5][6] | |
| Prodrugs | bis(POM)-PMEA (phosphonate prodrug) | Human Plasma | t½ ≈ 4 hours (for the first POM group) | Starrett et al., 1992; Srinivas et al., 1993[7] |
| A representative bis-POM phosphate prodrug | Plasma | t½ ≈ 5 minutes | Wiemer & Wiemer, 2015[8] | |
| Phosphonamidate prodrugs of a butyrophilin ligand | Human Plasma | t½ > 24 hours | Hsiao et al., 2018[9] |
Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions. However, they collectively illustrate the general trend of higher stability for phosphonate esters.
The data clearly demonstrates the superior stability of the phosphonate ester, which showed no detectable hydrolysis at neutral pH and a significantly slower rate of hydrolysis at alkaline pH compared to its phosphate analog.[4][5][6] This trend is further supported by studies on prodrugs, where phosphonate-based designs often exhibit substantially longer plasma half-lives, a desirable trait for controlled drug release.[7][8][9]
Factors Influencing Hydrolytic Stability
Several factors can influence the rate of hydrolysis for both phosphonate and phosphate esters:
-
pH: Hydrolysis can be catalyzed by both acid and base. The pH-rate profile is specific to the individual ester. For the phthalonitrile-bridged esters mentioned above, hydrolysis was significantly accelerated at pH 10 for both the phosphate and phosphonate, though the phosphate ester remained far more labile.[4][5][6]
-
Temperature: As with most chemical reactions, an increase in temperature generally accelerates the rate of hydrolysis.
-
Steric Hindrance: The steric bulk of the groups attached to the phosphorus atom can significantly impact the rate of hydrolysis. For a series of ethyl phosphinates, an increase in the steric hindrance of the alkyl groups led to a dramatic decrease in the rate of alkaline hydrolysis. For example, relative rate constants of 260, 41, and 0.08 were reported for the alkaline hydrolysis of diethyl, diisopropyl, and di-tert-butyl phosphinates, respectively.[2]
-
Electronic Effects: The electronic properties of the substituents also play a crucial role. Electron-withdrawing groups can increase the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack.
Experimental Protocols
The determination of hydrolytic stability typically involves monitoring the disappearance of the parent ester or the appearance of a hydrolysis product over time under controlled conditions (e.g., constant pH and temperature).
General Protocol for Kinetic Analysis of Hydrolysis
This protocol outlines a general method for determining the pseudo-first-order rate constant of hydrolysis.
1. Sample Preparation:
- Prepare a stock solution of the phosphonate or phosphate ester of interest in a suitable organic solvent (e.g., acetonitrile or DMSO).
- Prepare aqueous buffer solutions at the desired pH values (e.g., pH 4, 7, and 10).
2. Hydrolysis Reaction:
- Initiate the hydrolysis reaction by diluting a small volume of the stock solution into a pre-heated buffer solution to a final desired concentration.
- Maintain the reaction mixture at a constant temperature using a water bath or thermostat.
3. Monitoring the Reaction:
- At predetermined time intervals, withdraw aliquots from the reaction mixture.
- Quench the reaction if necessary (e.g., by adding a strong acid or base, or by rapid freezing).
- Analyze the concentration of the remaining parent ester and/or the formed hydrolysis product using a suitable analytical technique. Common methods include:
- High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating and quantifying the components of the reaction mixture.
- ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is particularly useful for phosphorus-containing compounds, allowing for the direct monitoring of the parent ester and its phosphorus-containing hydrolysis products.
- UV-Vis Spectrophotometry: If one of the hydrolysis products is chromophoric (absorbs light at a specific wavelength), its formation can be monitored continuously. A classic example is the hydrolysis of p-nitrophenyl phosphate (pNPP) to the yellow p-nitrophenolate ion.[10][11][12]
4. Data Analysis:
- Plot the natural logarithm of the concentration of the parent ester versus time.
- For a first-order or pseudo-first-order reaction, this plot will be linear.
- The pseudo-first-order rate constant (k) is the negative of the slope of this line.
- The half-life (t½) of the ester can then be calculated using the equation: t½ = 0.693 / k.
Below is a graphical representation of this experimental workflow.
Application in Signaling Pathways: The BTN3A1 Example
The differential stability of phosphonates and phosphates is leveraged in the study of biological signaling pathways. A pertinent example is the activation of Vγ9Vδ2 T cells, a type of immune cell, through the Butyrophilin 3A1 (BTN3A1) receptor.
Naturally occurring phosphoantigens, such as (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP), are pyrophosphate compounds that can activate Vγ9Vδ2 T cells by binding to the intracellular B30.2 domain of BTN3A1.[8] This binding event triggers a conformational change in BTN3A1, leading to the activation of the T cell and an immune response. However, these natural phosphoantigens are metabolically labile due to the presence of the phosphate ester linkages.
To overcome this instability, researchers have synthesized phosphonate analogs of these phosphoantigens. These more stable phosphonate compounds can still bind to the B30.2 domain of BTN3A1 and elicit a similar immune response, but they are more resistant to degradation in biological systems. This allows for a more sustained activation of the Vγ9Vδ2 T cells, which is advantageous for therapeutic applications. The following diagram illustrates this signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. HEALTH EFFECTS - Toxicological Profile for Parathion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphonamidate prodrugs of a butyrophilin ligand display plasma stability and potent Vγ9Vδ2 T cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. neb.com [neb.com]
A Comparative Analysis of the Acidity of Phosphonic and Carboxylic Acids for Researchers and Drug Development Professionals
A deep dive into the comparative acidity of phosphonic and carboxylic acids reveals significant differences in their physicochemical properties, profoundly impacting their application in drug design and development. This guide provides a comprehensive analysis of their relative acidities, supported by experimental data and detailed methodologies, to inform researchers and scientists in their molecular design endeavors.
Phosphonic acids are consistently more acidic than their carboxylic acid counterparts. The first acid dissociation constant (pKa1) for phosphonic acids is generally 2 to 3 log units lower than that of corresponding carboxylic acids.[1][2] This heightened acidity stems from the electronic structure of the phosphonate group, which facilitates proton donation. Phosphonic acids are diprotic, exhibiting two pKa values, while carboxylic acids are monoprotic. The second acid dissociation constant (pKa2) of phosphonic acids is typically in the range of 5.3 to 8.2.[1]
Quantitative Comparison of Acidity: pKa Values
To illustrate the quantitative differences in acidity, the following tables summarize the pKa values for a range of phosphonic and carboxylic acids.
Table 1: pKa Values of Unsubstituted and Alkyl-Substituted Acids
| Acid Type | Compound | pKa1 | pKa2 |
| Phosphonic Acid | Phosphonic acid (H3PO3) | ~2.0 | ~6.6 |
| Methylphosphonic acid | ~2.3 | ~7.7 | |
| Ethylphosphonic acid | ~2.4 | ~8.0 | |
| Carboxylic Acid | Formic acid | 3.77 | - |
| Acetic acid | 4.76 | - | |
| Propanoic acid | 4.87 | - |
Table 2: pKa Values of Aryl-Substituted Acids
| Acid Type | Compound | pKa1 | pKa2 |
| Phosphonic Acid | Phenylphosphonic acid | 1.42 | 6.92[1] |
| Carboxylic Acid | Benzoic acid | 4.19[1] | - |
Table 3: Effect of Electron-Withdrawing and Electron-Donating Groups on Acidity
| Acid Type | Substituent Group | Compound | pKa |
| Phosphonic Acid | Electron-Withdrawing (p-NO2) | p-Nitrophenylphosphonic acid | ~1.1 |
| Electron-Donating (p-OCH3) | p-Methoxyphenylphosphonic acid | ~1.9 | |
| Carboxylic Acid | Electron-Withdrawing (p-NO2) | p-Nitrobenzoic acid | 3.44[3] |
| Electron-Donating (p-OCH3) | p-Methoxybenzoic acid | 4.47[3] |
Factors Influencing Acidity
The acidity of both phosphonic and carboxylic acids is significantly influenced by the nature of the substituents on the organic moiety.
-
Electron-Withdrawing Groups (EWGs): Substituents that are electron-withdrawing, such as nitro (-NO2) or halo (-Cl, -F) groups, increase the acidity of both phosphonic and carboxylic acids.[3][4] These groups stabilize the resulting anion (phosphonate or carboxylate) through an inductive effect, thereby facilitating the release of a proton and lowering the pKa value.[3][4]
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups, such as alkyl (-CH3) or methoxy (-OCH3) groups, decrease acidity.[3] They destabilize the conjugate base by increasing electron density, making proton donation less favorable and resulting in a higher pKa.[3]
The following diagram illustrates the dissociation equilibria for phosphonic and carboxylic acids.
Caption: Dissociation equilibria of phosphonic and carboxylic acids.
Experimental Determination of pKa
The pKa values presented in this guide are typically determined experimentally using potentiometric titration.
Experimental Protocol: Potentiometric Titration
-
Preparation of the Analyte Solution: A solution of the phosphonic or carboxylic acid of known concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically purified water.
-
Calibration of the pH Electrode: The pH meter and electrode are calibrated using standard buffer solutions of known pH (e.g., pH 4.0, 7.0, and 10.0).
-
Titration Setup: A specific volume of the analyte solution is placed in a beaker with a magnetic stirrer. The calibrated pH electrode is immersed in the solution.
-
Titration with a Standard Base: A standard solution of a strong base, typically sodium hydroxide (NaOH) of known concentration (e.g., 0.1 M), is added to the analyte solution in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: The collected data of pH versus the volume of titrant added is plotted to generate a titration curve. The pKa value is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. For diprotic phosphonic acids, two half-equivalence points will be observed, corresponding to pKa1 and pKa2.
The following diagram outlines the general workflow for determining pKa values via potentiometric titration.
Caption: Experimental workflow for pKa determination.
Implications in Drug Development
The choice between a phosphonic acid and a carboxylic acid moiety in a drug molecule can have profound consequences for its biological activity and pharmacokinetic properties. Phosphonic acids are often considered as bioisosteres of carboxylic acids.[5]
-
Binding Affinity: The higher acidity and the tetrahedral geometry of the phosphonate group can lead to stronger and more specific interactions with biological targets compared to the planar carboxylate group. Phosphonic acids can act as mimics of phosphate groups, which are ubiquitous in biological systems, potentially leading to enhanced binding to phosphate-binding sites in enzymes.[6]
-
Pharmacokinetics: The increased acidity of phosphonic acids generally leads to higher water solubility and lower lipophilicity (logP) compared to their carboxylic acid analogs.[2] This can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While increased polarity can be beneficial for solubility, it may also hinder cell membrane permeability.
-
Case in Point - Antiviral Drug Development: A notable example of the successful application of phosphonic acids in drug development is in the field of antiviral agents. Acyclic nucleoside phosphonates, such as tenofovir, are potent inhibitors of viral reverse transcriptase. The phosphonate group is crucial for their mechanism of action, mimicking the natural phosphate group of nucleotides and leading to chain termination of viral DNA. The replacement of a carboxylic acid with a phosphonic acid can, in some cases, improve the efficacy and pharmacokinetic profile of a drug.
The logical relationship between the choice of acidic group and its impact on drug properties is depicted below.
Caption: Impact of acidic group choice on drug properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chelation Efficiency: Phosphonate vs. Carboxylate-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chelating agent is a critical decision in numerous scientific endeavors, from drug development to environmental remediation. The efficacy of a chelator is primarily dictated by its ability to form stable, soluble complexes with metal ions. This guide provides an objective comparison of the chelation efficiency of two common classes of ligands: phosphonate-based and carboxylate-based chelators. This analysis is supported by experimental data to aid researchers in making informed decisions for their specific applications.
Quantitative Comparison of Chelation Performance
The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a stronger and more stable complex. The following tables summarize the stability constants for various metal ions with representative phosphonate and carboxylate ligands.
Table 1: Stability Constants (log K) of Metal-Chelate Complexes with NOTA (carboxylate) and NOTP (phosphonate)
| Metal Ion | NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) | NOTP (1,4,7-triazacyclononane-1,4,7-triyl-tris(methylenephosphonic acid)) |
| Fe(III) | 28.3[1] | 29.6[1] |
Table 2: Stability Constants (log K) of Metal-Chelate Complexes with EDTA (carboxylate) and EDTMP (phosphonate)
| Metal Ion | EDTA (Ethylenediaminetetraacetic acid) | EDTMP (Ethylenediamine tetra(methylene phosphonic acid)) |
| Ca(II) | 10.7 | 9.7 |
| Mg(II) | 8.7 | 8.8 |
| Cu(II) | 18.8 | 23.2 |
| Fe(III) | 25.1 | >30 |
| Zn(II) | 16.5 | 19.9 |
Note: Stability constants can vary with experimental conditions such as temperature and ionic strength.
From the data, it is evident that phosphonate-based ligands, such as NOTP and EDTMP, generally form more stable complexes with several metal ions, particularly trivalent cations like Fe(III), compared to their carboxylate-based counterparts, NOTA and EDTA.
Experimental Protocols
Accurate determination of chelation efficiency is paramount for the selection of a suitable chelating agent. The following are detailed methodologies for key experiments used to evaluate and compare the performance of phosphonate and carboxylate-based ligands.
Potentiometric Titration for Stability Constant Determination
This method involves monitoring the change in pH of a solution containing a metal ion and the chelating agent upon the addition of a standard base.
Protocol:
-
Solution Preparation: Prepare standardized solutions of the metal salt (e.g., 0.01 M CuSO₄), the chelating agent (e.g., 0.01 M phosphonate or carboxylate ligand), a strong acid (e.g., 0.1 M HCl), and a strong, carbonate-free base (e.g., 0.1 M NaOH). A background electrolyte (e.g., 0.1 M KCl) is used to maintain constant ionic strength.
-
Calibration: Calibrate the pH electrode and potentiometer using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Titration Procedure:
-
In a thermostatted titration vessel, pipette a known volume of the chelating agent solution and the metal salt solution.
-
Add the background electrolyte and adjust the initial pH to the acidic range (e.g., pH 2-3) with the standard acid.
-
Titrate the solution with the standard NaOH solution, recording the pH value after each addition.
-
Continue the titration until the pH reaches the alkaline range (e.g., pH 11-12).
-
-
Data Analysis: Plot the pH versus the volume of NaOH added to obtain the titration curve. The protonation constants of the ligand and the stability constants of the metal-ligand complexes can be calculated from the titration data using specialized software such as Hyperquad.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding interaction between a metal ion and a ligand, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation: Prepare solutions of the metal ion and the chelating agent in the same buffer to minimize heat of dilution effects. The concentration of the ligand in the syringe should be 10-20 times higher than the concentration of the metal ion in the sample cell.
-
Instrument Setup: Set the experimental temperature, stirring speed, and injection parameters (volume and duration) on the ITC instrument.
-
Titration:
-
Load the metal ion solution into the sample cell and the chelating agent solution into the injection syringe.
-
Perform a series of injections of the ligand solution into the sample cell.
-
The heat change associated with each injection is measured and recorded.
-
-
Data Analysis: The raw data is integrated to obtain a plot of heat change per injection versus the molar ratio of ligand to metal. This binding isotherm is then fitted to a suitable binding model to determine the stability constant (K), enthalpy change (ΔH), and stoichiometry (n) of the interaction.
Spectrophotometric Methods (Job's Method of Continuous Variation)
This method is used to determine the stoichiometry of a metal-ligand complex by measuring the absorbance of a series of solutions with varying mole fractions of the metal and ligand.
Protocol:
-
Solution Preparation: Prepare equimolar stock solutions of the metal salt and the chelating agent (e.g., 1 mM).
-
Preparation of Mixed Solutions: Prepare a series of solutions with a constant total molar concentration but varying mole fractions of the metal and ligand. For example, mix X mL of the metal solution with (10-X) mL of the ligand solution, where X varies from 0 to 10.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex.
-
Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed.
Visualizing a Logical Workflow for Chelator Comparison
The selection of an optimal chelating agent involves a systematic evaluation of several factors. The following diagram illustrates a logical workflow for comparing phosphonate and carboxylate-based ligands.
Caption: A logical workflow for the comparative evaluation of chelating agents.
Conceptual Involvement in Biological Signaling Pathways
Both phosphonate and carboxylate-based molecules can play significant roles in biological signaling, often by mimicking endogenous molecules.
Caption: Conceptual roles of phosphonates and carboxylates in signaling pathways.
Phosphonates, due to their structural similarity to phosphates and carboxylates, can act as competitive inhibitors of enzymes that process these substrates.[2][3][4][5] This inhibitory action can modulate various metabolic and signaling pathways. Carboxylate-containing molecules, such as amino acids and other metabolites, are intimately involved in cellular processes like calcium signaling, where they can chelate calcium ions and influence downstream signaling events.
References
- 1. benchchem.com [benchchem.com]
- 2. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide to Phosphonate-Based Sensors for Heavy Metal Detection
For Researchers, Scientists, and Drug Development Professionals
The escalating issue of heavy metal contamination in our environment necessitates the development of robust, sensitive, and selective detection methods. Among the various technologies, phosphonate-based sensors have emerged as a promising platform for monitoring heavy metal ions. This guide provides an objective comparison of phosphonate-based sensors with alternative detection methods, supported by experimental data. Detailed methodologies for key experiments are outlined, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding.
Performance Comparison of Heavy Metal Sensors
The efficacy of a sensor is determined by several key performance indicators, including its limit of detection (LOD), sensitivity, and the specific heavy metal ions it can detect. The following tables summarize the performance of various phosphonate-based sensors and compare them with other common sensing technologies.
Table 1: Performance of Phosphonate-Based Heavy Metal Sensors
| Sensor Type | Target Analyte | Limit of Detection (LOD) | Sensitivity | Reference |
| Amino-functionalized gold sensor with phosphonate groups | Pb²⁺ | 0.41 nM | 5.84 µA nM⁻¹cm⁻² | [1] |
| Amino-functionalized gold sensor with phosphonate groups | Hg²⁺ | 35 pM | 10 µA nM⁻¹cm⁻² | [1] |
| Phosphonate-functionalized polyfluorene film (in THF) | Fe³⁺ | 8.4 ppb | Not Specified | [2] |
| Phosphonate-functionalized polyfluorene film (in aqueous solution) | Fe³⁺ | 0.14 ppm | Not Specified | [2] |
Table 2: Performance of Alternative Heavy Metal Sensing Technologies
| Sensor Type | Target Analyte(s) | Limit of Detection (LOD) | Linear Range | Reference |
| Fluorescent Aptasensor | Hg²⁺ | 4.28 nM | 14.2 nM - 300 nM | [3] |
| Graphene Oxide/Silver Nanowire Composite | Cd²⁺, Hg²⁺, Pb²⁺ | Not specified, broad detection range | 5µM - 10 mM | [4] |
| Rhodamine B-derived Schiff Base | Fe³⁺ | 4.63 nM | Not Specified | [5] |
| Rhodamine B-derived Schiff Base | Cu²⁺ | 526.4 nM | Not Specified | [5] |
| Dumbbell-like Au/Fe₃O₄ Nanoparticles on SPCE | Arsenic | 0.0215 ppb | 0.1 - 10 ppb | [6] |
| ZIF-67/rGO Composite | Pb²⁺ | 5 ppb | 5 - 100 ppb | [7] |
| ZIF-67/rGO Composite | Cd²⁺ | 2.93 ppb | 5 - 100 ppb | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of sensor performance. Below are outlines of typical experimental protocols for the validation of phosphonate-based sensors.
Protocol 1: Electrochemical Detection of Pb²⁺ and Hg²⁺ using a Phosphonate-Functionalized Sensor
This protocol is based on the methodology of anodic square wave stripping voltammetry (SWASV).
-
Electrode Preparation: A screen-printed gold electrode (SPGE) is functionalized with amino groups, followed by the attachment of phosphonate moieties.
-
Electrochemical Cell Setup: The functionalized SPGE is used as the working electrode, with a platinum wire as the counter electrode and an Ag/AgCl electrode as the reference.
-
Pre-treatment and Deposition: The electrode is conditioned at a specific potential and time. Subsequently, the heavy metal ions are deposited onto the electrode surface at a defined deposition potential and time in a suitable electrolyte solution (e.g., acetate buffer).
-
Stripping: The potential is scanned in the positive direction using a square wave waveform. The heavy metal ions are stripped from the electrode, generating a current peak.
-
Data Analysis: The peak height of the stripping current is proportional to the concentration of the heavy metal ion. A calibration curve is constructed by measuring the peak currents at different concentrations to determine the sensitivity and LOD.[1]
Protocol 2: Fluorescent Detection of Fe³⁺ using a Phosphonate-Functionalized Polyfluorene Film
This protocol describes the use of a fluorescent polymer film for heavy metal detection.
-
Sensor Fabrication: A phosphonate-functionalized polyfluorene is covalently immobilized on a glass substrate.
-
Fluorescence Measurement: The fluorescence emission spectrum of the film is recorded using a fluorescence spectrophotometer.
-
Titration with Fe³⁺: Aliquots of a standard Fe³⁺ solution are added to the solution in contact with the film (either organic THF or an aqueous solution).
-
Fluorescence Quenching Analysis: The fluorescence intensity is measured after each addition of Fe³⁺. The quenching of fluorescence is indicative of the binding of Fe³⁺ to the phosphonate groups.
-
Data Analysis: The quenching efficiency is plotted against the concentration of Fe³⁺. The limit of detection is calculated from the calibration curve, typically based on a signal-to-noise ratio of 3.[2]
Visualizations of Signaling Pathways and Workflows
Visual diagrams help in conceptualizing the complex interactions and processes involved in sensing. The following diagrams were generated using Graphviz (DOT language).
Signaling Pathway for a Phosphonate-Based Fluorescent Sensor
The following diagram illustrates the "turn-off" sensing mechanism based on fluorescence quenching.
Caption: Fluorescence quenching mechanism in a phosphonate-based sensor.
Experimental Workflow for Electrochemical Detection
This diagram outlines the key steps in the electrochemical detection of heavy metals using stripping voltammetry.
Caption: Workflow for anodic stripping voltammetry analysis.
Logical Relationship of Sensor Components
This diagram illustrates the fundamental components of a chemical sensor and their interaction.
Caption: Interrelationship of components in a phosphonate-based sensor.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Electrochemical Sensor for Metal Ions and Phosphate Ion Detection for " by Md Faisal Kabir [openprairie.sdstate.edu]
- 5. Frontiers | Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry [frontiersin.org]
- 6. Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eeer.org [eeer.org]
A Comparative Guide to the Cytotoxicity of Phosphonate and Bisphosphonate Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic profiles of phosphonate and bisphosphonate drug candidates, supported by experimental data. The information is curated to assist in the evaluation and selection of compounds for further investigation in drug discovery and development.
Executive Summary
Phosphonates and bisphosphonates are classes of organophosphorus compounds with a wide range of therapeutic applications, including the treatment of bone disorders and as potential anticancer agents. Their cytotoxic effects are of significant interest in oncology research. This guide delineates the distinct mechanisms of action and compares the cytotoxic potency of various phosphonate and bisphosphonate derivatives based on available in vitro data.
Bisphosphonates are categorized into two main classes with different mechanisms of cytotoxic action. Non-nitrogen-containing bisphosphonates are metabolized into cytotoxic ATP analogs that induce apoptosis.[1][2] In contrast, the more potent nitrogen-containing bisphosphonates (N-BPs) inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway, leading to the disruption of essential cellular processes and subsequent apoptosis.[1][2]
Phosphonates, particularly α-aminophosphonates and α-hydroxyphosphonates, have also demonstrated significant cytotoxic activity against various cancer cell lines.[3][4] Their mechanisms of action often involve the induction of apoptosis through pathways such as the mitochondrial apoptotic pathway, characterized by the production of reactive oxygen species (ROS) and activation of caspases.[5]
Data Presentation: Comparative Cytotoxicity
The following tables summarize the in vitro cytotoxicity of selected phosphonate and bisphosphonate compounds against various cancer cell lines, presented as half-maximal inhibitory concentrations (IC50) or growth inhibitory concentrations (GI50). It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
Table 1: Cytotoxicity of Phosphonate Derivatives
| Compound Class | Derivative | Cell Line | IC50 / GI50 (µM) | Reference |
| α-Aminophosphonate | Phosphinoylmethyl-aminophosphonate 2e | PC-3 (Prostate Adenocarcinoma) | 29.4 | [3] |
| α-Aminophosphonate | Phosphinoylmethyl-aminophosphonate 2d | MDA-MB-231 (Breast Adenocarcinoma) | 45.8 | [3] |
| α-Aminophosphonate | Phosphonoylmethyl-aminophosphonate 2b | A431 (Epidermoid Carcinoma) | 53.2 | [3] |
| α-Aminophosphonate | Phosphinoylmethyl-aminophosphonate 2e | MDA-MB-231 (Breast Adenocarcinoma) | 55.1 | [3] |
| α-Hydroxyphosphonate | Dibenzyl-α-diphenyl-OPP (10a) | Mes-Sa/Dx5 (Uterine Sarcoma) | ~10 | [6] |
| α-Hydroxyphosphonate | Dibenzyl-α-diphenyl-OPP (10c) | Mes-Sa/Dx5 (Uterine Sarcoma) | ~10 | [6] |
| Phosphonate Prodrug Metabolite | 2-Naphthol | BxPC3 (Pancreatic Cancer) | 21 | [7] |
| Phosphonate Prodrug Metabolite | 1-Naphthol | BxPC3 (Pancreatic Cancer) | 82 | [7] |
Table 2: Cytotoxicity of Bisphosphonate Derivatives
| Compound | Cell Line | IC50 / GI50 (µM) | Incubation Time | Reference |
| Zoledronate | CHLA-90 (Neuroblastoma) | 3.97 | 72h | [8] |
| Alendronate | CHLA-90 (Neuroblastoma) | 9.55 | 72h | [8] |
| Pamidronate | CHLA-90 (Neuroblastoma) | >12.8 | 72h | [8] |
| Ibandronate | CHLA-90 (Neuroblastoma) | >12.8 | 72h | [8] |
| Alendronate | SH-SY5Y (Neuroblastoma) | 22.4 | 72h | [8] |
| Zoledronate | SH-SY5Y (Neuroblastoma) | 34.1 | 72h | [8] |
| Ibandronate | SH-SY5Y (Neuroblastoma) | >34.1 | 72h | [8] |
| Pamidronate | SH-SY5Y (Neuroblastoma) | >34.1 | 72h | [8] |
| Incadronate (YM175) | Isolated Rabbit Osteoclasts | Viability decreased at 300 | 24h | [9] |
| Alendronate | Isolated Rabbit Osteoclasts | No significant change up to 3000 | 24h | [9] |
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of phosphonates and bisphosphonates are mediated through distinct signaling pathways, leading to apoptosis.
Bisphosphonate-Induced Apoptosis
Non-Nitrogen-Containing Bisphosphonates (NN-BPs): These compounds, such as clodronate and etidronate, are intracellularly metabolized into non-hydrolyzable ATP analogs.[1] These analogs interfere with ATP-dependent cellular processes, leading to mitochondrial dysfunction and ultimately apoptosis.[2]
Figure 1: NN-BP Cytotoxicity Pathway.
Nitrogen-Containing Bisphosphonates (N-BPs): More potent N-BPs, like zoledronic acid and alendronate, do not form ATP analogs. Instead, they inhibit farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway.[1][2] This inhibition prevents the synthesis of isoprenoid lipids necessary for the post-translational modification (prenylation) of small GTPases, which are crucial for various cellular functions, including survival. Disruption of these processes triggers apoptosis.[1]
Figure 2: N-BP Cytotoxicity Pathway.
α-Aminophosphonate-Induced Apoptosis
Several α-aminophosphonate derivatives have been shown to induce apoptosis in cancer cells through the mitochondrial pathway. This process is often initiated by an increase in intracellular reactive oxygen species (ROS), which leads to a loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade.[5]
Figure 3: α-Aminophosphonate Apoptosis Pathway.
Experimental Protocols
Standardized in vitro assays are essential for determining the cytotoxicity of drug candidates. The following are detailed methodologies for two commonly used assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
Workflow:
Figure 4: MTT Assay Workflow.
Materials:
-
96-well flat-bottom microplates
-
Cancer cell lines of interest
-
Complete culture medium
-
Test compounds (phosphonates, bisphosphonates)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate spectrophotometer
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the existing medium from the wells and add the medium containing the test compounds. Include untreated control wells.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, allowing formazan crystals to form.
-
Carefully remove the medium and add 100-150 µL of a solubilization solvent to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Workflow:
Figure 5: LDH Assay Workflow.
Materials:
-
96-well flat-bottom microplates
-
Cancer cell lines of interest
-
Complete culture medium
-
Test compounds
-
LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)
-
Microplate spectrophotometer
Procedure:
-
Seed cells and treat them with various concentrations of the test compounds as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubate the plates for the desired exposure time.
-
After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Carefully transfer a specific volume of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for approximately 30 minutes, protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Calculate the percentage of cytotoxicity based on the absorbance values of the experimental and control wells.
Conclusion
Both phosphonate and bisphosphonate classes of compounds exhibit significant cytotoxic potential against a range of cancer cell lines. Nitrogen-containing bisphosphonates are particularly potent, with well-defined mechanisms of action targeting the mevalonate pathway. Various phosphonate derivatives, such as α-aminophosphonates, also show promise as cytotoxic agents, often inducing apoptosis through mitochondrial pathways. The selection of a particular drug candidate for further development will depend on a comprehensive evaluation of its potency, selectivity, and specific mechanism of action against the target cancer type. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in this field.
References
- 1. Mechanisms of action of bisphosphonates in oncology: a scientific concept evolving from antiresorptive to anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Activity of Distinct Families of Phosphonic Acid Derivatives - A Chemocentric Approach to Assess Their Molecular Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 5. Synthesis, antiproliferative and apoptosis-inducing effects of novel asiatic acid derivatives containing α-aminophosphonates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medium.com [medium.com]
- 9. Comparison of cytotoxic effects of bisphosphonates in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Phosphonous Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Phosphonous acid, also known as hypophosphorous acid or phosphinic acid, is a corrosive substance that requires careful management to mitigate risks. This guide provides essential information on the proper disposal procedures for this compound, emphasizing safety and compliance with regulatory standards.
Immediate Safety and Hazard Profile
This compound is a corrosive material that can cause severe skin burns and eye damage. It is crucial to handle this chemical in a well-ventilated area, preferably within a fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Core Disposal Procedures
The universally recommended method for the disposal of this compound is through a licensed and qualified hazardous waste disposal company. This ensures that the waste is managed in accordance with all local, regional, and national regulations. Attempting to neutralize or treat chemical waste without established and validated protocols can be dangerous and may lead to unintended hazardous reactions.
Key Steps for Disposal:
-
Containment: Collect waste this compound in a designated, properly labeled, and corrosion-resistant container. Ensure the container is sealed to prevent leaks or spills.
-
Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.
-
Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.
For Small Spills:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Neutralize: Cautiously neutralize the spill with a suitable basic substance, such as sodium bicarbonate or soda ash. Apply the neutralizing agent slowly and from the perimeter of the spill inwards.
-
Absorb: Once neutralized, absorb the residue with an inert material like sand, vermiculite, or a commercial spill absorbent.
-
Collect and Dispose: Collect the absorbed material into a designated hazardous waste container and dispose of it through a licensed waste disposal contractor.
For Large Spills:
In the case of a large spill, evacuate the area immediately and contact your institution's emergency response team or EHS department. Do not attempt to clean up a large spill without the proper training and equipment.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | H₃PO₂ | [1] |
| Molar Mass | 66.00 g/mol | [1] |
| Appearance | Colorless, oily liquid or deliquescent crystals | [1] |
| pKa | 1.2 | [1] |
| Decomposition Temperature | Decomposes above 130 °C | [1] |
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical. The neutralization of chemical waste should only be performed by trained personnel with a thorough understanding of the potential hazards involved.
References
Personal protective equipment for handling Phosphonous acid
Essential Safety and Handling Guide for Phosphonous Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound, also known as phosphonic acid. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is a corrosive solid that can cause severe skin burns and serious eye damage.[1][2] Inhalation of dust may lead to respiratory irritation.[1] It is also harmful if swallowed.[2][3] Therefore, strict adherence to PPE protocols is mandatory.
| Hazard Classification | GHS Hazard Statements (Anticipated) | Recommended Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[1] H315: Causes skin irritation.[1] | Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene, PVC).[1][4][5] Clothing: Chemical-resistant lab coat or apron, long pants, and closed-toe shoes.[1][4] |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage.[1] H319: Causes serious eye irritation.[1][6] | Eye Protection: Chemical safety goggles are required. A full-face shield must be worn in conjunction with goggles when handling larger quantities or when there is a splash hazard.[1][3][4] |
| Respiratory Irritation | H335: May cause respiratory irritation.[1][6] | Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[1][3][4] If dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[1][7] |
| Acute Oral Toxicity | H302: Harmful if swallowed. | - |
| Corrosive to Metals | H290: May be corrosive to metals.[1] | Not applicable for personal protection, but crucial for storage and handling. |
Operational Plan: Step-by-Step Handling Procedures
This section details the procedural workflow for the safe handling of this compound from receipt to disposal.
1. Pre-Handling Preparations:
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks while wearing appropriate PPE.[1]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (13598-36-2), and all appropriate hazard warnings.[1]
-
Work Area Setup: The designated work area, preferably a chemical fume hood, must be clean and uncluttered.[1] An emergency eyewash station and safety shower must be readily accessible.[1][7]
2. Handling and Use:
-
Personal Protective Equipment: Before handling, don all required PPE as outlined in the table above.
-
Weighing and Transferring: To prevent dust generation, handle the solid material carefully.[1] Use a spatula for transfers.[1] These operations should be performed inside a chemical fume hood or a ventilated balance enclosure.[1]
-
Ventilation: Always handle this compound in a well-ventilated area.[8] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[3][4]
3. Storage:
-
Conditions: Store in a cool, dry, and well-ventilated place.[3][9]
-
Containers: Keep containers tightly closed.[9][10] Do not use metal containers.[10] Store in a corrosive-resistant container.
-
Atmosphere: Due to its sensitivity to air and moisture, it is recommended to store under an inert atmosphere, such as nitrogen.[3][10]
-
Incompatibilities: Store away from incompatible materials such as strong bases and metals.[3][9]
Emergency Procedures
| Incident | First Aid Measures | Spill Response |
| Inhalation | Move the victim to fresh air.[7][8] If breathing is difficult or has stopped, trained personnel should provide artificial respiration or oxygen.[7][8] Seek immediate medical attention.[6][9] | Evacuate the area.[8] Avoid breathing dust.[8] |
| Skin Contact | Immediately remove all contaminated clothing.[8][9][10] Rinse the affected skin with plenty of water for at least 15 minutes.[6][9][10] Seek immediate medical attention.[9][10] | For small spills, and if trained to do so, use an appropriate absorbent material for corrosive solids to contain the spill.[1] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[6][8][9] Remove contact lenses if present and easy to do.[6] Continue rinsing.[6] Seek immediate medical attention from an ophthalmologist.[10] | Wear full PPE, including respiratory protection, during cleanup.[1] |
| Ingestion | Have the victim rinse their mouth with water (two glasses at most).[7][10] Do NOT induce vomiting.[8][9] Never give anything by mouth to an unconscious person.[8][9] Seek immediate medical attention.[8][9] | Carefully sweep up the spilled solid material and place it into a labeled, sealed, and suitable disposal container.[1][3][9] |
| General | - | Report all spills to the laboratory supervisor and the environmental health and safety department.[1] Prevent the product from entering drains.[8][10] |
Disposal Plan
The disposal of this compound and its waste must be conducted with care due to its corrosive nature.
-
Waste Collection: All waste containing this compound, including contaminated materials like PPE and lab equipment, should be collected in a clearly labeled, sealed, and corrosion-resistant container.[1][11] Do not mix with other waste streams unless compatibility has been confirmed.[1]
-
Professional Disposal: The primary and recommended method for disposal is through a licensed professional waste disposal company.[11] This ensures compliance with all local, regional, and national hazardous waste regulations.[11] The typical disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[11]
-
Prohibited Disposal: Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[11]
Visual Workflow for Safe Handling and Emergency Response
References
- 1. benchchem.com [benchchem.com]
- 2. honeywell-pmt.com [honeywell-pmt.com]
- 3. scribd.com [scribd.com]
- 4. Essential Tips for Safely Handling Phosphoric Acid 75 Percent in Your Projects [aojinchem.com]
- 5. arkema.com [arkema.com]
- 6. phosphonics.com [phosphonics.com]
- 7. CCOHS: Phosphoric Acid (Solutions) [ccohs.ca]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. atamankimya.com [atamankimya.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
